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4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Documentation Hub

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  • Product: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • CAS: 175276-99-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative of significant interest i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. Pyrazole scaffolds are integral to a wide array of pharmacologically active compounds, and the targeted functionalization of the pyrazole ring allows for the fine-tuning of their biological and physicochemical properties. This document outlines a robust, multi-step synthetic pathway, commencing with the formation of the core pyrazole heterocycle, followed by systematic N-ethylation, regioselective bromination, and concluding with ester hydrolysis. Each synthetic step is detailed with a step-by-step protocol, underpinned by a rationale for the choice of reagents and reaction conditions. Furthermore, this guide delineates the essential analytical techniques for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Expected spectral data and their interpretation are presented to provide a practical framework for researchers in the field.

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic substitution of the pyrazole ring is a key approach in drug design, enabling the modulation of a molecule's potency, selectivity, and pharmacokinetic profile.

The target molecule, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, possesses a synthetically valuable handle in the form of a bromine atom at the 4-position, which can be readily exploited for further functionalization through various cross-coupling reactions. The N-ethyl and C3-methyl groups contribute to the molecule's lipophilicity and steric profile, while the C5-carboxylic acid provides a crucial site for amide bond formation, a common strategy for linking molecular fragments in drug discovery. This guide serves as a practical resource for researchers engaged in the synthesis of novel pyrazole-based compounds for pharmaceutical applications.

A Strategic Approach to the Synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

The synthesis of the title compound is most effectively achieved through a sequential, four-step process. This strategy allows for the controlled introduction of the desired substituents onto the pyrazole core. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Bromination cluster_3 Step 4: Hydrolysis A Ethyl 2,4-dioxovalerate + Hydrazine hydrate B Ethyl 3-methyl-1H-pyrazole-5-carboxylate A->B Cyclocondensation C Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate B->C Alkylation D Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate C->D Electrophilic Substitution E 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid D->E Saponification

Figure 1: Overall synthetic workflow for 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The foundational step involves the construction of the pyrazole ring via a classical Knorr pyrazole synthesis. This is achieved through the cyclocondensation of a β-ketoester, ethyl 2,4-dioxovalerate, with hydrazine hydrate.[2] The reaction proceeds readily in an alcoholic solvent, often with catalytic acid, to yield the desired pyrazole ester.

Experimental Protocol:

  • To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in ethanol (5-10 volumes), add hydrazine monohydrate (1.1 eq) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification by flash column chromatography on silica gel or recrystallization yields pure ethyl 3-methyl-1H-pyrazole-5-carboxylate.[2]

Step 2: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

The subsequent step is the N-alkylation of the pyrazole ring. The regioselectivity of this reaction can be influenced by the reaction conditions. For unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated products is often obtained. However, the use of a suitable base and alkylating agent can favor the desired regioisomer.

Experimental Protocol:

  • To a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the suspension for 30 minutes at 0 °C, then add ethyl iodide or diethyl sulfate (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to separate the regioisomers and obtain the desired ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Step 3: Synthesis of Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

The introduction of a bromine atom at the C4 position of the pyrazole ring is achieved through electrophilic aromatic substitution. The pyrazole ring is electron-rich and readily undergoes halogenation. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[3]

Experimental Protocol:

  • Dissolve ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C and add N-bromosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Step 4: Synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base such as lithium hydroxide or sodium hydroxide in a mixed aqueous-organic solvent system.[4]

Experimental Protocol:

  • Dissolve ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully acidify to pH 2-3 with 1M hydrochloric acid.

  • The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.[4]

Comprehensive Characterization of the Final Product

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. The following spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.45Triplet3H-CH₂CH
~2.30Singlet3H-CH
~4.50Quartet2H-CH ₂CH₃
>10Broad Singlet1H-COOH

The exact chemical shifts may vary depending on the solvent and concentration. The carboxylic acid proton is often broad and may exchange with residual water in the solvent.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~13-CH₂C H₃
~15-C H₃
~45-C H₂CH₃
~95C4-Br
~140C5-COOH
~150C3-CH₃
~165-C OOH

The assignment of quaternary carbons (C3, C4, C5) can be confirmed using 2D NMR techniques such as HMBC.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands (KBr pellet, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~2980MediumC-H stretch (aliphatic)
1690-1720StrongC=O stretch (carboxylic acid dimer)
~1550MediumC=N stretch (pyrazole ring)
~1450MediumC-H bend (aliphatic)
1200-1300StrongC-O stretch (carboxylic acid)
~1050MediumC-Br stretch

The broad O-H stretch is a characteristic feature of a hydrogen-bonded carboxylic acid.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br isotopes).

Expected Mass Spectral Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak cluster around m/z 232 and 234, corresponding to [C₇H₉⁷⁹BrN₂O₂]⁺ and [C₇H₉⁸¹BrN₂O₂]⁺.

  • Key Fragments:

    • Loss of -COOH (m/z 45)

    • Loss of -C₂H₅ (m/z 29)

    • Cleavage of the pyrazole ring.

Conclusion

This technical guide has detailed a logical and experimentally sound pathway for the synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. By following the outlined protocols, researchers can reliably produce this valuable building block for further elaboration in drug discovery programs. The comprehensive characterization data provided will serve as a benchmark for confirming the successful synthesis and purity of the target compound. The principles and techniques described herein are broadly applicable to the synthesis of other substituted pyrazole derivatives, underscoring the versatility of this important heterocyclic scaffold.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • SpectraBase. (n.d.). 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from [Link]

  • BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • IntechOpen. (2018). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • National Institutes of Health. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromopyrazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2018). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Institutes of Health. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • ResearchGate. (2007). Bromination of pyrazole-3(5)-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 175276-99-0), a substituted pyrazole derivative of significan...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 175276-99-0), a substituted pyrazole derivative of significant interest in medicinal chemistry and synthetic research. This document synthesizes available data with established analytical principles to offer researchers and drug development professionals a thorough understanding of the molecule's fundamental characteristics. We will explore its structural attributes, key physicochemical parameters such as acidity, solubility, and lipophilicity, and detail the standardized experimental protocols required for their empirical validation. The interplay between the compound's structure and its properties is examined to provide insights into its potential applications and behavior in biological systems.

Molecular Identity and Structural Attributes

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound built upon a pyrazole core. The specific arrangement of its substituents—a carboxylic acid, a bromine atom, an N-ethyl group, and a C-methyl group—dictates its chemical reactivity, physical properties, and potential pharmacological profile.

IdentifierValueSource
IUPAC Name 4-bromo-1-ethyl-3-methylpyrazole-5-carboxylic acid[1]
CAS Number 175276-99-0[1][2]
Molecular Formula C₇H₉BrN₂O₂[1][2]
Molecular Weight 233.06 g/mol [1]
Exact Mass 231.98474 Da[1]

Chemical Structure: Chemical structure of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (Image courtesy of PubChem, CID 2744334)

Structural Analysis and Influence on Properties:

  • Pyrazole Core: The five-membered aromatic ring containing two adjacent nitrogen atoms is the foundational scaffold. This ring system is electron-deficient, which influences the acidity of the attached carboxylic acid.

  • Carboxylic Acid (-COOH): This functional group is the primary determinant of the compound's acidic nature (pKa). It serves as a hydrogen bond donor and acceptor, critically influencing aqueous solubility, particularly at physiological pH where it can exist as a carboxylate anion.

  • Bromine Atom (-Br): As an electron-withdrawing halogen, the bromine atom further increases the electron-deficient nature of the pyrazole ring, which is expected to lower the pKa of the carboxylic acid. It also significantly increases the molecule's lipophilicity and molecular weight.

  • N-ethyl and C-methyl Groups: These alkyl substituents contribute to the molecule's lipophilicity and steric profile. The N-ethyl group, in particular, prevents the formation of a tautomeric proton on N1, locking the substitution pattern.

Key Physicochemical Properties: A Quantitative Overview

This section summarizes the known and predicted physicochemical parameters for the title compound. These values are crucial for predicting its behavior in both experimental and biological contexts.

ParameterValue / Expected RangeSignificance & Causality
Melting Point (°C) Data not available. Expected to be a crystalline solid with a distinct melting point.A sharp melting point range (e.g., 0.5–1.0°C) is a primary indicator of high purity for a crystalline organic compound.[3][4] Impurities typically cause a depression and broadening of the melting range.[3]
Boiling Point (°C) ~361.5 (Predicted for a structural isomer)[5]High boiling point is expected due to polarity and hydrogen bonding. However, carboxylic acids often decompose at high temperatures prior to boiling.
Aqueous Solubility Data not available. Expected to be pH-dependent.Solubility is a critical factor for bioavailability. The molecule has both hydrophilic (carboxylic acid) and lipophilic (bromo-pyrazole core) regions. Solubility will be minimal at low pH and increase significantly as the pH rises above the pKa, due to the formation of the more soluble carboxylate salt.
Acidity (pKa) ~1.90 (Predicted for a chloro-analog)[6]The pKa indicates the pH at which the compound is 50% ionized. A low pKa suggests a relatively strong organic acid, influenced by the electron-withdrawing pyrazole ring and bromine. This value dictates the charge state of the molecule in different physiological compartments.
Lipophilicity (XLogP3) 1.5 (Computed)[1]
Polar Surface Area 55.1 Ų (Computed)[1]
Hydrogen Bonding 1 Donor, 3 Acceptors (Computed)[1]

Standardized Methodologies for Empirical Characterization

To ensure scientific integrity, the theoretical and computed properties listed above must be validated through rigorous experimental protocols. The following sections describe authoritative, self-validating methods for determining the key physicochemical parameters.

Protocol for Melting Point Determination (Capillary Method)

The melting point provides a quick, reliable assessment of a compound's purity.[7] This method is based on the principle that pure crystalline substances melt over a very narrow temperature range.[3][4]

Methodology:

  • Sample Preparation: Ensure the compound is thoroughly dried and finely powdered.

  • Capillary Loading: Push the open end of a glass capillary tube into the powder, trapping a small amount. Tap the sealed end of the tube gently on a hard surface to pack the sample to a height of 2–3 mm.[7][8]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital instrument).[7]

  • Rapid Determination (Optional): Perform an initial rapid heating to find the approximate melting temperature.[3]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10°C below the approximate melting point. Then, reduce the heating rate to 1–2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1–T2.

Protocol for Aqueous Solubility Determination (OECD 105 Flask Method)

This method determines the saturation mass concentration of a substance in water at a given temperature, a critical parameter for environmental and pharmaceutical assessment.[9][10][11][12]

Methodology:

  • System Preparation: Add an excess amount of the compound to a flask containing high-purity water. The use of a preliminary test is recommended to estimate the required amount.[10][11]

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 20 ± 0.5 °C) until equilibrium is reached.[10][11] This may take 24-48 hours or more, and equilibrium should be confirmed by sampling at different time points.

  • Phase Separation: Allow the undissolved solid to settle. Separate the saturated aqueous solution from the solid phase by centrifugation or filtration, ensuring the temperature remains constant.

  • Concentration Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical technique, such as HPLC-UV, LC-MS, or UV-Vis spectrophotometry.

  • Reporting: The water solubility is reported in units of g/L or mol/L at the specified temperature.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa) by monitoring pH changes during the addition of a titrant.[13]

Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4, 7, and 10).[14]

  • Sample Preparation: Accurately weigh and dissolve the compound in water to a known concentration (e.g., 1 mM).[14] If solubility is low, a co-solvent like methanol can be used, but the result will be an apparent pKa that must be extrapolated back to 0% co-solvent.[13]

  • Titration Setup: Place the solution in a jacketed vessel at a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[14] Immerse the calibrated pH electrode.

  • Titration: Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) to the solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be identified as the inflection point on the titration curve.[15] For higher accuracy, a derivative plot (dpH/dV vs. V) can be used to precisely locate the equivalence point.

Integrated Characterization Workflow

The determination of physicochemical properties is not a series of isolated experiments but a logical, interconnected workflow. This process ensures that data is built upon a foundation of confirmed identity and purity, providing a self-validating system for characterization.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Application & Modeling Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Confirmation Structural Confirmation (NMR, MS) Purification->Confirmation Purity Purity Assessment (LC-MS, Melting Point) Confirmation->Purity Solubility Aqueous Solubility (OECD 105) Purity->Solubility pKa Acidity (pKa) (Potentiometric Titration) Purity->pKa LogP Lipophilicity (LogP) (Shake-Flask or HPLC) Purity->LogP Modeling ADME Modeling & In Silico Prediction Solubility->Modeling pKa->Modeling LogP->Modeling Development Formulation & Pre-clinical Development Modeling->Development G Molecule 4-Bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylic acid COOH Carboxylic Acid (-COOH) Molecule->COOH Br Bromine (-Br) Molecule->Br Alkyl Ethyl & Methyl (-CH2CH3, -CH3) Molecule->Alkyl Pyrazole Pyrazole Ring Molecule->Pyrazole Acidity Acidity (pKa) COOH->Acidity  Strongly  Determines Solubility Aqueous Solubility COOH->Solubility  Increases  (especially if ionized) Lipophilicity Lipophilicity (LogP) Br->Lipophilicity  Increases Alkyl->Lipophilicity  Increases Pyrazole->Acidity  Increases Permeability Membrane Permeability Solubility->Permeability Lipophilicity->Permeability

Caption: Key structure-property relationships for the title compound.

Implications for Drug Development:

  • Absorption: The predicted low pKa (~1.9) means the molecule will be predominantly in its neutral, more lipophilic form in the acidic environment of the stomach, potentially favoring absorption there. In the higher pH of the intestine, it will be ionized, which would decrease passive diffusion but increase solubility.

  • Formulation: The acidic nature allows for the formation of salts (e.g., sodium or potassium salts), which typically exhibit significantly higher aqueous solubility and dissolution rates, providing a viable strategy for formulation development.

  • Distribution: The moderate lipophilicity (XLogP3 = 1.5) and low polar surface area suggest the compound has a good chance of crossing cellular membranes to reach intracellular targets.

  • Synthetic Utility: As a functionalized building block, the carboxylic acid can be readily converted to esters, amides, or other derivatives, allowing for systematic modification to optimize potency, selectivity, and pharmacokinetic properties in a lead optimization campaign.

Conclusion

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a molecule with a well-defined set of physicochemical characteristics driven by its unique substitution pattern. It is a moderately lipophilic, relatively strong organic acid whose properties make it an intriguing candidate for further investigation in drug discovery. Its pH-dependent solubility and potential for good membrane permeability are key attributes that warrant empirical validation using the standardized protocols outlined in this guide. A thorough understanding and experimental confirmation of these properties are fundamental to unlocking its full potential as a therapeutic agent or a synthetic intermediate.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB. [9]2. Gester, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Crystal Growth & Design. [16]3. University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary Chemistry Pages. 4. OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [10]5. Scymaris. (n.d.). Water Solubility. Retrieved from Scymaris. [11]6. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2744334, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [1]7. SSERC. (n.d.). Melting point determination. Retrieved from SSERC. [3]8. Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from Analytice. [12]9. OECD. (2009). OECD Guidelines for Testing Chemicals. Retrieved from Pure. [17]10. BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from BYJU'S. [8]11. Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from Mettler Toledo. [4]12. Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC - NIH. [15]13. Mettler Toledo. (n.d.). Melting Point Measurement – Tips and Hints. Retrieved from Mettler Toledo. [4]14. North Penn School District. (n.d.). Determination of Melting Points. Retrieved from North Penn School District. [7]15. Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray. [14]16. ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). Retrieved from ECETOC. [13]17. Wang, Y., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. [18]18. MySkinRecipes. (n.d.). 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from MySkinRecipes. [5]19. ChemSrc. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0. Retrieved from ChemSrc. [6]20. Sunway Pharm Ltd. (n.d.). 4-bromo-1-ethyl-3-methyl-1h-pyrazole-5-carboxylic acid. Retrieved from Sunway Pharm Ltd.

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Foundational

Spectroscopic Characterization of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of spectroscopy and comparative analysis with structurally related pyrazole derivatives.[1][2][3] The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles to ensure scientific integrity and provide a self-validating framework for the empirical analysis of this molecule.

Introduction to 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry and materials science, recognized for their wide range of biological activities and unique photophysical properties.[2][4] The target molecule, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (C₇H₉BrN₂O₂), possesses a unique substitution pattern that is of considerable interest for further functionalization and incorporation into larger molecular scaffolds.[5] Accurate structural elucidation through spectroscopic methods is a critical first step in its potential development pathway. This guide will detail the anticipated Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, we anticipate a distinct isotopic pattern in the mass spectrum due to the presence of a bromine atom.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion will likely proceed through several key pathways, including the loss of the carboxylic acid group and fragmentation of the ethyl substituent.[6][7] The pyrazole ring itself is relatively stable and is expected to remain intact in several of the major fragment ions.[6]

m/z (predicted) Fragment Interpretation
232/234[M]⁺Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).[5]
187/189[M - COOH]⁺Loss of the carboxylic acid group (45 Da).
203/205[M - C₂H₅]⁺Loss of the ethyl group (29 Da).
159/161[M - COOH - C₂H₄]⁺Subsequent loss of ethene from the [M - COOH]⁺ fragment.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard EI-MS protocol would be employed for the initial characterization of the synthesized compound.

  • Sample Preparation : A small amount of the purified compound (typically <1 mg) is dissolved in a volatile solvent such as methanol or acetonitrile.

  • Injection : The sample solution is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The separated ions are detected, and their relative abundance is plotted against their m/z to generate the mass spectrum.

G cluster_workflow Mass Spectrometry Workflow Sample_Prep Sample Preparation (<1 mg in volatile solvent) Injection Sample Introduction (Direct Probe or GC) Sample_Prep->Injection Ionization Electron Ionization (70 eV) Injection->Ionization Analysis Mass Analysis (Quadrupole or TOF) Ionization->Analysis Detection Detection & Spectrum Generation Analysis->Detection

Caption: Workflow for Electron Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and the substituted pyrazole ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) (predicted) Functional Group Vibrational Mode
2500-3300 (broad)O-HStretching (Carboxylic acid)[8][9]
2900-3000C-HStretching (Alkyl)
1700-1725C=OStretching (Carboxylic acid)[8]
1550-1620C=N, C=CRing Stretching (Pyrazole)
1200-1300C-OStretching (Carboxylic acid)
1000-1100C-NStretching
550-650C-BrStretching
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a convenient and widely used method for obtaining IR spectra of solid and liquid samples.[2]

  • Background Spectrum : A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental contributions.

  • Sample Application : A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application : A pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Data Acquisition : The infrared spectrum of the sample is recorded.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the ethyl and methyl protons, as well as a broad signal for the carboxylic acid proton.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm) (predicted) Multiplicity Integration Assignment
1.4 - 1.6Triplet3H-CH₂CH
2.3 - 2.5Singlet3H-CH
4.2 - 4.4Quartet2H-CH ₂CH₃
~11-13Broad Singlet1H-COOH
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm) (predicted) Assignment
~14-CH₂C H₃
~12-C H₃
~45-C H₂CH₃
~105C 4-Br
~145C 3-CH₃
~148C 5-COOH
~165-C OOH
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • Instrument Setup : The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition : A standard ¹H NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition : A ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_workflow NMR Spectroscopy Workflow Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) Instrument_Setup Instrument Tuning & Shimming Sample_Prep->Instrument_Setup H1_Acquisition ¹H NMR Data Acquisition Instrument_Setup->H1_Acquisition C13_Acquisition ¹³C NMR Data Acquisition Instrument_Setup->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing

Caption: General workflow for NMR spectroscopic analysis.

Synthesis and Purification

While the primary focus of this guide is spectroscopic characterization, a plausible synthetic route is essential for obtaining the compound of interest. A common method for the synthesis of substituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]

Hypothetical Synthetic Protocol:
  • Synthesis of Ethyl 2-bromo-3-oxopentanoate : Ethyl acetoacetate is brominated at the α-position.

  • Cyclocondensation : The resulting β-ketoester is reacted with ethylhydrazine to form the pyrazole ring.

  • Hydrolysis : The ester is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

  • Purification : The crude product is purified by recrystallization or column chromatography.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the key spectroscopic data for 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. The anticipated MS, IR, and NMR data, along with the outlined experimental protocols, offer a robust framework for the empirical characterization of this novel compound. The provided information is intended to guide researchers in their synthetic and analytical endeavors, ensuring a high degree of scientific rigor and trustworthiness in their findings.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • Supporting Inform
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2. PubChem.
  • Table of Characteristic IR Absorptions. Unknown Source.
  • Introduction to IR Spectroscopy - Carboxylic Acids. YouTube.
  • Mass Spectrometry - Fragmentation P
  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissoci

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Exploratory

An In-depth Technical Guide to 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 175276-99-0)

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, identified by the CAS number 175276-99-0...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, identified by the CAS number 175276-99-0, is a halogenated pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This guide aims to provide a comprehensive technical overview of this specific molecule, synthesizing available data on its physicochemical properties, synthesis, and potential applications, with a particular focus on its role as a versatile building block in drug discovery and chemical biology.

Physicochemical Properties

The structural attributes of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid contribute to its unique chemical reactivity and potential for biological interactions. Key physicochemical parameters are summarized in the table below.

PropertyValueSource
CAS Number 175276-99-0PubChem[2]
Molecular Formula C₇H₉BrN₂O₂PubChem[2]
Molecular Weight 233.06 g/mol PubChem[2]
IUPAC Name 4-bromo-1-ethyl-3-methylpyrazole-5-carboxylic acidPubChem[2]
Canonical SMILES CCN1C(=C(C(=N1)C)Br)C(=O)OPubChem[2]
InChI Key CABAIQRHBLZKEG-UHFFFAOYSA-NPubChem[2]
Predicted Boiling Point 361.5±42.0 °CMySkinRecipes[3]
Predicted Density 1.69±0.1 g/cm³MySkinRecipes[3]

Synthesis and Chemical Reactivity

The synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid typically follows established methodologies for the formation of polysubstituted pyrazole rings. The classical Knorr pyrazole synthesis and subsequent functional group manipulations are the most probable routes.

Conceptual Synthesis Pathway

A plausible synthetic approach involves the cyclocondensation of a β-dicarbonyl compound with an ethylhydrazine derivative, followed by bromination.

Synthesis_Pathway cluster_0 Core Synthesis beta_dicarbonyl β-Dicarbonyl Precursor pyrazole_intermediate Ethyl-methyl-pyrazole-carboxylate beta_dicarbonyl->pyrazole_intermediate Cyclocondensation ethylhydrazine Ethylhydrazine ethylhydrazine->pyrazole_intermediate final_product 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid pyrazole_intermediate->final_product Bromination & Hydrolysis

Caption: Conceptual synthesis workflow for 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

General Experimental Protocol for Knorr-type Pyrazole Synthesis
  • Reaction Setup: To a solution of the appropriate β-ketoester in a suitable solvent (e.g., ethanol), add an equimolar amount of ethylhydrazine sulfate and a base (e.g., sodium acetate).

  • Cyclization: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pyrazole ester intermediate.

  • Bromination: Dissolve the pyrazole ester in a suitable solvent (e.g., acetic acid) and add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature.

  • Hydrolysis: The resulting bromo-pyrazole ester can then be hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).

Chemical Reactivity and Versatility as a Building Block

The true value of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid lies in its potential as a scaffold for chemical library synthesis. The presence of two distinct functional handles, the bromine atom and the carboxylic acid, allows for orthogonal chemical modifications.

Reactivity_Diagram cluster_bromo C4-Bromine Modifications cluster_acid C5-Carboxylic Acid Modifications Core 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) Core->Sonogashira Heck Heck Coupling (Alkenyl Groups) Core->Heck Buchwald Buchwald-Hartwig Amination (N-Aryl/Alkyl Groups) Core->Buchwald Amide Amide Bond Formation (Diverse Amine Inputs) Core->Amide Ester Esterification (Alcohol Inputs) Core->Ester Reduction Reduction to Alcohol Core->Reduction

Caption: Reactivity and derivatization potential of the title compound.

This dual functionality makes it an excellent starting material for generating diverse libraries of compounds for high-throughput screening in drug discovery programs. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position of the pyrazole ring.[4]

Potential Applications and Biological Significance

While specific biological activity data for 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is limited in the public domain, the broader class of pyrazole-containing molecules is well-documented for a wide range of therapeutic applications.

Role in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug design. Its derivatives have been reported to exhibit a wide array of biological activities, including:

  • Antimicrobial Properties: Pyrazole derivatives have shown potential as antimicrobial agents.[1]

  • Antioxidant Activity: The heterocyclic ring system can contribute to antioxidant effects.[1]

  • Enzyme Inhibition: The mechanism of action for many bioactive pyrazoles involves the inhibition of specific enzymes.[4]

Given these precedents, it is plausible that derivatives of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid could be investigated for similar activities.

Application in Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives are also utilized in the agrochemical industry, particularly as herbicides and fungicides.[3] The structural motifs present in this compound make it a candidate for exploration in this sector as well.

Spectroscopic Characterization (Predicted and Analog-Based)

No publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for CAS 175276-99-0 were identified. However, based on the known structure and data from closely related analogs, the following characteristic signals can be predicted.

¹H NMR Spectroscopy (Predicted)
  • Ethyl Group (CH₂): A quartet, integrating to 2H.

  • Ethyl Group (CH₃): A triplet, integrating to 3H.

  • Methyl Group (C3): A singlet, integrating to 3H.

  • Carboxylic Acid (OH): A broad singlet, integrating to 1H (exchangeable with D₂O).

¹³C NMR Spectroscopy (Predicted)
  • Signals corresponding to the pyrazole ring carbons.

  • A signal for the carboxylic acid carbonyl carbon.

  • Signals for the ethyl and methyl carbons.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

Safety and Handling

Detailed toxicological data for this specific compound are not available. Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 175276-99-0) is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its bifunctional nature allows for the facile generation of diverse chemical libraries. While specific biological data for this compound are sparse, the well-established importance of the pyrazole scaffold suggests that its derivatives are promising candidates for further investigation as therapeutic agents or agrochemicals. Future research should focus on the detailed biological evaluation of compounds derived from this versatile starting material.

References

  • Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • SpectraBase. 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MySkinRecipes. 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved from [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • ChemicalRegister.com. 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers. Retrieved from [Link]

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Foundational

The Multifaceted Biological Activities of 4-Bromo-Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold and the Significance of Bromination The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and agrochem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Significance of Bromination

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and agrochemical research. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and insecticidal activities.[1][2][3] The introduction of a bromine atom at the 4-position of the pyrazole ring creates a versatile intermediate, 4-bromo-pyrazole, which serves as a crucial building block for the synthesis of complex, biologically active molecules.[4][5] The bromine atom not only influences the electronic properties of the pyrazole ring but also provides a reactive handle for further chemical modifications, allowing for the fine-tuning of pharmacological profiles.[5] This guide provides an in-depth exploration of the diverse biological activities of 4-bromo-pyrazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has highlighted the potential of 4-bromo-pyrazole derivatives as potent anticancer agents.[6][7][8] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), liver (HepG2), and colon (HCT116) cancers.[6][9] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2

A key mechanism underlying the anticancer effects of certain 4-bromo-pyrazole derivatives is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][10][11] Both EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor progression and angiogenesis.[1] The simultaneous inhibition of both receptors offers a synergistic approach to cancer therapy, targeting both the tumor cells directly and the blood supply that sustains them.[1]

Several novel fused pyrazole derivatives incorporating a 4-bromophenyl moiety have been synthesized and shown to be potent dual inhibitors of EGFR and VEGFR-2.[10][11] For instance, certain compounds have exhibited significantly greater activity than the established EGFR inhibitor, erlotinib.[10] Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding sites of both EGFR and VEGFR-2, thereby blocking their downstream signaling cascades.[11]

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_ras_raf Ras-Raf-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_plc PLCγ Pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Angiogenesis Gene Transcription (Angiogenesis) VEGFR2->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation) ERK->Proliferation Akt Akt PI3K->Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Gene Transcription (Survival) Akt->Survival Akt->Survival mTOR->Survival IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Raf Bromopyrazole 4-Bromo-pyrazole Derivative Bromopyrazole->EGFR Inhibits Bromopyrazole->VEGFR2 Inhibits

Figure 1: Simplified signaling pathway of EGFR and VEGFR-2 inhibition by 4-bromo-pyrazole derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 4-bromo-pyrazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 1 MCF-7 (Breast)6.57[12]
Compound 2 HepG2 (Liver)8.86[12]
Compound 3 A549 (Lung)12.5[13]
Compound 4 HCT116 (Colon)< 23.7[6]
Fused Pyrazole 1 HEPG2 (Liver)0.31 - 0.71[10]
Fused Pyrazole 2 HEPG2 (Liver)0.31 - 0.71[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[14][15]

Causality Behind Experimental Choices:

  • MTT Reagent: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of metabolically active (i.e., viable) cells to form purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization Agent (e.g., DMSO, SDS): The formazan crystals are insoluble in aqueous solutions and must be dissolved to allow for spectrophotometric quantification. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.

  • Wavelength: The absorbance of the solubilized formazan is measured at a wavelength where it exhibits maximum absorbance, typically between 500 and 600 nm.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-bromo-pyrazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization agent (e.g., 100 µL of DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Broad Spectrum of Action

4-Bromo-pyrazole derivatives have also emerged as promising antimicrobial agents, demonstrating activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][16]

Mechanism of Action: Disruption of Cellular Processes

The precise mechanisms of antimicrobial action for many 4-bromo-pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms. Some proposed mechanisms include the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, and the disruption of the bacterial cell wall.[9]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 4-bromo-pyrazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[16]
Compound 4 Streptococcus epidermidis0.25[16]
Compound 2 Aspergillus niger1[16]
Compound 9 Staphylococcus aureus (MDR)4[17]
Hydrazone 21a Aspergillus niger2.9 - 7.8[18]
Hydrazone 21a Staphylococcus aureus62.5 - 125[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized concentration of bacteria ensures the reproducibility of the assay.[19]

  • Serial Dilutions: Creating a range of antimicrobial concentrations allows for the precise determination of the lowest concentration that inhibits microbial growth.

  • Growth Medium: A suitable broth medium (e.g., Mueller-Hinton broth) provides the necessary nutrients for bacterial growth.

  • Incubation: Incubation at an optimal temperature (e.g., 37°C) and for a sufficient duration (e.g., 18-24 hours) allows for visible bacterial growth in the absence of an effective antimicrobial.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

  • Serial Dilutions: Perform serial two-fold dilutions of the 4-bromo-pyrazole derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Figure 3: Workflow for MIC determination by broth microdilution.

Anti-inflammatory and Analgesic Activity: Targeting COX Enzymes

Several 4-bromo-pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, suggesting their potential as therapeutic agents for inflammatory conditions.[4][21]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[21][22] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][23] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[22] Certain 4-bromo-pyrazole derivatives have shown selective inhibitory activity against COX-2.

COX_Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Bromopyrazole 4-Bromo-pyrazole Derivative Bromopyrazole->COX2 Inhibits

Sources

Exploratory

"potential applications of substituted pyrazole-5-carboxylic acids in medicinal chemistry"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of the Pyrazole Core in Drug Discovery The pyrazole ring, a five-membered heterocycle containing tw...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Pyrazole Core in Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of clinical conditions, from inflammation and cancer to infectious diseases and cardiovascular disorders.[3][4] The number of pyrazole-containing drugs has seen a significant increase in the last decade, underscoring the sustained interest and success of this heterocyclic system in drug development.[5]

The unique electronic and structural features of the pyrazole nucleus contribute to its success. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can serve as a hydrogen bond acceptor, allowing for diverse and specific interactions with biological targets.[3] Furthermore, the pyrazole ring is metabolically stable and can serve as a bioisostere for other aromatic systems like benzene, often leading to improved potency and physicochemical properties such as enhanced solubility and reduced lipophilicity.[3]

This guide focuses specifically on the applications of substituted pyrazole-5-carboxylic acids , a subclass of pyrazole derivatives that combines the advantageous properties of the pyrazole core with the versatile functionality of a carboxylic acid group. This combination offers a powerful platform for the design of novel therapeutics, particularly in the realm of targeted therapies such as kinase inhibition.

The Dual Role of the Carboxylic Acid Moiety: A Double-Edged Sword

The carboxylic acid group is a common feature in many pharmacologically active compounds, often playing a crucial role in the pharmacophore by forming key ionic interactions or hydrogen bonds with target proteins.[6][7] However, the presence of a carboxylic acid can also introduce significant liabilities in drug development.[8] These challenges include:

  • Poor Membrane Permeability: The ionizable nature of the carboxylic acid group can limit passive diffusion across biological membranes, leading to poor oral bioavailability.[8]

  • Metabolic Instability: Carboxylic acids can undergo metabolic transformations, such as the formation of acyl glucuronides or CoA thioesters, which can be reactive and potentially lead to idiosyncratic drug toxicity.[7][9]

  • Limited Blood-Brain Barrier Penetration: The polarity of the carboxylic acid group generally hinders the ability of a compound to cross the blood-brain barrier, limiting its utility for central nervous system targets.

To mitigate these drawbacks while retaining the desired interactions, medicinal chemists often employ the strategy of bioisosteric replacement .[10] This involves substituting the carboxylic acid with another functional group that mimics its size, shape, and electronic properties but possesses improved pharmacokinetic characteristics.[6][8] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various other acidic heterocycles.[8][10]

Therapeutic Applications of Substituted Pyrazole-5-Carboxylic Acids

The inherent biological activities of the pyrazole scaffold, combined with the functionality of the carboxylic acid group, have made this class of compounds a fertile ground for drug discovery.[11][12] Pyrazole-5-carboxylic acid derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[11][13][14]

Protein Kinase Inhibition: A Prominent Area of Application

A particularly successful application of substituted pyrazole-5-carboxylic acids is in the development of protein kinase inhibitors .[15][16] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[17] The pyrazole scaffold is a common feature in many approved kinase inhibitors.[4][17]

The carboxylic acid group in these inhibitors can form crucial interactions with the hinge region or other key residues in the ATP-binding site of the kinase, contributing to high potency and selectivity.[18]

Below is a table summarizing the activity of selected substituted pyrazole-5-carboxylic acid derivatives as kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
PZA-1 EGFR1660A549[18]
PZA-2 EGFR1900A549[18]
PZC-1 CK2>100,000-[15]
PZC-2 AKT1>100,000-[15]
PZC-3 PKA>100,000-[15]
PZC-4 PKCα>100,000-[15]
PZC-5 SAPK2a (p38)>100,000-[15]

Note: The data for PZC-1 to PZC-5 indicate a lack of potent inhibition for the tested kinases, highlighting the importance of specific substitution patterns for achieving desired activity.

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) like EGFR, which can be targeted by pyrazole-based inhibitors.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (e.g., EGF) Ligand->RTK Binding Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyrazole-5-Carboxylic Acid Inhibitor Inhibitor->Dimerization Inhibition

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.

Synthetic Strategies for Substituted Pyrazole-5-Carboxylic Acids

The synthesis of substituted pyrazole-5-carboxylic acids can be achieved through various routes, often involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.[19][20]

General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and evaluation of novel substituted pyrazole-5-carboxylic acid derivatives.

Synthesis_Workflow Start Starting Materials (e.g., 1,3-dicarbonyls, hydrazines) Synthesis Cyclocondensation Reaction Start->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Screening In vitro Biological Screening (e.g., Kinase Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: General Workflow for Synthesis and Evaluation of Pyrazole Derivatives.

Experimental Protocol: Synthesis of a Representative Pyrazole-5-Carboxylic Acid Derivative

The following is a representative protocol for the synthesis of a substituted pyrazole-5-carboxylic acid, adapted from generalized literature procedures.[21][22][23]

Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid [23]

Step 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • To a stirred solution of N,N-dimethylformamide (DMF, 10 mL) at 0 °C, add phosphorus oxychloride (POCl₃, 5 mL) dropwise.

  • Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.

  • Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 g, 5.74 mmol) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture at 60 °C for 2 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry to afford the crude aldehyde.

Step 2: Oxidation to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • Suspend the crude aldehyde from Step 1 in glacial acetic acid (20 mL).

  • Add a suitable oxidizing agent (e.g., potassium permanganate or chromium trioxide) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated solution of sodium bisulfite.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired carboxylic acid.

Future Perspectives and Conclusion

The substituted pyrazole-5-carboxylic acid scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven success in targeting a range of biological entities, particularly protein kinases, ensures its continued relevance in the development of novel therapeutics.[24][25][26]

Future research in this area will likely focus on:

  • Exploring Novel Substitution Patterns: The synthesis and evaluation of new derivatives with diverse substituents to probe new areas of chemical space and identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Application to New Target Classes: While kinase inhibition is a major application, the scaffold's potential against other target classes, such as proteases, GPCRs, and epigenetic targets, remains an exciting area for exploration.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibitors, the design of covalent and allosteric modulators based on the pyrazole-5-carboxylic acid framework could lead to drugs with novel mechanisms of action and improved therapeutic windows.

References

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  • De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-27. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
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  • Boer, R. D., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963–3970. [Link]

  • D'Andrea, P., & Taliani, S. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 783-801. [Link]

  • Al-Mousawi, S. M., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 24(12), 2311. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]

  • Kumar, V., et al. (2018). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]

  • Cetin, A. (2018). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. [Link]

  • Kumar, B., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Molecular Diversity. [Link]

  • Fabitha, K. K., et al. (2023). Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ovid. [Link]

  • Sharma, S., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6657. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Boer, R. D., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells. ResearchGate. [Link]

  • Shimp, H. L., & Wani, R. N. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development, 3(3), 1310-1313. [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 631012. [Link]

  • Al-wsabie, A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(4), 882. [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-184. [Link]

  • Kumar, A., et al. (2022). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6511. [Link]

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  • Alam, M. S., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. [Link]

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Foundational

The Strategic Utility of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, a strategically functional...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, a strategically functionalized heterocyclic compound, has emerged as a versatile and highly valuable building block in the landscape of organic synthesis. Its unique substitution pattern—featuring a reactive bromine atom, a carboxylic acid handle, and specific alkyl groups on the pyrazole core—offers a confluence of synthetic opportunities. This guide provides an in-depth analysis of its synthesis, physicochemical properties, characteristic reactivity, and its application in the construction of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in leveraging this potent synthon for accelerated discovery programs.

Introduction: The Pyrazole Scaffold and the Advantage of Strategic Functionalization

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to act as a stable, aromatic scaffold that can engage in various biological interactions, including hydrogen bonding and metal coordination. The strategic functionalization of the pyrazole ring is paramount to modulating its physicochemical and pharmacological properties.

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (Figure 1) is a prime example of a building block designed for maximum synthetic versatility. The key attributes that underscore its utility are:

  • Orthogonal Reactive Sites: The presence of a bromine atom at the C4 position and a carboxylic acid at the C5 position provides two distinct and orthogonally reactive handles. The bromine atom is primed for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid is readily converted into a wide array of functional groups, most notably amides.

  • Defined Regiochemistry: The ethyl group at the N1 position and the methyl group at the C3 position prevent isomeric ambiguity in subsequent reactions and provide steric and electronic influence on the molecule's properties and reactivity.

  • Physicochemical Properties: The specific alkyl substitution and the presence of both a hydrogen bond donor (carboxylic acid) and acceptor (pyrazole nitrogens) influence the molecule's solubility, lipophilicity, and crystal packing, which are critical parameters in drug design.

This guide will now delve into the practical aspects of utilizing this powerful building block, from its synthesis to its application in creating novel chemical entities.

Synthesis and Characterization

The synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is typically achieved through a multi-step sequence that leverages classical heterocyclic chemistry principles. The most common and industrially scalable approach involves a Knorr-type pyrazole synthesis followed by bromination and hydrolysis.

Synthetic Pathway

The synthesis initiates with the cyclocondensation of a β-ketoester, ethyl 2-methyl-3-oxobutanoate, with ethylhydrazine. The resulting ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is then subjected to bromination, typically using N-bromosuccinimide (NBS), to install the bromine atom at the electron-rich C4 position. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A Ethyl 2-methyl-3-oxobutanoate + Ethylhydrazine B Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate A->B  Acid catalyst, Heat   C Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate D Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate C->D  NBS, Solvent   E Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate F 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid E->F  Base (e.g., NaOH), Heat, then Acidification  

Figure 2. Synthetic pathway for 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This protocol is adapted from general procedures for pyrazole synthesis and bromination.[2]

  • Cyclocondensation: To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol, add ethylhydrazine oxalate (1.05 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, which can be purified by column chromatography.

  • Bromination: Dissolve the purified pyrazole ester (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Experimental Protocol: Hydrolysis to 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

This protocol is based on standard ester hydrolysis procedures.

  • Suspend ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Physicochemical and Spectroscopic Characterization
PropertyValueSource
CAS Number 175276-99-0[3]
Molecular Formula C₇H₉BrN₂O₂[3]
Molecular Weight 233.06 g/mol [3]
Appearance White to off-white solidTypical
XLogP3 1.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]

Spectroscopic Data: While a full experimental spectrum for the title compound is not publicly available, characteristic signals can be predicted based on analogous structures. For the corresponding amide, a ¹H NMR spectrum has been reported.[4]

  • ¹H NMR (predicted): Signals corresponding to the ethyl group (triplet and quartet), the methyl group (singlet), and the carboxylic acid proton (broad singlet) would be expected.

  • ¹³C NMR (predicted): Resonances for the two sp² carbons of the pyrazole ring, the carbonyl carbon, and the carbons of the alkyl substituents would be observed.

  • IR (predicted): A broad O-H stretch for the carboxylic acid, a C=O stretch, and C=C and C=N stretches characteristic of the pyrazole ring are anticipated.

  • Mass Spectrometry (predicted): The molecular ion peak and a characteristic isotopic pattern due to the bromine atom would be present.

Reactivity and Applications in Organic Synthesis

The synthetic utility of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid lies in the selective manipulation of its two primary functional groups.

Transformations of the Carboxylic Acid Group

The carboxylic acid is a versatile handle for introducing a variety of functionalities. The most common transformation is amide bond formation , which is a cornerstone of medicinal chemistry for creating compounds with improved biological activity and pharmacokinetic properties.

Amide_Coupling cluster_0 Amide Coupling Workflow A 4-Bromo-1-ethyl-3-methyl-1H- pyrazole-5-carboxylic acid B Activated Ester Intermediate A->B  Coupling Agent (e.g., HATU, EDC)   D Target Amide B->D  Nucleophilic Acyl Substitution   C Primary or Secondary Amine (R-NHR') C->D Suzuki_Coupling A Pd(0) Catalyst B Oxidative Addition (Bromo-pyrazole binds to Pd) A->B  Bromo-pyrazole   C Transmetalation (Organic group from Boronic Acid transfers to Pd) B->C  Activated Boronic Acid   D Reductive Elimination (New C-C bond forms, Pd(0) regenerated) C->D D->A  Product Released  

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Regioselective N-Alkylation of 3-methyl-4-bromo-1H-pyrazole-5-carboxylic acid

Abstract This document provides a comprehensive technical guide for the N-alkylation of 3-methyl-4-bromo-1H-pyrazole-5-carboxylic acid, a versatile heterocyclic building block in pharmaceutical and agrochemical research....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of 3-methyl-4-bromo-1H-pyrazole-5-carboxylic acid, a versatile heterocyclic building block in pharmaceutical and agrochemical research. The primary challenge in the functionalization of unsymmetrical pyrazoles is controlling the regioselectivity of the substitution on the N1 versus the N2 position of the heterocyclic ring.[1][2] This guide elucidates the underlying principles governing this selectivity and presents detailed, field-proven protocols to achieve desired outcomes. We will explore two primary strategic approaches: a direct, one-pot alkylation and a more controlled, multi-step protection-alkylation sequence. Methodologies for reaction monitoring, product purification, and rigorous spectroscopic characterization to confirm regiochemistry are also detailed.

Introduction: The Challenge of Pyrazole Regioselectivity

Pyrazoles are a cornerstone of medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[3][4] Their utility stems from their ability to act as stable, aromatic linkers and engage in hydrogen bonding. The N-alkylation of the pyrazole ring is a critical step in modifying the scaffold's properties, but it is complicated by the presence of two adjacent, nucleophilic nitrogen atoms (N1 and N2).[1] For an unsymmetrical pyrazole such as 3-methyl-4-bromo-1H-pyrazole-5-carboxylic acid, alkylation can lead to a mixture of two regioisomers, which are often difficult to separate.[2][5]

The regiochemical outcome is a delicate balance of steric and electronic factors.[1]

  • Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom. In our target molecule, the methyl group at the C3 position encumbers the adjacent N2 position, thus favoring alkylation at N1.

  • Electronic Effects: The electron-withdrawing nature of the bromo and carboxylic acid groups decreases the nucleophilicity of the pyrazole nitrogens, necessitating moderately strong basic conditions for deprotonation.[1]

  • Substrate-Specific Challenge: The presence of the acidic carboxylic acid proton adds a layer of complexity. It will be deprotonated first by the base, and the resulting carboxylate could potentially compete as a nucleophile, leading to O-alkylation (ester formation) as a side reaction.

This guide provides protocols designed to navigate these challenges effectively.

Strategic Planning & Workflow

A successful N-alkylation strategy for this substrate requires careful consideration of the final desired product. If the N-alkylated pyrazole ester is the target, a one-pot approach is efficient. If the N-alkylated pyrazole carboxylic acid is the target, a protection strategy is recommended to avoid side reactions and ensure clean conversion.

G cluster_0 Strategic Decision cluster_1 Protocol A: Protection Strategy cluster_2 Protocol B: Direct Alkylation Start Target Molecule: 3-methyl-4-bromo-1H-pyrazole-5-carboxylic acid Decision Is the final target an N-alkylated ester or a free acid? Start->Decision Protect Step 1: Esterify Carboxylic Acid Decision->Protect  Free Acid Alkylate_B One-Pot N,O-Dialkylation (≥2 eq. Base & Alkylating Agent) Decision->Alkylate_B  Ester Alkylate_A Step 2: N1-Alkylation of Pyrazole Ester Protect->Alkylate_A Deprotect Step 3: Hydrolyze Ester to Free Acid Alkylate_A->Deprotect Product_Acid Final Product: N1-Alkyl-3-methyl-4-bromo- 1H-pyrazole-5-carboxylic acid Deprotect->Product_Acid Product_Ester Final Product: N1-Alkyl-3-methyl-4-bromo- 1H-pyrazole-5-carboxylate Ester Alkylate_B->Product_Ester

Caption: Overall experimental decision workflow. (Max Width: 760px)

Detailed Experimental Protocols

Protocol A: N-Alkylation via Protection Strategy (for Free Acid Product)

This three-step method provides the highest level of control and is recommended when the final product must be the free carboxylic acid.

Step A1: Esterification of Starting Material

  • Setup: To a round-bottom flask, add 3-methyl-4-bromo-1H-pyrazole-5-carboxylic acid (1.0 eq.).

  • Dissolution: Add methanol or ethanol (approx. 0.1 M concentration) and cool the flask to 0 °C in an ice bath.

  • Acid Catalyst: Slowly add thionyl chloride (SOCl₂, 1.5 eq.) dropwise. Caution: Exothermic reaction, produces HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and stir the mixture at reflux for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pyrazole ester, which can often be used in the next step without further purification.

Step A2: N1-Alkylation of the Pyrazole Ester

ReagentM.W. ( g/mol )EquivalentsAmount (for 10 mmol scale)
Pyrazole Ester (from Step A1)Varies1.010.0 mmol
Potassium Carbonate (K₂CO₃), anhydrous138.211.52.07 g
Alkyl Halide (e.g., Benzyl Bromide)171.041.21.4 mL (12.0 mmol)
N,N-Dimethylformamide (DMF), anhydrous--40 mL
  • Setup: Add the pyrazole ester and anhydrous K₂CO₃ to an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon).[6]

  • Solvent: Add anhydrous DMF and stir the suspension for 15 minutes at room temperature.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide) dropwise.

  • Reaction: Heat the reaction to 60-80 °C and stir for 4-16 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into ice-water (approx. 200 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography to isolate the pure N1-alkylated pyrazole ester.

Step A3: Saponification to the Final Free Acid

  • Setup: Dissolve the purified N1-alkylated ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq.) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).

  • Work-up: Concentrate the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and acidify with 1M HCl until the pH is ~2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final N1-alkyl-3-methyl-4-bromo-1H-pyrazole-5-carboxylic acid.

Protocol B: Direct One-Pot N,O-Dialkylation (for Ester Product)

This protocol is a more atom- and step-economical approach if the corresponding ester of the alkylating agent is the desired final product.

ReagentM.W. ( g/mol )EquivalentsAmount (for 10 mmol scale)
3-methyl-4-bromo-1H-pyrazole-5-carboxylic acid220.991.02.21 g
Sodium Hydride (NaH), 60% in mineral oil40.002.20.88 g
Alkyl Halide (e.g., Iodomethane)141.942.21.37 mL (22.0 mmol)
N,N-Dimethylformamide (DMF), anhydrous--50 mL
  • Setup: To an oven-dried, three-neck flask under an inert atmosphere, add anhydrous DMF. Cool to 0 °C.

  • Base Addition: Carefully add NaH in portions. Caution: NaH is highly reactive with water and flammable. Handle with extreme care.[7]

  • Deprotonation: Slowly add a solution of the pyrazole starting material in a minimum amount of anhydrous DMF. Stir at 0 °C for 30-60 minutes until gas evolution ceases. This forms the dianion.

  • Alkylation: Add the alkyl halide (e.g., iodomethane) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up & Purification: Follow steps A2.5 and A2.6 to extract and purify the final N1-alkyl pyrazole-5-carboxylate ester product.

Product Characterization: Confirming Regioselectivity

Unambiguous determination of the N-alkylation site is critical. While the N1-isomer is the expected major product due to sterics, confirmation is mandatory.[1]

G cluster_mech Regioselective Alkylation Mechanism cluster_products Reactant <<table><tr><tdborder='0'>3-methyl-4-bromo-1H-pyrazole-5-carboxylatetd>tr><tr><tdborder='0'><imgsrc='https://i.imgur.com/8Q5F4xG.png'/>td>tr>table>> Base + Base (- H⁺) Anion <<table><tr><tdborder='0'>Pyrazole Anion Intermediatetd>tr><tr><tdborder='0'><imgsrc='https://i.imgur.com/u0fV8jL.png'/>td>tr>table>> Reactant->Anion Deprotonation N1_Product <<table><tr><tdborder='0'><b>N1-Alkylated (Major)b><br/>Sterically Favoredtd>tr><tr><tdborder='0'><imgsrc='https://i.imgur.com/2Yc5R4m.png'/>td>tr>table>> Anion->N1_Product Path A (Favored) + R-X N2_Product <<table><tr><tdborder='0'><b>N2-Alkylated (Minor)b><br/>Sterically Hinderedtd>tr><tr><tdborder='0'><imgsrc='https://i.imgur.com/E5J0Y6V.png'/>td>tr>table>> Anion->N2_Product Path B (Disfavored) + R-X

Caption: Proposed regioselectivity of the N-alkylation reaction. (Max Width: 760px)

NMR Spectroscopy: This is the most powerful tool for distinguishing N1 and N2 isomers.[8][9]

  • ¹H NMR: The chemical shifts of the pyrazole ring protons and the attached alkyl group will differ between isomers. For the N1-isomer, the protons of the N-alkyl group (e.g., N-CH₂-Ph) are spatially closer to the C5-substituent.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are diagnostic. N-substitution significantly affects the chemical shifts of the adjacent ring carbons.[9]

  • 2D NMR (NOESY): This is the definitive experiment. For the N1-alkylated isomer, a Nuclear Overhauser Effect (NOE) correlation will be observed between the protons of the N-alkyl group and the protons of the C5-substituent (if one is present and close enough) but not the C3-methyl group. Conversely, for the N2 isomer, an NOE would be seen between the N-alkyl group and the C3-methyl group.

TechniqueExpected Observation for N1-Isomer Expected Observation for N2-Isomer
¹H NMRDistinct chemical shift for N-alkyl group protons.Different distinct chemical shift for N-alkyl group protons.
¹³C NMRCharacteristic shifts for C3 (~148 ppm), C5 (~140 ppm), C4 (~110 ppm).Characteristic shifts for C3 (~155 ppm), C5 (~130 ppm), C4 (~112 ppm).
NOESYCorrelation between N-alkyl protons and C5-substituent protons (if any).Strong correlation between N-alkyl protons and C3-methyl protons.

Mass Spectrometry (MS): Used to confirm the successful alkylation by identifying the correct molecular ion peak ([M+H]⁺ or [M]⁺˙) corresponding to the addition of the alkyl group.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Impure/wet solvent.3. Insufficient temperature.1. Use freshly dried K₂CO₃ or a stronger base like NaH.2. Use anhydrous grade solvent.3. Increase reaction temperature in 10 °C increments.
Mixture of Regioisomers 1. Alkylating agent is too small (e.g., methyl iodide).2. Reaction conditions not optimal.1. Steric control is less effective with small electrophiles; extensive purification will be needed.2. Screen other bases/solvents (e.g., Cs₂CO₃ in ACN).
Formation of Side Products 1. (Protocol B) O-alkylation of the carboxylate.2. Reaction temperature too high.1. This is expected in Protocol B. Ensure ≥2.2 eq. of base and alkylating agent are used.2. Lower the reaction temperature.
Difficult Purification Isomers are co-eluting on silica gel.Try a different solvent system for chromatography (e.g., DCM/Methanol or Toluene/Ethyl Acetate). Reverse-phase HPLC may be required.[5]

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Doršner, K., et al. (2023). Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine. Molecules. [Link]

  • Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Verma, A., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of N-substituted pyrazoles. Green Chemistry. [Link]

  • Alonso, F., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • Sokolov, V. V., & Povarov, I. G. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Katritzky, A. R., et al. (1996). The Chemistry of Mannich Bases. Chemical Reviews. [Link]

  • Afonso, C. A. M., & Crespo, J. G. (Eds.). (2015). Green Separation Processes. Wiley-VCH. [Link]

  • Hammerer, F., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Reddy, T. S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Bouayad, A., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. ResearchGate. [Link]

  • UAB Barcelona. (2014). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UABDivulga. [Link]

  • Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Matos, M. A. R., et al. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical. [Link]

  • Mitsui Chemicals, Inc. (1996). N-alkylation method of pyrazole.
  • Reddy, T. S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Meador, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry. [Link]

  • Silva, M. M. C. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Santos, C. M. M., et al. (2007). N-Alkylation of pyrazoles in ionic liquids. Tetrahedron Letters. [Link]

  • Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

Sources

Application

Application Notes and Protocols for the Purification of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Authored by: Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (C...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (C₇H₉BrN₂O₂, Mol. Wt.: 233.06 g/mol ).[1] Pyrazole derivatives are crucial building blocks in medicinal chemistry and agrochemical development, making the attainment of high purity an essential prerequisite for reliable downstream applications.[2][3] This document outlines three primary purification techniques: recrystallization, acid-base extraction, and column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind each method and guidance for adapting them to specific impurity profiles.

Introduction and Physicochemical Profile

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a substituted pyrazole core. The presence of a carboxylic acid group imparts acidic properties, while the brominated aromatic ring and alkyl substituents contribute to its overall lipophilicity. Understanding these characteristics is fundamental to selecting and optimizing a purification strategy. The purity of this compound is paramount, as even minor impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, or failure to meet regulatory standards.

Potential Sources of Impurities: The impurity profile of the crude product is largely dependent on its synthetic route. Common synthetic pathways, such as the cyclocondensation of a β-ketoester with a hydrazine followed by bromination and ester hydrolysis, may introduce the following impurities:[4]

  • Unreacted Starting Materials: Ethyl hydrazine, a β-dicarbonyl equivalent, or the unbrominated pyrazole precursor.

  • Precursor Ester: The ethyl or methyl ester of the target carboxylic acid (e.g., Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate).[5]

  • Regioisomers: Isomeric products formed during the cyclocondensation or bromination steps.

  • Over-brominated Species: Pyrazoles with multiple bromine substitutions.

  • Reagents and Byproducts: Residual acids, bases, or coupling reagents from the synthesis.[4]

Strategic Approach to Purification

The choice of purification technique is dictated by the nature of the impurities, the required purity level, and the scale of the operation. A multi-step approach is often necessary for achieving high purity (>98%).

Below is a decision-making workflow for selecting the appropriate purification strategy.

Purification_Strategy Fig. 1: Purification Strategy Decision Tree Start Crude Product (4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid) IsSolid Is the crude product a solid? Start->IsSolid MajorImpurities What is the nature of the major impurities? IsSolid->MajorImpurities Yes AcidBase Primary Method: Acid-Base Extraction IsSolid->AcidBase No (Oily/Gummy) Recrystallization Primary Method: Recrystallization MajorImpurities->Recrystallization Neutral / Less Polar Impurities MajorImpurities->AcidBase Neutral / Basic Impurities Chromatography Primary or Secondary Method: Column Chromatography MajorImpurities->Chromatography Structurally Similar Impurities (Isomers) FinalPurity Assess Purity (TLC, HPLC, NMR, MP) Recrystallization->FinalPurity AcidBase->Recrystallization If solid after acidification AcidBase->Chromatography If oily after acidification Chromatography->FinalPurity

Caption: A flowchart to guide the selection of an appropriate purification technique.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Rationale and Solvent Selection

The carboxylic acid moiety allows for hydrogen bonding, suggesting solubility in polar protic solvents. The substituted pyrazole ring provides some lipophilic character, indicating potential solubility in moderately polar organic solvents. For similar pyrazole carboxylic acids, alcohols, or aqueous mixtures thereof, have proven effective.[2][6]

Solvent System Rationale Reference for Similar Compounds
Ethanol / WaterGood for moderately polar compounds. The water acts as an anti-solvent to induce crystallization upon cooling.[2][7]
MethanolOften effective for compounds with hydrogen bonding capabilities.[6]
IsopropanolSimilar to ethanol but less volatile.[8]
AcetonitrileA polar aprotic solvent that can be effective if protic solvents lead to esterification or other side reactions.[9]
Ethyl Acetate / HexanesA less polar system. The compound is dissolved in hot ethyl acetate, and hexanes are added to induce precipitation.[10]
Step-by-Step Protocol
  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of the crude solid into several test tubes.

    • Add a small amount (0.5 mL) of a candidate solvent to each tube.

    • Observe solubility at room temperature. If insoluble, heat the mixture gently in a water bath.

    • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

    • The ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures, forming well-defined crystals upon cooling.

  • Recrystallization Procedure (Scale-Up):

    • Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions.

    • If the solution is colored and activated carbon is deemed necessary to remove colored impurities, add a small amount and heat for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

    • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group. The compound can be deprotonated with a weak base to form a water-soluble carboxylate salt. Neutral or basic organic impurities will remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the pure carboxylic acid to precipitate.

AcidBase_Workflow Fig. 2: Acid-Base Extraction Workflow cluster_0 Separatory Funnel cluster_1 Precipitation and Isolation Crude Crude Product dissolved in Ethyl Acetate AddBase Add aq. NaHCO₃ and Shake Crude->AddBase SeparateLayers Separate Layers AddBase->SeparateLayers AqueousLayer Aqueous Layer (Contains Sodium Carboxylate Salt) SeparateLayers->AqueousLayer OrganicLayer Organic Layer (Contains Neutral/Basic Impurities) SeparateLayers->OrganicLayer Acidify Acidify Aqueous Layer with 1M HCl to pH ~2-3 AqueousLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Vacuum Filtration Wash with cold water Precipitate->Filter Dry Dry Under Vacuum Filter->Dry PureProduct Pure Carboxylic Acid Dry->PureProduct

Caption: A diagram illustrating the workflow for purification via acid-base extraction.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude material in an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. A weak base is used to selectively deprotonate the carboxylic acid without hydrolyzing any residual ester impurity.

    • Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas pressure.

    • Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the product.

  • Washing (Optional): Combine the aqueous extracts and wash with a fresh portion of ethyl acetate to remove any trapped organic impurities.

  • Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1M HCl dropwise while stirring until the pH of the solution is acidic (pH ~2-3, check with pH paper). A white precipitate of the purified carboxylic acid should form.[4]

  • Isolation:

    • Collect the solid product by vacuum filtration.[4]

    • Wash the filter cake with a small amount of cold deionized water to remove residual salts.

    • Dry the purified product under vacuum.

Protocol 3: Column Chromatography

For separating compounds with very similar polarities, such as regioisomers, or for purifying non-crystalline (oily) products, silica gel column chromatography is the method of choice.

Rationale and System Selection

The stationary phase is typically silica gel, a polar adsorbent. The mobile phase (eluent) is a less polar organic solvent or mixture. Polar compounds will have a stronger interaction with the silica gel and elute more slowly, while non-polar compounds will travel through the column more quickly. The carboxylic acid group makes the target compound quite polar.

  • Stationary Phase: Silica Gel (60 Å, 230-400 mesh)

  • Mobile Phase Selection: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is common.[10][11]

    • To ensure the carboxylic acid moves off the baseline, a small amount of acetic acid (0.5-1%) is often added to the eluent. This suppresses the deprotonation of the carboxylic acid on the silica surface, preventing peak tailing.

    • Starting Eluent Composition: A good starting point is a 70:30 mixture of Hexanes:Ethyl Acetate (+ 0.5% Acetic Acid). The polarity can be gradually increased by increasing the proportion of ethyl acetate.

Step-by-Step Protocol
  • TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures. The ideal system will show good separation of the product spot (Rf value of ~0.25-0.35) from its impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary if impurities have widely different polarities.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Purity Assessment

After purification, the identity and purity of the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot suggests a high level of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

References

  • Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • ResearchGate. (n.d.). Bromination of pyrazole-3(5)-carboxylic acid. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Jurnal Universitas Padjadjaran. (2023). Chimica et Natura Acta. Retrieved from [Link]

Sources

Method

The Strategic Role of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid in the Synthesis of Modern Agrochemicals

Introduction: The Pyrazole Carboxamide Core in Modern Fungicides In the landscape of modern agricultural chemistry, the pyrazole carboxamide scaffold has emerged as a cornerstone for the development of highly effective f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Carboxamide Core in Modern Fungicides

In the landscape of modern agricultural chemistry, the pyrazole carboxamide scaffold has emerged as a cornerstone for the development of highly effective fungicides. These compounds primarily function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the mitochondrial respiration of pathogenic fungi, leading to cessation of growth and eventual cell death. Within this class, the precise substitution on the pyrazole ring is paramount for tuning the biological activity, spectrum, and systemic properties of the final active ingredient.

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 175276-99-0) is a pivotal, high-value intermediate specifically designed for the synthesis of these advanced agrochemicals.[1][2] Its unique substitution pattern—featuring a bromine atom at the 4-position, an ethyl group at the N-1 position, and a methyl group at the 3-position—is not arbitrary. This specific arrangement is the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the molecule's fit within the succinate dehydrogenase enzyme's active site.[3] This guide provides a detailed examination of the application of this key intermediate in the synthesis of pyrazole carboxamide fungicides, offering technical insights and detailed protocols for research and development professionals.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material is fundamental to successful synthesis. The properties of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid dictate the choice of reagents and reaction conditions.

PropertyValueSource
CAS Number 175276-99-0[2]
Molecular Formula C₇H₉BrN₂O₂[2]
Molecular Weight 233.06 g/mol [2]
IUPAC Name 4-bromo-1-ethyl-3-methylpyrazole-5-carboxylic acid[2]
Predicted Boiling Point 361.5±42.0 °C[4]
Predicted Density 1.69±0.1 g/cm³[4]

The Synthetic Logic: From Carboxylic Acid to Active Carboxamide

The primary application of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is its conversion into a pyrazole carboxamide. This transformation is a robust and well-established two-step process that forms the backbone of the synthesis for numerous SDHI fungicides. The overall workflow is designed for efficiency and high yield, making it suitable for industrial-scale production.

Core Synthetic Workflow

Synthetic_Workflow A 4-Bromo-1-ethyl-3-methyl-1H- pyrazole-5-carboxylic acid B Step 1: Acid Activation (Chlorination) A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride C 4-Bromo-1-ethyl-3-methyl-1H- pyrazole-5-carbonyl chloride B->C D Step 2: Amide Coupling C->D E Target N-Aryl Pyrazole Carboxamide (Fungicide) D->E Base (e.g., Pyridine, Et₃N) in Aprotic Solvent F Substituted Aniline F->D

Caption: General synthetic pathway from the carboxylic acid to the final fungicide.

Application Protocols: A Detailed Walkthrough

The following protocols provide a step-by-step guide for the synthesis of a representative N-aryl pyrazole carboxamide fungicide. These methodologies are based on established principles for pyrazole carboxamide synthesis.[1][5][6]

Part 1: Synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride

Principle: The carboxylic acid is converted to a more reactive acid chloride. This is a crucial activation step that facilitates the subsequent amide bond formation. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

Materials:

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Rotary evaporator

  • Reaction flask with reflux condenser and gas trap (for HCl and SO₂)

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry (approx. 5-10 mL per gram of carboxylic acid).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops). The DMF acts as a catalyst for the chlorination reaction.

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred slurry at room temperature. The addition should be done in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is often a yellow to brown oil or low-melting solid and is typically used in the next step without further purification.

Trustworthiness Note: The acid chloride is moisture-sensitive. It is critical to use anhydrous solvents and perform the reaction under a dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis back to the carboxylic acid.

Part 2: Synthesis of N-(Substituted-phenyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Principle: The synthesized acid chloride is reacted with a specifically chosen substituted aniline. The nature of the substituents on the aniline ring is a key determinant of the final fungicide's biological activity and spectrum. An organic base is used to neutralize the HCl generated during the reaction.

Materials:

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (from Part 1)

  • Substituted aniline (e.g., 2-aminobiphenyl, specific ortho-substituted anilines) (1.0 - 1.1 eq)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene)

  • Tertiary amine base (e.g., Triethylamine, Pyridine) (1.2 - 1.5 eq)

  • Standard laboratory glassware for extraction and filtration

Protocol:

  • Reaction Setup: In a separate flask, dissolve the chosen substituted aniline (1.0 eq) and the tertiary amine base (1.2 eq) in an anhydrous aprotic solvent.

  • Reactant Addition: Cool the aniline solution in an ice bath to 0-5°C. Dissolve the crude 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled aniline solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • If the product precipitates, it can be collected by filtration, washed with water, and then a non-polar solvent like hexane to remove impurities.

    • If the product remains in solution, perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with dilute HCl (to remove excess base and aniline), saturated sodium bicarbonate solution (to remove any remaining acid), and brine. .

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-aryl pyrazole carboxamide.

Mechanism of Action: The Role of the Pyrazole Carboxamide Core

The final pyrazole carboxamide product acts by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.

Mechanism_of_Action cluster_0 Mitochondrial Respiration TCA TCA ETC Electron Transport Chain (ETC) TCA->ETC e⁻ SDH Succinate Dehydrogenase (SDH) (Complex II) ATP ATP Synthesis ETC->ATP Proton Gradient Fungicide Pyrazole Carboxamide (Fungicide) Fungicide->SDH Binds & Inhibits

Caption: Inhibition of the fungal respiratory chain by pyrazole carboxamide fungicides.

The pyrazole ring and the carboxamide linker are essential for binding to the enzyme. The substituents on both the pyrazole and the aniline portions of the molecule are crucial for orienting the molecule correctly within the enzyme's binding pocket, thereby ensuring potent inhibition. The ethyl group at the N-1 position and the methyl group at the C-3 position, as provided by the starting material, are key features that contribute to this high-affinity binding.

Conclusion

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a highly specialized and crucial building block in the synthesis of modern SDHI fungicides. Its well-defined structure provides a solid foundation for the creation of active ingredients with high efficacy and a broad spectrum of activity. The synthetic pathway, involving the formation of an acid chloride followed by amide coupling, is a robust and scalable method that allows for the creation of a diverse library of potential agrochemical candidates. For researchers and drug development professionals, a deep understanding of the chemistry and application of this intermediate is essential for innovating in the competitive field of crop protection.

References

  • MySkinRecipes. (n.d.). 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Qian, X., et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science, 75(11), 2892-2900. Retrieved from [Link]

  • Wang, B., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4377-4389. Retrieved from [Link]

  • Coronado-Jaramillo, A., et al. (2022). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 33, 1144-1154. Retrieved from [Link]

  • Wu, Z., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wu, Z., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14205-14218. Retrieved from [Link]

  • Daksh Biotech. (n.d.). The Synthesis Pathway: From Intermediate to Fungicide. Retrieved from [Link]

  • Google Patents. (n.d.). US6849276B1 - Liquid composition with fungicide, bactericidal and bacteriostatic activity.
  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US8192766B2 - Copper-based fungicide/bactericide.
  • Google Patents. (n.d.). CN108669088A - Include the composition of biocontrol agent and the fungicide selected from Cell wall synthesis inhibitor.
  • Chen, Y., et al. (2022). Development of: 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Molecules, 27(1), 227. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-butyl-1-ethylpyrazole-5-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014060900A1 - Process for the preparation of voriconazole and analogues thereof.
  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-. Retrieved from [Link]

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Application

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] Its prevalence in pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions, acting as a versatile scaffold for the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] The starting material, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, represents a highly versatile building block for the synthesis of novel bioactive heterocycles. The presence of a bromine atom at the C4 position and a carboxylic acid at the C5 position provides two distinct reactive handles for further chemical transformations, enabling the construction of diverse and complex molecular architectures.[5][6]

This guide provides detailed protocols for the synthesis of two important classes of bioactive fused heterocycles—pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyridines—starting from 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Additionally, it outlines protocols for the functionalization of the pyrazole core via palladium-catalyzed cross-coupling reactions, a powerful tool for generating chemical diversity in drug discovery programs.[7]

Strategic Overview: Synthetic Pathways

The synthetic utility of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is primarily centered around two key reactive sites: the carboxylic acid group and the bromo substituent. The following diagram illustrates the principal synthetic strategies discussed in this document.

Synthetic_Strategies cluster_0 Fused Heterocycle Synthesis cluster_1 Cross-Coupling Reactions start 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid intermediate1 Amide Intermediate start->intermediate1 Amidation suzuki_product 4-Aryl/Heteroaryl Pyrazoles start->suzuki_product Suzuki-Miyaura Coupling buchwald_product 4-Amino Pyrazoles start->buchwald_product Buchwald-Hartwig Amination pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives intermediate1->pyrazolo_pyrimidine Cyclization

Figure 1: Key synthetic transformations of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Part 1: Synthesis of Fused Heterocycles - Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as potent inhibitors of various protein kinases and have been extensively investigated as anticancer agents.[8][9] The synthesis of this scaffold from 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid typically involves an initial amidation of the carboxylic acid, followed by a cyclization step.

Protocol 1.1: Synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Rationale: The conversion of the carboxylic acid to a primary amide is the first crucial step. This is typically achieved using a standard coupling agent like thionyl chloride to form an acyl chloride in situ, which then reacts with ammonia.

Materials:

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Ice

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • To a solution of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/g of starting material) in a round-bottom flask, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Slowly pour the reaction mixture into a vigorously stirred solution of concentrated ammonium hydroxide (5 eq) in an ice bath.

  • Continue stirring for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 1.2: Cyclization to form 4-Bromo-1-ethyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Rationale: The pyrazolo[3,4-d]pyrimidine ring system can be formed by reacting the corresponding 5-aminopyrazole-4-carboxamide with a suitable one-carbon synthon, such as formamide or triethyl orthoformate.[10] This protocol utilizes formamide for the cyclization.

Materials:

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

  • Formamide

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • A mixture of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (1.0 eq) in formamide (10 mL/g of starting material) is heated to 150-160 °C for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part 2: Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[7] This is a powerful strategy for generating libraries of analogs for structure-activity relationship (SAR) studies.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11] This reaction allows for the introduction of various aryl and heteroaryl moieties at the C4 position of the pyrazole core.

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid1-Ethyl-3-methyl-4-phenyl-1H-pyrazole-5-carboxylic acid~85% (expected)
24-Methoxyphenylboronic acid1-Ethyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid~80% (expected)
3Pyridine-3-boronic acid1-Ethyl-3-methyl-4-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid~75% (expected)
Table 1: Expected yields for representative Suzuki-Miyaura coupling reactions.
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][12] This method allows for the introduction of a wide variety of primary and secondary amines at the C4 position of the pyrazole ring.

Materials:

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

  • Amine (primary or secondary, 1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Solvent (e.g., Toluene or Dioxane), anhydrous

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

  • In a separate vial, prepare the catalyst system by mixing the palladium pre-catalyst (2 mol%) and the ligand (4 mol%) in the anhydrous solvent.

  • Evacuate and backfill the Schlenk flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the catalyst solution.

  • Heat the reaction mixture to 90-110 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAmineProductYield (%)
1Morpholine1-Ethyl-3-methyl-4-(morpholino)-1H-pyrazole-5-carboxylic acid~70% (expected)
2Aniline1-Ethyl-3-methyl-4-(phenylamino)-1H-pyrazole-5-carboxylic acid~65% (expected)
3Benzylamine4-(Benzylamino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid~60% (expected)
Table 2: Expected yields for representative Buchwald-Hartwig amination reactions.

Conclusion and Future Perspectives

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a valuable and versatile starting material for the synthesis of a diverse range of bioactive heterocycles. The protocols detailed herein provide robust and reproducible methods for the construction of fused pyrimidine systems and for the functionalization of the pyrazole core through modern cross-coupling techniques. The resulting compounds are of significant interest for drug discovery, particularly in the fields of oncology and infectious diseases. Further exploration of the chemical space accessible from this starting material, coupled with biological screening, is likely to yield novel therapeutic candidates.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 13, 2026, from [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (2004). PubMed. Retrieved January 13, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2020). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][3][13]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. (n.d.). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 13, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Synthesis and evaluation of some bioactive compounds having oxygen and nitrogen heteroatom. (n.d.). Retrieved January 13, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved January 13, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers. (n.d.). Chemical Register. Retrieved January 13, 2026, from [Link]

  • Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved January 13, 2026, from [Link]

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Method

Application Note: A Detailed Protocol for the Regioselective Bromination of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid

Abstract Brominated pyrazole heterocycles are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile intermediates in cross-coupling reactions for the synthesis of complex molecular...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Brominated pyrazole heterocycles are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile intermediates in cross-coupling reactions for the synthesis of complex molecular architectures.[1][2] This application note provides a comprehensive, field-proven protocol for the regioselective bromination of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid to yield 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. We delve into the mechanistic rationale behind the reaction's regioselectivity and the choice of N-Bromosuccinimide (NBS) as the optimal brominating agent. The guide includes a detailed, step-by-step experimental procedure, safety precautions, methods for product characterization, and a troubleshooting guide to ensure reliable and reproducible outcomes for researchers in drug discovery and synthetic chemistry.

Scientific Principles and Rationale

Reaction Overview

The protocol outlines the electrophilic aromatic substitution reaction on the pyrazole ring, specifically targeting the C4 position.

Reaction Scheme: 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid + N-Bromosuccinimide (NBS) → 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid + Succinimide

Table 1: Key Reaction Components
Compound RoleChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid40226-00-4C₇H₁₀N₂O₂154.17
Brominating Agent N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98
Product 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid175276-99-0C₇H₉BrN₂O₂233.06[3]
Solvent Acetonitrile (MeCN)75-05-8C₂H₃N41.05
Mechanistic Insight: Regioselectivity of Pyrazole Bromination

The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution. The regiochemical outcome of the bromination is dictated by the electronic effects of the ring substituents and the stability of the Wheland intermediate (arenium ion) formed during the reaction.[4][5]

  • Activating Groups : The N1-ethyl and C3-methyl groups are electron-donating, increasing the electron density of the pyrazole ring and activating it towards electrophilic attack.

  • Deactivating Group : The C5-carboxylic acid group is an electron-withdrawing group, which deactivates the ring.

  • Positional Directing Effects : In N-substituted pyrazoles, electrophilic attack is strongly favored at the C4 position. This is because the positive charge in the arenium ion intermediate can be delocalized without involving the "pyridine-like" nitrogen (N2), which is destabilizing.[4][6] While the carboxylic acid at C5 is deactivating, the combined activating and directing effects of the N1-ethyl and C3-methyl groups, along with the inherent reactivity of the pyrazole core, ensure a highly regioselective bromination at the C4 position. Studies on substituted pyrazoles confirm that even with deactivating groups, bromination proceeds efficiently at the C4 position.[7]

Rationale for Reagent Selection: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used for bromination, N-Bromosuccinimide (NBS) is the reagent of choice for this protocol due to several distinct advantages:[2][8]

  • Safety and Handling : NBS is a crystalline solid, which is significantly easier and safer to handle and weigh than highly corrosive and volatile liquid bromine.[8]

  • Controlled Bromination : NBS provides a low, steady concentration of electrophilic bromine (Br⁺) in the reaction mixture. This minimizes side reactions, such as polybromination, that can occur with an excess of Br₂.[8]

  • High Selectivity : The use of NBS often leads to higher regioselectivity in the bromination of activated aromatic systems.[9] The reaction can be initiated by a catalytic amount of acid, which protonates the carbonyl oxygen of NBS, making the bromine atom more electrophilic and reactive.[10][11]

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as needed.

Materials and Equipment
  • Chemicals :

    • 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (≥97% purity)

    • N-Bromosuccinimide (NBS) (≥98% purity, recrystallized if necessary)

    • Acetonitrile (anhydrous)

    • Dichloromethane (DCM)

    • Deionized Water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • TLC plates (Silica gel 60 F₂₅₄)

    • Eluent for TLC (e.g., 7:3 Ethyl Acetate:Hexanes with 1% acetic acid)

  • Equipment :

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glass funnel and filter paper

    • Fume hood

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup : In a 100 mL round-bottom flask, dissolve 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (0.77 g, 5.0 mmol) in 20 mL of anhydrous acetonitrile. Place the flask on a magnetic stirrer.

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of NBS : Once the solution is cooled, add N-bromosuccinimide (0.98 g, 5.5 mmol, 1.1 eq) in small portions over 15-20 minutes.[12] Maintain the temperature at 0 °C during the addition.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature.

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction completion. The reaction is generally complete within 2-4 hours.

  • Quenching and Work-up : Once the reaction is complete, pour the mixture into 50 mL of deionized water.[12]

  • Extraction : Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 40 mL).

  • Washing : Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution (to remove any unreacted acid and succinimide by-product) and 50 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification : The crude product, an off-white solid, can be purified by trituration or recrystallization. For trituration, add 15 mL of cold diethyl ether, stir vigorously until a fine powder forms, and collect the solid by filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.[12]

Safety Precautions
  • Perform all operations in a well-ventilated fume hood.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetonitrile and dichloromethane are flammable and toxic. Avoid contact and inhalation.

Characterization and Expected Results

  • Yield : Typical yields for this reaction range from 85-95%.

  • Appearance : A white to off-white crystalline solid.

  • Melting Point : Literature and experimental values should be determined and compared.

  • ¹H NMR Spectroscopy : The most significant change in the ¹H NMR spectrum will be the disappearance of the singlet corresponding to the C4-H proton of the starting material.

  • ¹³C NMR Spectroscopy : A new quaternary carbon signal corresponding to the bromine-substituted C4 will appear, and the original C4 signal will be absent.

  • Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) corresponding to the molecular weight of the product.[13]

  • Infrared (IR) Spectroscopy : The spectra will show characteristic stretches for the carboxylic acid O-H and C=O groups.[14][15]

Workflow Visualization

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_1 Dissolve Pyrazole in Acetonitrile prep_2 Cool to 0°C in Ice Bath prep_1->prep_2 react_1 Add NBS Portion-wise prep_2->react_1 react_2 Stir at 0°C, then Warm to RT react_1->react_2 react_3 Monitor by TLC react_2->react_3 workup_1 Quench with Water react_3->workup_1 work_2 Extract with DCM workup_1->work_2 work_3 Wash (NaHCO₃, Brine) work_2->work_3 work_4 Dry (MgSO₄) & Concentrate work_3->work_4 purify Purify by Trituration or Recrystallization work_4->purify analysis_1 Determine Yield & Melting Point purify->analysis_1 analysis_2 Characterize by NMR, MS, IR analysis_1->analysis_2

Caption: Experimental workflow for the bromination of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient NBS. 2. Deactivated NBS due to moisture. 3. Reaction time too short.1. Ensure 1.1 equivalents of NBS are used. 2. Use freshly opened or recrystallized NBS. 3. Continue stirring at room temperature and monitor by TLC for a longer period.
Low Yield 1. Incomplete reaction. 2. Product loss during extraction/work-up. 3. Product is partially soluble in the aqueous layer.1. See above. 2. Ensure pH is neutral or slightly acidic before extraction. Perform extractions thoroughly. 3. Increase the number of extractions (e.g., 4-5 times with smaller volumes).
Presence of Dibrominated Product 1. Reaction temperature was too high. 2. Excess NBS was used.1. Maintain the temperature strictly at 0 °C during NBS addition. 2. Use no more than 1.1 equivalents of NBS. 3. Purify the product using column chromatography if necessary.
Product Fails to Solidify 1. Presence of residual solvent. 2. Oily impurities present.1. Ensure the product is dried thoroughly under high vacuum. 2. Attempt purification by silica gel column chromatography.

Conclusion

This application note details a robust and highly regioselective protocol for the synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid using N-Bromosuccinimide. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can reliably produce this valuable synthetic intermediate for applications in pharmaceutical development and beyond. The provided troubleshooting guide serves as a practical resource to overcome common experimental challenges, ensuring high yields and purity.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI. Retrieved from [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Journal of Applicable Chemistry. Retrieved from [Link]

  • Regioselectivity of pyrazole bromination. (2022, June 4). Reddit. Retrieved from [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved from [Link]

  • Regioselectivity in pyrazole EAS. (2022, June 4). Reddit. Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). Molecules. Retrieved from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

  • Bromination of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules. Retrieved from [Link]

  • Electrophilic bromination, preferably with NBS. (2024, May 22). YouTube. Retrieved from [Link]

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2010). ResearchGate. Retrieved from [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). International Journal of Scientific Research. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bromination of pyrazole-3(5)-carboxylic acid. (2007). ResearchGate. Retrieved from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.). Google Patents.
  • electrophilic aromatic bromination with N-bromosuccinimide. (2021, February 11). YouTube. Retrieved from [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). Organic Process Research & Development. Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. (2017). The Journal of Chemical Physics. Retrieved from [Link]

  • CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. (2023). Journal of Chemistry and Technologies. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Scalable, Multi-Kilogram Synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Abstract This document provides a comprehensive and scalable protocol for the synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, a key building block in modern medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and scalable protocol for the synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, a key building block in modern medicinal chemistry and drug development. Pyrazole carboxylic acids are privileged scaffolds found in numerous biologically active molecules.[1][2] The synthetic strategy detailed herein is designed for robustness, scalability, and high purity, transitioning from readily available starting materials through a three-step sequence involving pyrazole formation, electrophilic bromination, and saponification. This guide explains the causality behind critical process parameters and outlines in-process controls to ensure reproducibility and safety, making it suitable for implementation in research, process development, and manufacturing environments.

Overall Synthetic Strategy

The synthesis is executed in three primary stages, beginning with the construction of the core pyrazole heterocycle, followed by regioselective bromination, and culminating in the hydrolysis of an ethyl ester to yield the target carboxylic acid. This pathway was selected for its reliance on cost-effective starting materials, well-documented reaction classes, and straightforward purification procedures amenable to large-scale production.

Workflow Visualization

The following diagram illustrates the complete synthetic workflow, from starting materials to the final active pharmaceutical ingredient (API) intermediate.

G cluster_0 PART A: Pyrazole Ring Formation cluster_1 PART B: Regioselective Bromination cluster_2 PART C: Saponification A1 Ethyl Acetoacetate P1 Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate A1->P1 A2 Ethylhydrazine Sulfate A2->P1 A3 Ethanol, NaOH A3->P1 Condensation (Knorr Synthesis) P2 Ethyl 4-bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate P1->P2 Electrophilic Addition B1 N-Bromosuccinimide (NBS) B1->P2 B2 Acetonitrile B2->P2 P3 4-Bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylic acid P2->P3 Nucleophilic Acyl Substitution C1 NaOH, EtOH/H2O C1->P3 Hydrolysis C2 HCl (aq) C2->P3 Acidification & Precipitation

Caption: High-level workflow for the three-part synthesis.

Materials and Instrumentation

Reagents & Solvents Equipment
Ethyl acetoacetate (≥99%)Jacketed glass reactor (100 L) with overhead stirrer
Ethylhydrazine oxalate or sulfate saltTemperature control unit (TCU) / Chiller
Sodium hydroxide (pellets or 50% aq. solution)Condenser with inert gas inlet (N₂/Ar)
N-Bromosuccinimide (NBS) (≥98%)Baffled reaction vessel
Ethanol (200 proof, anhydrous)pH meter and probes
Acetonitrile (anhydrous)Vacuum filtration apparatus (Nutsche filter)
Hydrochloric acid (37% aq.)Vacuum drying oven
Ethyl acetate (reagent grade)Rotary evaporator (for lab scale)
Saturated sodium bicarbonate solutionAnalytical balance
Saturated sodium chloride solution (Brine)HPLC and/or GC-MS for in-process controls
Anhydrous magnesium sulfate or sodium sulfateNMR spectrometer, Mass spectrometer, DSC for final analysis

Experimental Protocols & Mechanistic Insights

Part A: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This step employs a variation of the classic Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.[3] Using ethylhydrazine directs the formation of the N-1 ethylated pyrazole. The reaction is performed under basic conditions to neutralize the hydrazine salt and facilitate the initial nucleophilic attack.

Protocol:

  • Reactor Setup: Equip a 100 L jacketed reactor with an overhead stirrer, condenser, and nitrogen inlet. Purge the vessel with nitrogen.

  • Reagent Charge: Charge the reactor with ethanol (40 L). Begin stirring and add sodium hydroxide pellets (2.0 kg, 50.0 mol) portion-wise, allowing the heat of dissolution to warm the solvent. Alternatively, use an equivalent amount of 50% aqueous NaOH and adjust the initial solvent volume.

  • Hydrazine Formation: Cool the solution to 15-20°C. Cautiously add ethylhydrazine oxalate or sulfate (approx. 5.7 kg of oxalate salt, 37.5 mol) in portions. The base neutralizes the salt to liberate the free ethylhydrazine in situ. Stir for 30 minutes. Note: Free hydrazines can be toxic and volatile; in-situ generation from a stable salt is a critical safety measure for large-scale operations.

  • Ketoester Addition: Begin dropwise addition of ethyl acetoacetate (4.55 kg, 35.0 mol) via an addition funnel over 1.5-2 hours. Maintain the internal temperature below 30°C using the reactor jacket. An exotherm will be observed.

  • Reaction & Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of ethyl acetoacetate.

  • Work-up & Isolation:

    • Cool the mixture to room temperature and concentrate the solvent under reduced pressure.

    • To the resulting slurry, add water (30 L) and ethyl acetate (40 L). Stir vigorously for 15 minutes.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 L).

    • Combine the organic extracts and wash with water (20 L) and then brine (20 L).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil.

    • The product can often be used directly in the next step or purified by vacuum distillation for higher purity requirements.

Expected Yield: 80-90%.

Part B: Regioselective Bromination of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The C-4 position is the most nucleophilic and is selectively brominated using N-Bromosuccinimide (NBS), a solid and safer alternative to liquid bromine for large-scale work.[4]

Protocol:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Reagent Charge: Charge the reactor with the crude Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (assuming 5.0 kg, 27.4 mol) from Part A and anhydrous acetonitrile (50 L). Stir until fully dissolved.

  • NBS Addition: Cool the solution to 0-5°C. Add N-Bromosuccinimide (5.1 kg, 28.8 mol, 1.05 eq) portion-wise over 1-2 hours. Maintain the temperature below 10°C throughout the addition to control the exotherm and minimize side reactions.

  • Reaction & Monitoring: Allow the reaction to slowly warm to room temperature (20-25°C) and stir for 12-16 hours. Monitor the reaction by HPLC until the starting material is consumed (<1%).

  • Work-up & Isolation:

    • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (20 L) to destroy any unreacted NBS.

    • Concentrate the acetonitrile under reduced pressure.

    • Add ethyl acetate (40 L) and water (30 L) to the residue. Separate the layers.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 L) and brine (20 L).

    • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude brominated ester, typically as a solid or viscous oil that crystallizes on standing.

Expected Yield: 90-95%.

Part C: Saponification to 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

The final step is a standard ester hydrolysis (saponification) using sodium hydroxide, followed by acidification to precipitate the desired carboxylic acid.[5] The purity of the final product is highly dependent on the pH control during precipitation.

Protocol:

  • Reactor Setup: Use a clean 100 L reactor equipped for stirring and temperature control.

  • Hydrolysis:

    • Charge the reactor with the crude ethyl ester from Part B (assuming 6.5 kg, 24.7 mol), ethanol (30 L), and water (15 L).

    • Add a solution of sodium hydroxide (2.0 kg, 50.0 mol, ~2.0 eq) in water (10 L) dropwise, keeping the temperature below 40°C.

    • Heat the mixture to 60-70°C and stir for 2-4 hours. Monitor the hydrolysis by HPLC until the ester is no longer detected.

  • Isolation and Purification:

    • Cool the reaction mixture to 10-15°C.

    • Slowly and carefully acidify the mixture to pH 2-3 by adding 6M hydrochloric acid. This must be done slowly as it is an exothermic neutralization and will cause the product to precipitate. Vigorous stirring is essential to prevent clumping.

    • Stir the resulting slurry at 10°C for at least 1 hour to ensure complete crystallization.

    • Isolate the solid product by vacuum filtration on a Nutsche filter.

    • Wash the filter cake with cold deionized water (2 x 10 L) until the filtrate is neutral (pH ~6-7). This removes excess inorganic salts.

    • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Yield: 92-98%. Overall Yield (3 steps): ~68-82%.

Data Summary & Stoichiometry

StepReagentMW ( g/mol )Moles (mol)Equiv.Mass/Vol
A Ethyl acetoacetate130.1435.01.04.55 kg
Ethylhydrazine saltVaries37.51.07Varies
Sodium Hydroxide40.0050.01.432.0 kg
B Pyrazole Ester (from A)182.2227.41.0~5.0 kg
N-Bromosuccinimide177.9828.81.055.1 kg
C Bromo-Ester (from B)261.1124.71.0~6.5 kg
Sodium Hydroxide40.0050.02.022.0 kg

Scale-Up & Safety Considerations

  • Thermal Hazards: All three steps involve exothermic events. The addition of ethyl acetoacetate (Part A), NBS (Part B), and particularly the final acid-base neutralization (Part C) must be performed with adequate cooling capacity and controlled addition rates to prevent thermal runaways.

  • Reagent Handling:

    • Ethylhydrazine Salts: While more stable than free hydrazine, these are still toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area.

    • N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. Avoid inhalation of dust and skin contact.

    • Caustic and Acidic Solutions: Handle concentrated NaOH and HCl solutions with extreme care using appropriate PPE. Ensure an emergency shower and eyewash station are accessible.

  • Process Control: For large-scale manufacturing, implementing automated temperature and pH control is highly recommended. In-process monitoring via HPLC is crucial for determining reaction completion and minimizing the formation of impurities.

  • Purification: The final precipitation is a critical purification step. The rate of acidification and the final pH directly impact particle size, filterability, and the purity of the isolated solid.[6]

References

  • Yan, Z., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(18), 7545-7551.

  • PubMed. (2011). Synthesis of pyrazoles via electrophilic cyclization. National Center for Biotechnology Information.

  • Li, X., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6384.

  • Ghosh, S., et al. (2022). Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines. The Journal of Organic Chemistry, 87(17), 11527-11538.

  • Bakulev, V. A., et al. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 2194-2227.

  • Benchchem. Ethyl 2-Cyano-3-oxobutanoate | Pharmaceutical Intermediate.

  • ChemicalBook. 2-Cyanoethyl 3-oxobutanoate synthesis.

  • Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. CN111138289B.

  • Google Patents. (1991). Carboxylic acid purification and crystallization process. US5034105A.

  • Google Patents. (1995). Process for purification of carboxylic acids. US5387713A.

  • LookChem. General procedures for the purification of Carboxylic acids.

  • ResearchGate. (2012). Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide.

  • ResearchGate. Bromination of pyrazole-3(5)-carboxylic acid.

  • Smolecule. 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

  • ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.

  • ChemicalBook. 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis.

  • Huaxueyuan. Bromination of pyrazole-3 (5)-carboxylic acid.

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN77.

  • ResearchGate. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.

  • PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information.

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. National Center for Biotechnology Information.

  • ResearchGate. (2012). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

  • MySkinRecipes. 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid.

  • ResearchGate. (2013). Ester hydrolysis with 2,6-di(pyrazol-3-yl)pyridines and their Co-II complexes in homogeneous and micellar media.

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Method

Application of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid in Combinatorial Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3] Its metabolic stability and versatile chemical nature have led to its classification as a "privileged scaffold," forming the core of numerous approved therapeutic agents.[1][2][3][4] Pyrazole derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] Several FDA-approved drugs, such as Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole ring, highlighting its significance in targeting key proteins like kinases.[4]

This technical guide focuses on the strategic application of a specific, highly functionalized building block, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid , in the realm of combinatorial chemistry for the rapid generation of diverse compound libraries aimed at drug discovery.

The Strategic Advantage of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

The structure of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CID 2744334) offers two orthogonal points for chemical diversification, making it an ideal scaffold for combinatorial library synthesis.[5]

  • The Carboxylic Acid (C5-position): This functional group is readily amenable to amide bond formation, allowing for the introduction of a wide array of amines and creating a diverse set of "R1" substituents.

  • The Bromo (C4-position): The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl groups as "R2" substituents.[6][7][8]

The ethyl group at the N1-position and the methyl group at the C3-position provide steric and electronic properties that can influence the overall conformation and binding affinity of the final compounds.

Combinatorial Library Design and Workflow

The overarching strategy involves a two-step synthetic sequence to generate a diverse library of pyrazole derivatives. This approach allows for the systematic exploration of the chemical space around the pyrazole core.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Screening & Hit Identification Scaffold 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Amide_Intermediate Amide Intermediate Library Scaffold->Amide_Intermediate Amide Coupling Amine_Library Diverse Amine Library (R1-NH2) Amine_Library->Amide_Intermediate Final_Library Final Diversified Pyrazole Library Amide_Intermediate->Final_Library Suzuki Coupling Boronic_Acid_Library Diverse Boronic Acid Library (R2-B(OH)2) Boronic_Acid_Library->Final_Library Screening High-Throughput Screening Final_Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: Combinatorial library synthesis workflow.

Experimental Protocols

PART 1: Amide Library Synthesis via Parallel Amide Bond Formation

This protocol describes the parallel synthesis of an amide library from 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and a diverse set of primary and secondary amines. The use of a robust coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high conversion rates across a broad range of amine substrates.

Materials:

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

  • Amine library (diverse set of primary and secondary amines)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in each well of the 96-well block):

    • To each well, add 100 µL of the 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid stock solution (20 µmol, 1.0 eq).

    • Add 100 µL of the HATU stock solution (20 µmol, 1.0 eq).

    • Add 100 µL of the DIPEA stock solution (40 µmol, 2.0 eq).

    • Add a solution of the specific amine (22 µmol, 1.1 eq) in 100 µL of anhydrous DMF to each designated well.

  • Reaction and Work-up:

    • Seal the 96-well block and shake at room temperature for 12-16 hours.

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate to each well.

    • Extract each well with 2 x 500 µL of ethyl acetate.

    • Combine the organic layers for each well into a new 96-well block.

    • Evaporate the solvent under reduced pressure to yield the crude amide intermediate library.

Rationale for Experimental Choices:

  • HATU/DIPEA: This combination is a highly efficient and widely used coupling system that minimizes side reactions and works well for a broad range of amines, which is crucial for combinatorial synthesis.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Inert Atmosphere: Prevents moisture from interfering with the coupling reaction.

PART 2: Final Library Synthesis via Parallel Suzuki-Miyaura Cross-Coupling

This protocol details the diversification of the amide intermediate library through a Suzuki-Miyaura cross-coupling reaction with a library of boronic acids.

Materials:

  • Amide intermediate library (from Part 1)

  • Boronic acid library (diverse set of aryl and heteroaryl boronic acids)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2 M aqueous Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • 96-well reaction block

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Reaction Setup (in each well of the 96-well block):

    • To each well containing the crude amide intermediate (approx. 20 µmol, 1.0 eq), add a solution of the specific boronic acid (30 µmol, 1.5 eq) in 300 µL of 1,4-dioxane.

    • Add 150 µL of 2 M aqueous Na₂CO₃ to each well.

    • To each well, add a solution of Pd(PPh₃)₄ (1.0 µmol, 0.05 eq) in 50 µL of 1,4-dioxane.

  • Reaction and Purification:

    • Seal the 96-well block and heat at 80-90 °C with stirring for 8-12 hours.

    • Cool the reaction block to room temperature.

    • Add 500 µL of water and 500 µL of ethyl acetate to each well.

    • Separate the organic layer.

    • The crude products in the organic layer can be purified using parallel purification techniques such as mass-directed automated preparative HPLC.

Rationale for Experimental Choices:

  • Pd(PPh₃)₄: A commonly used and effective palladium catalyst for Suzuki-Miyaura couplings.[9]

  • Na₂CO₃: A necessary base for the transmetalation step in the catalytic cycle.

  • 1,4-Dioxane/Water: A common solvent system for Suzuki reactions that facilitates the dissolution of both organic and inorganic reagents.[7][9]

Data Presentation: Representative Library Components

The following table illustrates a hypothetical subset of a synthesized library, demonstrating the structural diversity achievable.

Compound IDR1 (from Amine)R2 (from Boronic Acid)Molecular Weight ( g/mol )
L1-A1 BenzylPhenyl391.47
L1-A2 Cyclohexyl4-Fluorophenyl399.48
L1-A3 Morpholin-4-ylPyridin-3-yl384.44
L1-A4 4-MethoxyphenylThiophen-2-yl411.50

Visualization of the Diversification Strategy

Caption: Diversification of the pyrazole scaffold.

Conclusion and Future Directions

The use of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid as a scaffold in combinatorial chemistry provides a powerful and efficient platform for the generation of large and diverse libraries of novel compounds.[10] The orthogonal reactivity of the carboxylic acid and bromo functionalities allows for a systematic and parallel synthesis approach. The resulting libraries can be screened against a multitude of biological targets to identify novel hit compounds for further optimization in drug discovery programs. Future work could involve expanding the repertoire of chemical transformations beyond amide formation and Suzuki coupling to further increase the structural diversity of the synthesized libraries.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis Online. (URL: [Link])

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (URL: [Link])

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed. (URL: [Link])

  • (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. - ResearchGate. (URL: [Link])

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Application

Synthetic Routes to Functionalized Pyrazole-5-Carboxamides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole-5-Carboxamides The pyrazole nucleus is a cornerstone in medicinal chemistry, and its derivatives are known to exh...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole-5-Carboxamides

The pyrazole nucleus is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] Among these, functionalized pyrazole-5-carboxamides have emerged as a particularly privileged scaffold in drug discovery and agrochemical research.[4][5][6] Their synthetic tractability allows for systematic structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed overview of the primary synthetic strategies and experimental protocols for the preparation of functionalized pyrazole-5-carboxamides, with an emphasis on the underlying chemical principles and practical considerations.

Core Synthetic Strategies

The synthesis of pyrazole-5-carboxamides can be broadly categorized into two main approaches. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the chemical nature of the amine to be incorporated.

  • Strategy A: Pyrazole Ring Construction followed by Amidation. This is the most common and versatile approach.[4][7] It involves the initial synthesis of a pyrazole-5-carboxylic acid or its ester derivative, followed by a separate amidation step. This late-stage diversification allows for the facile generation of a library of carboxamides from a common pyrazole intermediate.

  • Strategy B: Precursor Amidation followed by Pyrazole Ring Formation. In this less common strategy, the carboxamide functionality is introduced into an acyclic precursor before the cyclization to form the pyrazole ring.[4][7] This approach can be advantageous when the desired amine is sensitive to the conditions of the amidation step or when specific regioselectivity is desired.

This guide will primarily focus on the more prevalent and flexible Strategy A.

Visualized Workflow of the Primary Synthetic Route (Strategy A)

G cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Amide Bond Formation 1,3-Dicarbonyl 1,3-Dicarbonyl Knorr_Synthesis Knorr Pyrazole Synthesis (Cyclocondensation) 1,3-Dicarbonyl->Knorr_Synthesis Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Knorr_Synthesis Pyrazole-5-carboxylate_Ester Pyrazole-5-carboxylate Ester Knorr_Synthesis->Pyrazole-5-carboxylate_Ester Hydrolysis Ester Hydrolysis Pyrazole-5-carboxylate_Ester->Hydrolysis Pyrazole-5-carboxylic_Acid Pyrazole-5-carboxylic Acid Hydrolysis->Pyrazole-5-carboxylic_Acid Pyrazole-5-carboxylic_Acid_Input Pyrazole-5-carboxylic Acid Pyrazole-5-carboxylic_Acid->Pyrazole-5-carboxylic_Acid_Input Amine Primary or Secondary Amine (R1R2NH) Amidation Amidation Amine->Amidation Pyrazole-5-carboxamide Functionalized Pyrazole-5-carboxamide Amidation->Pyrazole-5-carboxamide Acid_Chloride_Formation Acid Chloride Formation Acid_Chloride_Formation->Amidation Coupling_Reagent_Method Peptide Coupling Reagents Coupling_Reagent_Method->Amidation Pyrazole-5-carboxylic_Acid_Input->Acid_Chloride_Formation Pyrazole-5-carboxylic_Acid_Input->Coupling_Reagent_Method

Caption: General workflow for the synthesis of pyrazole-5-carboxamides via Strategy A.

Detailed Experimental Protocols

Part 1: Synthesis of the Pyrazole-5-carboxylic Acid Core

Protocol 1: Knorr Synthesis of Pyrazole-5-carboxylate Esters

The Knorr pyrazole synthesis, first reported in 1883, is a robust and widely used method for constructing the pyrazole ring.[8][9] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9][10][11] The use of a β-ketoester as the 1,3-dicarbonyl component directly installs the necessary ester functionality at the 5-position of the pyrazole ring.

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.

Materials:

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the hydrazine derivative (1.0 eq) in ethanol (0.2 M).[4]

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[4][7]

  • Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[4][7]

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[7]

  • Upon completion, allow the mixture to cool to room temperature and concentrate the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure pyrazole-5-carboxylate ester.

Protocol 2: Hydrolysis of Pyrazole-5-carboxylate Esters

The pyrazole-5-carboxylate ester is hydrolyzed to the corresponding carboxylic acid, which is the direct precursor for the amidation step.

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.

Materials:

  • Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF) and Water (co-solvent system)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[4][7]

  • Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[7]

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[7]

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[7]

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.[7]

  • Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. This product is often pure enough for the next step without further purification.[7]

Part 2: Amide Bond Formation

The formation of the amide bond is a critical step and can be achieved through several methods. The choice of method depends on the reactivity of the amine, the desired scale of the reaction, and the presence of other functional groups.

Method A: Acid Chloride Formation Followed by Amination

This classic and highly reliable method involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with the amine.[12]

Objective: To synthesize a N-substituted-1H-pyrazole-5-carboxamide.

Materials:

  • Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)[4][7]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)[4][7]

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.[7]

    • Add a catalytic drop of DMF.[7]

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.[7]

    • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.[7]

    • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.[7]

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.[7]

    • In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.[7]

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[7]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[7]

    • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Method B: Direct Amide Coupling using Coupling Reagents

Peptide coupling reagents offer a milder alternative to the acid chloride method and are particularly useful for sensitive substrates. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine.

Objective: To synthesize a N-substituted-1H-pyrazole-5-carboxamide using a coupling reagent.

Materials:

  • Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)

  • Desired primary or secondary amine (1.1-1.5 eq)

  • Coupling reagent (e.g., HATU, HBTU, DCC) (1.1-1.5 eq)

  • Base (e.g., DIPEA, TEA) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • In a round-bottom flask, dissolve the pyrazole-5-carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add the amine (1.2 eq) and the base (2.5 eq) to the solution.

  • Add the coupling reagent (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[4]

  • Workup and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[4]

  • Purify the crude product by column chromatography or recrystallization.[4]

Comparison of Amidation Methods

MethodReagentsAdvantagesDisadvantages
Acid Chloride SOCl₂, (COCl)₂, DMF (cat.)High reactivity, cost-effective, drives reaction to completion.Harsh conditions (generates HCl), not suitable for acid-sensitive substrates, requires anhydrous conditions.
Carbodiimide (DCC) Dicyclohexylcarbodiimide (DCC), HOBt (additive)Mild conditions, widely used.Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification, risk of epimerization for chiral acids (mitigated by HOBt).
Onium Salt (HATU/HBTU) HATU, HBTU, DIPEAHigh efficiency, low epimerization, fast reaction rates.Higher cost of reagents, byproducts are water-soluble which simplifies workup.

Alternative Synthetic Approaches

While Strategy A is the workhorse for synthesizing pyrazole-5-carboxamides, other methods offer unique advantages in specific contexts.

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an activated alkyne or alkene.[8] For instance, the cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds can yield pyrazole-5-carboxylates with excellent regioselectivity.[8]

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to functionalized pyrazoles by combining three or more starting materials in a single step.[8][13] These reactions are characterized by their operational simplicity and high atom economy.[13]

Conclusion and Future Perspectives

The synthetic routes to functionalized pyrazole-5-carboxamides are well-established, with the Knorr synthesis followed by amidation being the most versatile and widely adopted strategy. The choice of amidation method can be tailored to the specific substrate and desired reaction scale, with both classic acid chloride and modern coupling reagent methodologies offering reliable pathways. As the demand for novel, biologically active molecules continues to grow, the development of more efficient, sustainable, and diverse synthetic methods for this important class of compounds will remain an active area of research.

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Method

Application Notes &amp; Protocols: Leveraging 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid for Novel Enzyme Inhibitor Development

Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery The pyrazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and versatile synthetic handles....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and versatile synthetic handles. When combined with a carboxylic acid moiety, it presents a powerful pharmacophore capable of engaging in a variety of interactions with enzyme active sites, including hydrogen bonding and ionic interactions. The subject of this guide, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, is a promising, yet underexplored, starting point for the development of potent and selective enzyme inhibitors. Its strategic substitution pattern—a bromine atom for potential halogen bonding or further functionalization, an ethyl group at the N1 position influencing solubility and orientation, and a methyl group at C3—offers a unique three-dimensional profile for probing enzyme active sites.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid in the design and synthesis of novel enzyme inhibitors. We will delve into the rationale behind its use, provide detailed protocols for lead generation and optimization, and discuss key assays for evaluating inhibitor efficacy.

The Strategic Advantage of the 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid Scaffold

The unique arrangement of substituents on this pyrazole scaffold provides several strategic advantages in inhibitor design:

  • The Carboxylic Acid: This functional group is a key player in forming strong interactions with positively charged residues like arginine and lysine within an enzyme's active site. However, the inherent properties of carboxylic acids, such as ionization at physiological pH, can sometimes lead to poor membrane permeability. This presents an opportunity for bioisosteric replacement during lead optimization to enhance pharmacokinetic properties.

  • The Bromine Atom: The bromine at the 4-position is a particularly interesting feature. It can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding. Furthermore, this position is synthetically accessible for cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the chemical space around the scaffold.

  • The N1-Ethyl and C3-Methyl Groups: These alkyl substituents provide a degree of lipophilicity and steric bulk that can be crucial for fitting into hydrophobic pockets within the enzyme active site. The ethyl group, in particular, can influence the orientation of the entire molecule, which can be fine-tuned to achieve optimal binding.

General Workflow for Inhibitor Development

The development of enzyme inhibitors from a novel scaffold like 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid typically follows a structured, multi-step process. This workflow is designed to be iterative, with insights from each step informing the subsequent experimental design.

Inhibitor Development Workflow Start Scaffold Selection: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Library_Synthesis Library Synthesis: Amide Coupling & Cross-Coupling Start->Library_Synthesis Initial Diversification Screening High-Throughput Screening (HTS): Biochemical Assays Library_Synthesis->Screening Test for Activity Hit_Validation Hit Validation & IC50 Determination Screening->Hit_Validation Identify Promising Compounds SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit_Validation->SAR Guide Further Synthesis SAR->Library_Synthesis Iterative Design In_Vitro In Vitro & Cellular Assays SAR->In_Vitro Evaluate in Biological Systems End Preclinical Candidate In_Vitro->End Select for Further Development

Caption: A generalized workflow for the development of enzyme inhibitors.

PART 1: Library Synthesis - Diversification of the Core Scaffold

The initial step in exploring the potential of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is to generate a library of diverse derivatives. This is typically achieved through two primary synthetic strategies: amide coupling at the carboxylic acid and cross-coupling reactions at the bromine position.

Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling

This protocol describes a standard procedure for coupling the carboxylic acid with a variety of primary and secondary amines to generate a diverse amide library.

Materials:

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

  • A diverse set of primary and secondary amines

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Suzuki Cross-Coupling for C4-Arylation/Hetroarylation

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl or heteroaryl moieties at the C4 position.

Materials:

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (or ester) derivative

  • A diverse set of aryl or heteroaryl boronic acids or esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • Reaction Setup: In a dry Schlenk tube, combine the 4-bromo-pyrazole derivative (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

PART 2: Biochemical Assays for Inhibitor Screening and Characterization

Once a library of compounds has been synthesized, the next step is to screen for inhibitory activity against the target enzyme. The choice of assay will depend on the specific enzyme being targeted.

Example Protocol: Generic Kinase Inhibition Assay (Luminescent)

This protocol describes a common method for assessing the inhibition of a protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase enzyme of interest

  • Substrate peptide/protein

  • ATP

  • Kinase assay buffer (e.g., containing MgCl₂, DTT, and a buffering agent like HEPES)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette or liquid handling robot

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each inhibitor compound from the synthesized library into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).

  • Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the assay buffer. Add this solution to all wells of the plate.

  • Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add this solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent to all wells. This reagent will stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining.

  • Data Acquisition: Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal, then read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Kinase Inhibition Assay Workflow Compound_Plating Compound Plating (Inhibitors in DMSO) Enzyme_Substrate Addition of Kinase & Substrate Solution Compound_Plating->Enzyme_Substrate ATP_Addition Initiation with ATP Solution Enzyme_Substrate->ATP_Addition Incubation Incubation at Room Temperature ATP_Addition->Incubation Detection Addition of Luminescent Reagent (e.g., Kinase-Glo®) Incubation->Detection Read_Plate Luminescence Measurement Detection->Read_Plate

Caption: A step-by-step workflow for a luminescent kinase inhibition assay.

PART 3: Data Interpretation and Lead Optimization

The data from the initial screen will identify "hits"—compounds that exhibit significant inhibition of the target enzyme. These hits will then be subjected to further analysis to confirm their activity and determine their potency (IC₅₀ value).

Structure-Activity Relationship (SAR) Analysis

A crucial step in lead optimization is to establish a Structure-Activity Relationship (SAR). This involves systematically modifying the structure of the hit compounds and assessing the impact on their inhibitory activity. For the 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid scaffold, SAR exploration would focus on:

  • The Amide Moiety: A wide range of amines should be tested to probe the size, shape, and electronic properties of the pocket that binds this part of the molecule.

  • The C4-Substituent: The nature of the aryl or heteroaryl group introduced via cross-coupling will have a significant impact on potency and selectivity.

  • The N1-Ethyl and C3-Methyl Groups: While these are part of the core scaffold, their replacement with other alkyl or functional groups could be explored in later stages of optimization to fine-tune activity.

Table 1: Hypothetical SAR Data for a Kinase Inhibitor Series

Compound IDR Group (at Amide)C4-SubstituentIC₅₀ (nM)
Scaffold -OH-Br>10,000
1a -NH-benzyl-Br8,500
1b -NH-(4-fluorobenzyl)-Br5,200
2a -NH-benzyl-phenyl1,500
2b -NH-(4-fluorobenzyl)-phenyl750
2c -NH-(4-fluorobenzyl)-(4-pyridyl)250
2d -NH-(4-fluorobenzyl)-(3-pyridyl)980

This is example data and does not reflect actual experimental results.

Bioisosteric Replacement of the Carboxylic Acid

As mentioned earlier, the carboxylic acid moiety can sometimes be a liability in terms of drug-like properties. Bioisosteric replacement is a powerful strategy to address this. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. The choice of bioisostere will depend on the specific interactions the carboxylic acid is making in the active site and the desired physicochemical properties of the final compound.

Conclusion

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid represents a versatile and promising scaffold for the development of novel enzyme inhibitors. Its unique substitution pattern provides multiple avenues for synthetic diversification, allowing for a thorough exploration of the chemical space around the core structure. By following a systematic approach of library synthesis, biochemical screening, and iterative lead optimization guided by SAR, researchers can leverage the potential of this scaffold to discover new therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a drug discovery program.

References

  • Ecotin, a potent macromolecular inhibitor of serine proteases of the S1A family, presents an attractive scaffold to engineer specific protease inhibitors because of its large inhibitor-protease interface. [Source: PubMed]
  • Hall A, Chatzopoulou M, Frost J. Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorg Med Chem. 2024 Mar 1;104:117653. [Source: Hypha Discovery]
  • The carboxylic acid functional group can be an important constituent of a pharmacophore, however, the presence of this moiety can also be responsible for significant drawbacks, including metabolic instability, toxicity, as well as limited passive diffusion across biological membranes. [Source: PubMed]
  • Macrocyclic kinase inhibitors (MKIs) are gaining attention due to their favorable selectivity and potential to overcome drug resistance, yet they remain challenging to design because of their novel structures. [Source: PubMed Central]
  • In the intricate world of drug discovery and development, the carboxylic acid moiety has long been a cornerstone of pharmacophore design. [Source: Benchchem]
  • We considered the pyrazole scaffold as particularly suitable for further structural modifications, since the 3,5-diphenylpyrazole (7a) already exhibited high potency against meprin α. [Source: Scientific Reports]
  • To avoid some of these shortcomings while retaining the desired attributes of the carboxylic acid moiety, medicinal chemists often investigate the use of carboxylic acid (bio)isosteres. [Source: PubMed Central]
  • The MKI database includes 641 nanomole-level MKIs from 56 human kinases elucidating the features of rigid scaffolds and the core structures of MKIs.
  • Bioisosteric replacement is a powerful strategy for optimizing physicochemical, pharmacological, and safety properties. [Source: WuXi AppTec]
  • The high structural conservation among the kinase ATP-binding pockets also contributes to the fact that the structural novelty of hinge binding motif of kinase inhibitor is actually quite limited and some known hinge binding scaffolds are very crowded spaces for p
  • A series of substituteed pyrazol‐4‐yl‐diazene derivatives were found to be effective inhibitors against α‐glycosidase, cytosolic carbonic anhydrase I and II isoforms (hCA I and II), butyrylcholinesterase (BChE), and acetylcholinesterase (AChE). [Source: Wiley Online Library]
  • The structure-activity analysis revealed that different heterocyclic rings influenced the selectivity of these derivative, and as a result, the derivatives incorporating an indene ring fused to pyrazole influenced selectivity against CA isoforms hCA II and IX, whereas pyridazine derivatives were selective against the hCA I isoform.
  • Macro-Hop efficiently generates novel macrocyclic scaffolds that not only align with predefined physicochemical properties but also exhibit 3D structural similarities to a specified reference compound.
  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. [Source: PubChem]
  • The focus of this manuscript is on these drug discovery strategies, with utility for development of new antimicrobials with different modes of action. [Source: PubMed Central]
  • We identified pyrazole carboxylic acid hits 1 and 2 from screening of a compound library. [Source: PubMed]
  • Molecules isolated from animals, insects, plants, or microorganisms can serve as a scaffold for the design of novel biopharmaceutical products. [Source: MDPI]
  • pyrazole carboxylic acid amides of 5-amino-1,3,4-thia- diazole-2-sulfonamide 1 (inhibitor 1) were synthesized and investigated in vitro inhibition effects of this com- pounds on human CA-I and II isozymes. [Source: DergiPark]
  • Protease inhibitor scaffolds and structures.
  • In the present study is described the discovery of a class of potent pyrazole carboxamide-based AC inhibitors, which were identified using the atomic property field (APF) approach and developed through systematic SAR investigations and in vitro pharmacological characterization.
  • We present the discovery of pyrazole-3-carboxylic acid derivatives as novel dengue virus (DENV) NS2B-NS3 protease inhibitors.
  • Inhibitory activity of a congeneric set of 23 phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids toward human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms I, II, IX and XII was evaluated by a stopped-flow CO2 hydrase assay. [Source: ScienceDirect]
  • For subsequent development of new PIs, molecular design efforts have focused on the design and synthesis of novel P2-ligands promoting enhanced backbone binding interaction to combat drug-resistance. [Source: PubMed Central]
  • Four new series of aromatic sulfamates were synthesized and investigated for the inhibition of four human (h) isoforms of zinc enzyme carbonic anhydrase (CA, EC 4.2.1.1), hCA I, II, IX, and XII.
  • Novel HIV-1 protease inhibitors that were designed to fit within this substrate envelope, were found to retain high binding affinity and have a flat binding profile against a panel of drug resistant HIV-1 proteases. [Source: NIH]
  • ETHYL 3-(4-BROMOPHENYL)
  • The comparative study of SAR of the compound 4a and 4f showed that the presence of the electron-donating group (methyl) was much favorable for the enzyme inhibition especially hCAII (IC50 = 0.24 ± 0.08 μM) when bromine atom is substituted along with the hydroxyl group with the phenyl ring at position 3 of the pyrazole ring. [Source: RSC Publishing]
  • 4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid is an organic compound characterized by the molecular formula C7H9BrN2O2 and a molecular weight of approximately 219.04 g/mol . [Source: Smolecule]
  • Inhibitory activity of a congeneric set of 23 phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids toward human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms I, II, IX and XII was evaluated by a stopped-flow CO2 hydrase assay. [Source: PubMed]
  • The tremendous challenge presented by the specific molecular recognition of single biomacromolecular targets within complex biological systems demands novel and creative design str
  • Many compounds inspired by the 5-aminopyrazole derivatives possess a wide spectrum of biological activities and medicinal applications such as antioxidants, anticancer agents, enzyme inhibitors, antimicrobials, and anti-tuberculosis activities. [Source: MDPI]
  • The design of enzyme inhibitors has emerged as a key strategy in drug development, offering potential treatments for a wide range of diseases. [Source: IT Medical Team]
  • Provied information about 4-BROMO-1-ETHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. [Source: GuideChem]
  • Testing for inhibition of dihydroorotate dehydrogenase of Plasmodium falciparum (PfDHODH) revealed high activity of some anti-isomers of the methyl esters, while the corresponding carboxylic acids and carboxamides were not active. [Source: PubMed]
  • 4-BROMO-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS 82231-52-5)
  • 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8.
  • Buy 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
  • Used as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of herbicides and fungicides. [Source: MySkinRecipes]
  • In this work, we synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives (5a–5d) via a SMC (Suzuki cross-coupling)

Technical Notes & Optimization

Troubleshooting

"common side reactions in the synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid"

Welcome to the technical support guide for the synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 175276-99-0).[1] This document provides in-depth troubleshooting advice and answers to frequently a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 175276-99-0).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this multi-step synthesis. The guidance herein is structured to address issues from precursor synthesis to final product purification, focusing on the causality behind common side reactions and offering field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, which typically involves the bromination of an ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate precursor followed by saponification (hydrolysis) of the ester.

Problem 1: Incomplete Bromination & Low Yield of Brominated Intermediate

Q: My post-reaction analysis (TLC, LC-MS) of the bromination step shows a significant amount of the unreacted starting material, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. How can I drive the reaction to completion?

A: This is a common issue stemming from insufficient electrophilic activity or suboptimal reaction conditions. The C4 position on the pyrazole ring is the target for electrophilic substitution, but the reaction requires careful control.[2][3]

Root Causes & Solutions:

  • Insufficient Reagent Stoichiometry: Ensure at least one full equivalent of the brominating agent, such as N-Bromosuccinimide (NBS), is used. For sluggish reactions, a slight excess (1.05-1.1 equivalents) can be beneficial.

  • Low Reaction Temperature: While exothermic reactions with NBS require caution, excessively low temperatures can stall the reaction. If you are running the reaction at room temperature, consider a modest increase to 40-50 °C. Monitor the reaction progress closely by TLC to avoid the formation of byproducts.

  • Choice of Solvent: The polarity and nature of the solvent are critical. While non-polar solvents like carbon tetrachloride (CCl₄) are classic for NBS reactions, polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile can also be effective, especially if starting material solubility is an issue.[4][5] However, be aware that DMF can sometimes lead to purification challenges.[4]

  • Purity of NBS: NBS can decompose over time, releasing bromine and reducing its efficacy. It should appear as a white solid. If it is yellow or brown, it should be recrystallized from water before use to prevent side reactions.[6]

Troubleshooting Workflow:

G start Incomplete Bromination Detected check_stoich Verify NBS Stoichiometry (1.05 - 1.1 eq) start->check_stoich check_purity Check NBS Purity (Should be white solid) check_stoich->check_purity If correct success Reaction Complete check_stoich->success If incorrect & fixed increase_temp Increase Temperature Incrementally (e.g., to 40-50 °C) check_purity->increase_temp If pure check_purity->success If impure & recrystallized change_solvent Consider Solvent Change (e.g., Acetonitrile) increase_temp->change_solvent If still incomplete increase_temp->success If successful change_solvent->success If successful

Caption: Troubleshooting workflow for incomplete bromination.

Problem 2: Formation of Impurities During Bromination

Q: My crude product shows multiple spots on TLC and extra peaks in NMR/LC-MS. What are the likely side products and how can I prevent them?

A: The formation of impurities during bromination is typically due to over-reaction or reaction at unintended sites.

Common Side Reactions & Mitigation Strategies:

Side Product TypeProbable CausePrevention & Mitigation Strategy
Dibrominated Species Excess brominating agent or overly harsh reaction conditions (high temperature).Use a precise stoichiometry (max 1.1 eq) of NBS. Add the NBS portion-wise to the reaction mixture to avoid localized high concentrations. Maintain a controlled temperature.
Radical Bromination Presence of radical initiators (e.g., AIBN, benzoyl peroxide, UV light) with NBS.[6]Ensure the reaction is run in the dark and that no radical initiators are present, as the desired reaction is an electrophilic substitution, not a radical one. The target is the aromatic ring, not the alkyl side chains.
α-Bromoketones Side reaction of NBS with any carbonyl derivatives, potentially exacerbated by aqueous workup conditions.[6]Use freshly recrystallized NBS and ensure anhydrous conditions during the reaction if possible.

Reaction Mechanism Overview:

G cluster_desired Desired Pathway: Electrophilic Substitution cluster_side Side Reaction: Radical Substitution Start_Desired Pyrazole Ester Intermediate_Desired Sigma Complex (C4-attack) Start_Desired->Intermediate_Desired Electrophilic attack NBS_Desired NBS (Br+ source) NBS_Desired->Intermediate_Desired Product_Desired 4-Bromo Pyrazole Ester Intermediate_Desired->Product_Desired Deprotonation Start_Side Pyrazole Ester Radical_Intermediate Ethyl Radical Intermediate Start_Side->Radical_Intermediate NBS_Side NBS (Br• source) NBS_Side->Start_Side H-abstraction Initiator UV Light / AIBN Initiator->NBS_Side generates Br• Product_Side Side-Chain Brominated Impurity Radical_Intermediate->Product_Side Propagation

Caption: Desired electrophilic vs. undesired radical bromination pathway.

Problem 3: Issues During Saponification (Ester Hydrolysis)

Q: After the hydrolysis step, I still have a significant amount of the ethyl ester intermediate. How can I ensure complete conversion to the carboxylic acid?

A: Incomplete saponification is a common kinetic issue. The conversion of the stable ethyl ester to the carboxylate salt requires sufficient time, temperature, and base.

Root Causes & Solutions:

  • Insufficient Base: Use a molar excess of a strong base like NaOH or KOH (typically 2-3 equivalents) to ensure the reaction goes to completion and neutralizes the resulting carboxylic acid.

  • Reaction Time/Temperature: Saponification can be slow at room temperature. Refluxing the reaction mixture in a suitable solvent (e.g., ethanol/water mixture) for several hours is standard practice. Monitor the disappearance of the ester spot by TLC.

  • Product Precipitation: As the sodium or potassium salt of the carboxylic acid forms, it may precipitate from the solution, slowing down the reaction. Ensure adequate stirring and consider adding more solvent (water) to maintain homogeneity.

Recommended Saponification Protocol:

  • Dissolve the crude ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in a 3:1 mixture of ethanol and water.

  • Add 2.5 equivalents of potassium hydroxide (KOH) pellets.

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC (a common mobile phase is 30% ethyl acetate in hexanes) until the starting ester spot is no longer visible.

  • Cool the reaction to room temperature, and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl to pH ~2.

  • The desired carboxylic acid should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Problem 4: Product Decarboxylation

Q: My final yield is low, and I suspect decarboxylation is occurring. At what stage is this likely, and how can I prevent it?

A: Pyrazole-5-carboxylic acids can be susceptible to decarboxylation, particularly under harsh acidic or thermal conditions.[7][8] This side reaction removes the C5-carboxylic acid group, yielding 4-bromo-1-ethyl-3-methyl-1H-pyrazole.

Prevention Strategies:

  • Avoid Excessive Heat: During the final workup and purification, avoid prolonged heating, especially after acidification. If recrystallization is necessary, use the minimum temperature required to dissolve the product.

  • Careful Acidification: Perform the acidification step of the workup at low temperatures (0-5 °C) by adding the acid slowly to the cooled carboxylate solution. This minimizes the thermal stress on the protonated carboxylic acid.

  • Copper-Catalyzed Decarboxylation: Be aware that trace amounts of certain metals, like copper, can catalyze decarboxylation.[7][9] Ensure glassware is scrupulously clean.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product? A1: The most common method is precipitation/crystallization. After hydrolysis, the product exists as a salt in the aqueous layer. Upon careful acidification, the neutral carboxylic acid becomes insoluble and precipitates.[10] This process effectively separates it from water-soluble impurities. If the product comes out as an oil, which may indicate impurities, try triturating with a non-polar solvent like n-hexane to induce solidification or perform column chromatography.[4]

Q2: My final product is an orange oil instead of a solid. What should I do? A2: An oily product often indicates the presence of impurities or residual solvent (like DMF).[4] First, ensure all solvents are thoroughly removed under high vacuum. If it remains an oil, attempt purification by column chromatography (silica gel, with a gradient of ethyl acetate in hexanes is a good starting point). Alternatively, dissolving the oil in a minimal amount of a suitable solvent and adding an anti-solvent (like hexane) can induce crystallization.[4]

Q3: Can I perform the bromination directly on the pyrazole carboxylic acid instead of the ester? A3: While possible, it is generally less efficient. The carboxylic acid group is deactivating, making the electrophilic substitution at the C4 position more difficult compared to the electron-donating ester group. The standard and more reliable route involves bromination of the ester followed by hydrolysis.[11]

References

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing).
  • Determination of organic pharmaceuticals with N-bromosuccinimide. Part III. Some pyrazolone derivatives by direct titration. Analyst (RSC Publishing).
  • ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. chemicalbook.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications.
  • The Bromination of Pyrazabole. DTIC.
  • How to get solid 4-Br pyrazolate from oily liquid?. ResearchGate.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office - EP 289.
  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Wiley Online Library.
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Journal of Applicable Chemistry.
  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem.
  • Method for purifying pyrazoles. Google Patents.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • N-Bromosuccinimide. Wikipedia.
  • INORGANIC CHEMISTRY. RSC Publishing.
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect.
  • Pyrazole. SlideShare.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Unit 4 Pyrazole | PDF. Slideshare.

Sources

Optimization

"how to improve the yield of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid synthesis"

Welcome to the technical support center for the synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 175276-99-0)[1].

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 175276-99-0)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights to help you optimize your reaction yield and product purity.

Synthetic Pathway Overview

The synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is typically achieved through a multi-step process. The most common route involves the initial formation of the pyrazole core, followed by N-alkylation, bromination, and final hydrolysis of an ester intermediate. Each step presents unique challenges that can impact the overall yield. Understanding the sequence and critical parameters of each reaction is the first step toward troubleshooting and optimization.

Synthetic_Pathway cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A Ethyl Acetoacetate + Ethylhydrazine B Ethyl 1-ethyl-3-methyl-1H- prazole-5-carboxylate A->B Cyclocondensation C Ethyl 4-bromo-1-ethyl-3-methyl-1H- prazole-5-carboxylate B->C Electrophilic Substitution (e.g., NBS) D 4-Bromo-1-ethyl-3-methyl-1H- prazole-5-carboxylic acid C->D Saponification (e.g., NaOH, LiOH) N-Alkylation_Regioselectivity cluster_pyrazole cluster_paths cluster_products start 3-Methyl-1H-pyrazole Precursor N1_path Path A: N1 Alkylation (Less Hindered) start->N1_path Favored by: - K2CO3/DMSO - Steric hindrance at C3 N2_path Path B: N2 Alkylation (More Hindered) start->N2_path Favored by: - Different base/solvent systems N1_product Desired N1-Ethyl Isomer N1_path->N1_product N2_product Undesired N2-Ethyl Isomer N2_path->N2_product

Caption: Factors influencing N-alkylation regioselectivity.

Q2: The bromination of my pyrazole ester at the C4 position is sluggish, or I'm seeing byproducts. How can I achieve clean and efficient bromination?

A2: Causality & Solution

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and typically the primary site for halogenation. [2]However, reaction conditions must be carefully controlled to avoid issues.

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is the reagent of choice for selective bromination of pyrazoles as it provides a mild source of electrophilic bromine ("Br+"). [2]Using elemental bromine (Br2) can be too aggressive, leading to over-bromination or other side reactions.

  • Reaction Solvent: The solvent plays a crucial role. Polar aprotic solvents like DMF are commonly used. However, residual water can react with NBS, and DMF can sometimes be difficult to remove completely, leading to an oily product post-workup. [3]Chlorinated solvents like dichloromethane (DCM) or chloroform can also be effective.

  • Temperature Control: Electrophilic brominations are often exothermic. Running the reaction at a low temperature (e.g., 0 °C) while adding the NBS portion-wise helps to control the reaction rate and minimize the formation of byproducts. [2] Recommended Protocol for C4-Bromination:

  • Dissolve the ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in anhydrous DMF or DCM in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 to 1.1 equivalents) in small portions over 20-30 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes after the addition is complete, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied, but this should be done cautiously.

  • Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to consume any unreacted bromine.

  • Extract the product with an organic solvent, wash with water and brine to remove the solvent and succinimide byproduct, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q3: After workup of the bromination step, my product is an oily liquid instead of a solid. How can I purify and solidify it?

A3: Causality & Solution

An oily product after a reaction that should yield a solid is a common sign of impurities. [3]In this case, the likely culprits are residual solvent (e.g., DMF) or organic byproducts from the reaction.

  • Impurity Removal:

    • Solvent: If you suspect residual DMF, perform several aqueous washes during the workup. A final wash with brine helps to break emulsions and remove water from the organic layer. High-vacuum drying is also essential.

    • Byproducts: If byproducts are the issue, purification is necessary. Column chromatography on silica gel is the most effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, will typically separate the desired product from impurities.

  • Inducing Crystallization:

    • Trituration: Once a purer oil is obtained, crystallization can be induced. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., n-hexane or diethyl ether). Stir or sonicate the mixture. This process, known as trituration, can wash away soluble impurities and encourage the product to solidify. [3] * Seed Crystal: If you have a small amount of solid product from a previous batch, adding a single seed crystal to the purified oil can initiate crystallization.

Q4: The final hydrolysis (saponification) of the ester to the carboxylic acid is incomplete, or I observe decomposition of the product. What are the optimal conditions?

A4: Causality & Solution

Saponification is a straightforward reaction, but pyrazole derivatives can sometimes be sensitive to harsh conditions (high temperatures or high concentrations of base). [4][5]Incomplete reaction or degradation can lower the final yield.

  • Reaction Conditions:

    • Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for ester hydrolysis as it can be effective at lower temperatures, minimizing potential side reactions.

    • Solvent System: A mixture of solvents is typically required to dissolve both the organic substrate and the inorganic base. A common system is tetrahydrofuran (THF), methanol (MeOH), and water.

    • Temperature: Running the reaction at room temperature or with gentle heating (e.g., 40-50 °C) is usually sufficient. Avoid prolonged heating at reflux, which can lead to degradation.

  • Workup Procedure: After the reaction is complete (as monitored by TLC/LC-MS), the mixture must be carefully acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid. Slowly add a dilute acid (e.g., 1M HCl) at 0 °C until the pH is acidic (pH ~2-3). Adding the acid too quickly can cause a rapid temperature increase and potential degradation.

Recommended Protocol for Hydrolysis:

  • Dissolve the bromo-pyrazole ester in a mixture of THF and Methanol (e.g., 3:1 ratio).

  • Add an aqueous solution of LiOH (2-3 equivalents).

  • Stir the mixture at room temperature and monitor the reaction's progress.

  • Once the starting material is consumed, cool the mixture to 0 °C.

  • Slowly add 1M HCl with vigorous stirring until the pH is ~2-3.

  • If a solid precipitates, it can be collected by filtration, washed with cold water, and dried under vacuum.

  • If no solid forms, extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate to obtain the crude product, which can then be purified by recrystallization.

Frequently Asked Questions (FAQs)

  • What is the best way to monitor the progress of these reactions? Thin-Layer Chromatography (TLC) is a quick and effective method for routine monitoring. Use a solvent system like hexane/ethyl acetate and visualize the spots under a UV lamp. For more precise analysis and confirmation of product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. For structural confirmation of the final product and key intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.

  • Are there any specific safety precautions for this synthesis? Yes. Standard laboratory safety practices (lab coat, gloves, safety glasses) are mandatory.

    • Ethylhydrazine: This reactant for the initial cyclization is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood.

    • N-bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It is also light-sensitive. Store it in a cool, dark place and handle it in a fume hood.

    • Solvents: Use anhydrous solvents where specified to avoid side reactions, especially with reactive reagents like NaH and NBS.

  • Can I perform the N-ethylation and Bromination steps in a different order? It is generally advisable to perform N-alkylation before bromination. The N-H proton of an un-alkylated pyrazole is acidic and can interfere with the bromination reaction or lead to a different product distribution. Protecting the nitrogen with the ethyl group first ensures that the subsequent electrophilic substitution occurs cleanly on the pyrazole ring.

Key Reaction Parameters Summary

Reaction Step Key Reagents Recommended Solvent(s) Typical Temperature Critical Considerations
N-Ethylation Ethyl iodide, K2CO3DMSO, DMF25 - 80 °CBase and solvent choice are crucial for N1 regioselectivity. [6]
C4-Bromination N-Bromosuccinimide (NBS)DMF, DCM, Chloroform0 °C to RTPortion-wise addition of NBS at low temperature minimizes byproducts. [2]
Ester Hydrolysis LiOH, NaOHTHF/Methanol/Water25 - 50 °CUse mild conditions to prevent degradation; careful acidification during workup.

References

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters. [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • DTIC. (n.d.). The Bromination of Pyrazabole. [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole‐5‐carboxylic acid (84);.... [Link]

  • Royal Society of Chemistry. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. In 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. [Link]

  • ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • NIH. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • RSC Publishing. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... [Link]

  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. [Link]

  • ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid?. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

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Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the Bromination of Pyrazoles

Welcome to the technical support center for pyrazole bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing bromine...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing bromine atoms onto the pyrazole core. Brominated pyrazoles are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, making the optimization of their synthesis a critical task.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges you may encounter during your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the bromination of pyrazoles, from regioselectivity problems to purification challenges. Each answer explains the underlying chemical principles to empower you to make informed decisions in the lab.

Part 1: Controlling Regioselectivity

Achieving the desired substitution pattern is often the primary challenge in pyrazole bromination. The pyrazole ring has distinct electronic properties, with the C4 position being the most electron-rich and thus most susceptible to electrophilic attack.[3][4]

Q1: My bromination is exclusively occurring at the C4 position, but I need the C3 or C5 bromo-isomer. How can I redirect the reaction?

A1: This is a classic challenge. Direct electrophilic bromination of an unsubstituted pyrazole will almost always yield the 4-bromopyrazole.[3][4] To achieve substitution at C3 or C5, you must alter your strategy:

  • Strategy 1: Block the C4 Position: If your synthesis allows, start with a pyrazole that already has a substituent at the C4 position. With the most reactive site occupied, electrophilic bromination will be forced to occur at the next available positions, C3 or C5.[3]

  • Strategy 2: Directed Lithiation: A powerful method for C5 functionalization involves directed ortho-metalation. By installing a phenylsulfonyl protecting group on the N1 position, you can use a strong base like n-butyllithium to selectively deprotonate the C5 position. Quenching the resulting lithiated species with an electrophilic bromine source (e.g., 1,2-dibromoethane) will yield the 5-bromopyrazole.[[“]]

  • Strategy 3: Synthesis from Precursors: Construct the pyrazole ring with the bromine atom already in the desired position. This can be achieved through the cyclocondensation of a brominated 1,3-dicarbonyl compound with hydrazine.[6]

Q2: I am getting a mixture of regioisomers. How can I improve selectivity for the C4 position?

A2: While C4 is the kinetically favored position, suboptimal conditions can lead to mixtures. To enhance C4 selectivity:

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is highly recommended for its high C4 selectivity under mild conditions.[3][4] It provides a low, steady concentration of electrophilic bromine, which minimizes side reactions. Reactions with NBS can often be run in solvents like CCl₄, water, or DMF at room temperature without the need for a catalyst.[4][7]

  • Control Stoichiometry: Use precisely one equivalent of the brominating agent. Adding an excess can lead to over-bromination, which may include substitution at other positions, especially if the reaction is heated.

  • Solvent Choice: Using dimethylformamide (DMF) as a solvent with NBS has been shown to give high levels of para-selectivity (C4) in the bromination of electron-rich aromatic compounds.[7]

Part 2: Over-bromination & Reaction Control

Q3: My reaction is yielding a mixture of mono-, di-, and poly-brominated products. How do I stop the reaction at the mono-brominated stage?

A3: The formation of multiple brominated species is a common issue, particularly with highly reactive pyrazoles or aggressive brominating agents like elemental bromine (Br₂).[8]

  • Reagent Choice is Critical: Avoid using elemental bromine in excess or with strong Lewis acid catalysts if you want to isolate a mono-bromo product. Instead, use a reagent that delivers a single bromine equivalent more gently. NBS is the reagent of choice here.[9][10] Another option is using N-bromosaccharin, which is also a stable solid and an effective brominating agent.[1]

  • Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the reaction rate.[11][12] This provides a larger window to stop the reaction after the first bromination has occurred.

  • Controlled Addition: Add the brominating agent slowly and portion-wise to the solution of your pyrazole. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and before significant amounts of di-brominated product appear.

Q4: My reaction with elemental bromine (Br₂) is sluggish and gives a complex mixture. What are better alternatives?

A4: Elemental bromine is often a poor choice for controlled brominations due to its high reactivity, hazardous nature, and tendency to produce HBr as a corrosive byproduct, which can complicate the reaction.[8] Modern methods offer superior performance:

  • N-Bromosuccinimide (NBS): As mentioned, NBS is a crystalline, easy-to-handle solid that is the go-to reagent for clean, selective brominations of pyrazoles and other heterocycles.[7][9]

  • Aerobic Bromination: A greener approach involves using LiBr as the bromine source with a promoter like BF₃⋅Et₂O under an oxygen atmosphere. This system offers mild conditions and accommodates a broad range of functional groups.[8]

  • Electrochemical Bromination: This method uses a platinum anode in an aqueous solution of NaBr to generate the brominating species in situ. It's a clean technique where the reaction can be controlled by the applied current.[13]

Part 3: Work-up and Purification

Q5: How do I effectively remove the succinimide byproduct after a reaction using NBS?

A5: Succinimide is water-soluble, which is the key to its removal.

  • Aqueous Wash: After the reaction is complete, quench it with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy any remaining NBS or bromine. Then, perform a standard aqueous workup. Wash the organic layer multiple times with water or brine. Succinimide will partition into the aqueous layer.

  • Base Wash: A wash with a dilute basic solution (e.g., 5% NaOH or NaHCO₃) can also be effective, as it will deprotonate the succinimide (pKa ≈ 9.5), forming a salt that is highly soluble in the aqueous phase. Be cautious if your product is base-sensitive.

  • Precipitation/Filtration: In some cases, if your product is highly soluble in a non-polar solvent (like diethyl ether or hexanes) and succinimide is not, you can sometimes precipitate the byproduct by concentrating the reaction mixture and triturating with such a solvent, followed by filtration.

Q6: My final bromopyrazole product is unstable during silica gel chromatography. What are some strategies for purification?

A6: Brominated heterocycles can sometimes be sensitive, especially to the acidic nature of standard silica gel.

  • Neutralize the Silica: Prepare a slurry of your silica gel in the desired eluent and add 1-2% triethylamine (or another volatile base like pyridine). This will neutralize the acidic sites on the silica surface, preventing decomposition of your product.

  • Use Alternative Stationary Phases: Consider using neutral alumina for chromatography. It is less acidic than silica and often a better choice for acid-sensitive compounds.

  • Avoid Chromatography: If possible, purify the compound by recrystallization. This is often the best method for obtaining highly pure, crystalline material without the risk of on-column degradation.

  • Minimize Contact Time: If chromatography is unavoidable, run the column as quickly as possible. Use a slightly more polar solvent system than you normally would to hasten elution and reduce the time your compound spends on the stationary phase.

Data & Protocols

Table 1: Comparison of Common Brominating Agents for Pyrazoles
Brominating AgentFormulaTypical ConditionsAdvantagesDisadvantages
Elemental Bromine Br₂Acetic acid, CCl₄; may require Lewis acidInexpensive, powerful brominating agentHazardous liquid, generates corrosive HBr, low selectivity, can lead to over-bromination.[8]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂CCl₄, CH₃CN, DMF, or H₂O; often RTSolid, easy to handle, high C4-selectivity, mild conditions, byproduct is water-soluble.[4][9]Can be a source of radical bromine under initiation (light/heat), requiring controlled conditions.[7]
N-Bromosaccharin (NBSac) C₇H₄BrNO₃SSolvent-free, with catalyst (e.g., H₂SO₄/SiO₂)Stable solid, highly reactive, good for one-pot syntheses.[1]Less common than NBS.
Lithium Bromide / BF₃⋅Et₂O LiBrDMSO, RT, O₂ atmosphereUses a salt as the bromine source, mild aerobic conditions, good functional group tolerance.[8]Requires a Lewis acid promoter and an oxygen atmosphere.
Electrolysis in NaBr NaBr/H₂OPt anode, aqueous solutionGreen method, controlled generation of bromine, avoids bulk reagents.[13]Requires specialized electrochemical equipment.
Protocol 1: General Procedure for Regioselective C4-Bromination using NBS

This protocol is suitable for a wide range of pyrazole substrates where C4-bromination is desired.

Materials:

  • Pyrazole substrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq, recrystallized if colored)

  • Solvent (e.g., Acetonitrile, DMF, or CCl₄)

  • Stir bar and round-bottom flask

  • Ice bath

Procedure:

  • Setup: Dissolve the pyrazole substrate in the chosen solvent (approx. 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction rate and improve selectivity.

  • Reagent Addition: Add the NBS portion-wise to the stirred solution over 5-10 minutes. Ensure the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. If using a water-miscible solvent like acetonitrile or DMF, add ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromopyrazole.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: One-Pot Synthesis and C4-Bromination of Pyrazoles[1]

This solvent-free method is highly efficient for preparing N-aryl-4-bromopyrazoles directly from 1,3-diketones.

Materials:

  • 1,3-Diketone (e.g., acetylacetone) (1.0 mmol)

  • Arylhydrazine hydrochloride (1.0 mmol)

  • N-Bromosaccharin (NBSac) (1.0 mmol)

  • Silica-supported sulfuric acid (H₂SO₄/SiO₂) (0.05 g)

  • Mortar and pestle

Procedure:

  • Mixing: In a mortar, combine the 1,3-diketone, arylhydrazine hydrochloride, N-bromosaccharin, and the H₂SO₄/SiO₂ catalyst.

  • Grinding: Grind the mixture with the pestle at room temperature for the time specified by optimization (typically 10-20 minutes). The reaction is often accompanied by a visible color change.

  • Monitoring: Monitor the reaction progress by TLC by taking a small aliquot and dissolving it in ethyl acetate.

  • Work-up: Upon completion, add hot ethanol to the mixture and stir.

  • Isolation: Filter off the solid catalyst and saccharin byproduct.

  • Purification: Evaporate the ethanol from the filtrate. The resulting solid is often pure enough for many applications, but it can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Visual Decision Workflows

Diagram 1: Choosing a Bromination Strategy

This flowchart provides a decision-making guide for selecting the appropriate bromination method based on the desired product and substrate.

Bromination_Strategy start What is the desired regioisomer? c4_bromo C4-Bromopyrazole start->c4_bromo C4 c3_c5_bromo C3 or C5-Bromopyrazole start->c3_c5_bromo C3 / C5 nbs_mild Use NBS in CH3CN or DMF at 0°C to RT (Protocol 1) c4_bromo->nbs_mild High selectivity needed one_pot Use NBSac, Arylhydrazine, Diketone (Protocol 2) c4_bromo->one_pot One-pot from diketone check_c4 check_c4 c3_c5_bromo->check_c4 Is C4 position available? directed_lithiation Strategy: N-protection followed by directed lithiation at C5 c3_c5_bromo->directed_lithiation Need C5 specifically block_c4 Strategy: Block C4 position with a removable group first check_c4->block_c4 Yes direct_functionalization Proceed with standard C4 bromination conditions (e.g., NBS) check_c4->direct_functionalization No (already substituted)

Caption: Decision workflow for selecting a pyrazole bromination strategy.

Diagram 2: Factors Influencing Reaction Outcome

This diagram illustrates the key experimental parameters that must be optimized to achieve a successful bromination reaction.

Reaction_Factors outcome Desired Outcome: High Yield & Purity of Target Bromopyrazole reagent Brominating Agent (NBS vs Br₂) reagent->outcome reagent_desc Selectivity & Reactivity reagent->reagent_desc influences solvent Solvent (Polar vs Non-polar) solvent->outcome solvent_desc Solubility & Reaction Rate solvent->solvent_desc influences temp Temperature (Low vs RT) temp->outcome temp_desc Rate & Side Reactions temp->temp_desc influences substrate Substrate (Sterics & Electronics) substrate->outcome substrate_desc Regioselectivity substrate->substrate_desc influences

Caption: Key factors influencing the outcome of pyrazole bromination.

References

  • ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). The Bromination of Pyrazabole. DTIC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Retrieved from [Link]

  • Jadhav, S. D., et al. (2013). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of Chemical and Physical Sciences, 2, 62-69. Retrieved from [Link]

  • Barlin, G. B. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 24(7), 1413-1423. Retrieved from [Link]

  • Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646-652. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. Retrieved from [Link]

  • MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(15), 4988. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]

  • Reddit. (2022). Regioselectivity of pyrazole bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ScienceDirect. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: By-product Formation in the N-ethylation of 4-bromo-3-methyl-pyrazole-5-carboxylic acid

Welcome to the technical support center for the synthetic chemistry community. This guide is designed to provide in-depth troubleshooting and practical advice for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic chemistry community. This guide is designed to provide in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the N-ethylation of 4-bromo-3-methyl-pyrazole-5-carboxylic acid. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, helping you navigate the common challenges associated with this specific transformation. This document is structured in a question-and-answer format to directly address the issues you are most likely to encounter in the lab.

Introduction: The Challenge of Regioselectivity and By-product Formation

The N-alkylation of unsymmetrically substituted pyrazoles is a cornerstone of many synthetic routes in medicinal chemistry and materials science. However, the inherent electronic properties of the pyrazole ring often lead to a lack of regioselectivity, yielding a mixture of N1 and N2 alkylated isomers.[1][2] The specific case of 4-bromo-3-methyl-pyrazole-5-carboxylic acid introduces additional complexity due to the electronic and steric influence of the substituents, as well as the potential for side reactions involving the carboxylic acid group. This guide will provide a systematic approach to understanding and mitigating these challenges.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Formation of Regioisomers - The N1 vs. N2 Alkylation Problem

Question 1: I am getting a mixture of two ethylated products in my reaction. What are they, and why is this happening?

Answer: The most common issue in the N-alkylation of unsymmetrical pyrazoles is the formation of a mixture of two regioisomers: 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (the N1 isomer) and 4-bromo-2-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (the N2 isomer). This occurs because both nitrogen atoms in the pyrazole ring can act as nucleophiles and attack the ethylating agent (e.g., ethyl iodide or diethyl sulfate). The similar electronic properties of the two nitrogen atoms make it challenging to achieve exclusive alkylation at one position.[1][2]

The ratio of these two isomers is influenced by a delicate interplay of several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In your starting material, the methyl group at C3 and the carboxylic acid group at C5 create different steric environments around the N1 and N2 positions.

  • Electronic Effects: The electron-withdrawing or donating nature of the substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio.[1][3][4]

Question 2: How can I control the regioselectivity to favor the desired N1 or N2 isomer?

Answer: Achieving high regioselectivity requires careful optimization of your reaction conditions. Here are the key parameters to consider:

A. Choice of Base and Solvent: The combination of base and solvent is arguably the most critical factor in controlling the regioselectivity of pyrazole N-alkylation.[1][4][5] The nature of the pyrazole anion in solution, whether it's a "free" anion or part of an ion pair, can dictate the site of alkylation.

Condition Favored Isomer Rationale
Strong Base (e.g., NaH) in a non-polar solvent (e.g., THF) Often N1A strong base fully deprotonates the pyrazole, and in a non-polar solvent, the resulting sodium salt may form a chelate with the carboxylic acid, sterically hindering the N1 position and directing alkylation to N2. Conversely, some studies show NaH favors N1 alkylation.[5]
Weaker Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) Often N1Weaker bases establish an equilibrium, and polar aprotic solvents can solvate the cation, leading to a "freer" pyrazole anion. In such cases, the reaction may be under thermodynamic control, favoring the more stable N1 isomer. The combination of K₂CO₃ in DMSO has been shown to favor N1-alkylation.[2]
Organic Bases (e.g., 2,6-lutidine) Can be highly selective for N1A weak, non-coordinating base can lead to excellent selectivity for the N1 isomer.[3]

B. Nature of the Ethylating Agent: While less commonly varied for a simple ethylation, the reactivity of the ethylating agent can play a role. More reactive agents (e.g., ethyl triflate) may lead to lower selectivity, while less reactive ones (e.g., ethyl bromide) might allow for greater differentiation between the two nitrogen atoms.

C. Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Issue 2: Potential for Decarboxylation

Question 3: I am observing gas evolution during my reaction, and my yield of the desired product is low. Could decarboxylation be occurring?

Answer: Yes, decarboxylation is a significant potential side reaction when heating pyrazole-5-carboxylic acids under basic conditions.[6][7] The reaction conditions for N-ethylation, particularly the use of a base and elevated temperatures, can promote the loss of CO₂ from your starting material or product. This would lead to the formation of 4-bromo-3-methyl-1H-pyrazole (if the starting material decarboxylates) or 4-bromo-1-ethyl-3-methyl-1H-pyrazole (if the product decarboxylates).

Troubleshooting Decarboxylation:

  • Use Milder Bases: Strong bases can facilitate decarboxylation. Consider using a weaker base like potassium carbonate or an organic base.

  • Lower the Reaction Temperature: Decarboxylation is often thermally driven. Running the reaction at the lowest effective temperature can minimize this side reaction.[6][7]

  • Protecting Group Strategy: If decarboxylation is a persistent issue, you could consider converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before the N-alkylation step. The ester group is generally more stable under basic conditions and can be hydrolyzed back to the carboxylic acid after the N-ethylation is complete.

Issue 3: Other Potential Side Reactions

Question 4: Are there any other by-products I should be aware of?

Answer: While the formation of regioisomers and decarboxylation products are the most likely side reactions, other possibilities exist:

  • O-Alkylation: In the presence of a strong base, the carboxylate anion could potentially be alkylated to form an ethyl ester. This is generally less favorable than N-alkylation but can occur under certain conditions.

  • Reactions Involving the Bromo Substituent: While the bromo-substituent on the pyrazole ring is relatively stable, harsh reaction conditions (e.g., very high temperatures, strongly nucleophilic reagents) could potentially lead to side reactions, though this is less common.

  • By-products from the Ethylating Agent: Depending on the ethylating agent used, side reactions such as elimination (forming ethene) or hydrolysis (forming ethanol) can occur, which will consume the reagent and may introduce impurities.

Part 2: Analytical and Purification Strategies

Question 5: How can I confirm the structures of the N1 and N2 isomers?

Answer: Differentiating between the N1 and N2 isomers requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the N-ethyl group's methylene protons (-CH₂-) will be different for the two isomers due to the different electronic environments.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, will be distinct for each isomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is a powerful tool for unambiguously assigning the regiochemistry. For the N1 isomer, a correlation should be observed between the N-ethyl protons and the C5 substituent (in this case, the carboxylic acid, though a direct NOE to the acidic proton may be difficult to observe). For the N2 isomer, a correlation would be expected between the N-ethyl protons and the C3 substituent (the methyl group).[8]

Question 6: The N1 and N2 isomers are difficult to separate. What purification techniques do you recommend?

Answer: The separation of pyrazole regioisomers can be challenging due to their similar polarities.[8][9]

  • Column Chromatography: This is the most common method for separating isomers.[8][10]

    • Optimization of the Mobile Phase: A systematic screen of solvent systems with varying polarities is crucial. Often, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is used.[10]

    • Use of Additives: Adding a small amount of acetic acid or formic acid to the mobile phase can sometimes improve the peak shape and resolution for carboxylic acids.

    • Dry Loading: To improve separation, dissolve your crude product in a suitable solvent, adsorb it onto silica gel, and evaporate the solvent before loading it onto the column. This technique often yields better results than liquid loading.[10]

  • Preparative HPLC (High-Performance Liquid Chromatography): If flash chromatography fails to provide adequate separation, preparative HPLC, either normal phase or reverse phase, can offer higher resolution.[11]

  • Crystallization: If one of the isomers is a solid and can be selectively crystallized from a suitable solvent system, this can be an effective method for purification.

Part 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for N-Ethylation with a Weak Base

This protocol aims to favor the N1 isomer by using a common weak base/polar aprotic solvent system.

  • To a solution of 4-bromo-3-methyl-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of 2-3.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagrams and Workflows

N_Ethylation_Byproducts start_material 4-bromo-3-methyl-pyrazole- 5-carboxylic acid reaction_conditions Base, Solvent, Temp. start_material->reaction_conditions ethylating_agent Ethylating Agent (e.g., EtI) ethylating_agent->reaction_conditions N1_isomer N1-ethylated Product (Desired/Major) reaction_conditions->N1_isomer Major Pathway N2_isomer N2-ethylated Product (By-product) reaction_conditions->N2_isomer Minor Pathway decarboxylation Decarboxylation reaction_conditions->decarboxylation Side Reaction (High Temp/Strong Base) decarboxylated_product Decarboxylated By-product decarboxylation->decarboxylated_product

Caption: By-product formation pathways in N-ethylation.

Troubleshooting_Workflow start Reaction yields mixture of products analyze Analyze by NMR/LC-MS start->analyze isomers Regioisomers (N1/N2) Present? analyze->isomers decarbox Decarboxylation Product Present? analyze->decarbox optimize_conditions Optimize Base/Solvent (e.g., K2CO3 in DMF) isomers->optimize_conditions Yes purify Purify via Column Chromatography/HPLC isomers->purify Separation Needed decarbox->optimize_conditions Yes lower_temp Lower Reaction Temperature decarbox->lower_temp Yes optimize_conditions->start Re-run Reaction lower_temp->start Re-run Reaction

Caption: Troubleshooting workflow for N-ethylation.

References

  • Y. S. Kudyakova, D. N. Bazhin, Y. V. Burgart, V. I. Saloutin, "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," Molecules, 2023. [Link]

  • M. K. G. Mekky, et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," The Journal of Organic Chemistry, 2022. [Link]

  • ACS Publications, "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," The Journal of Organic Chemistry, 2022. [Link]

  • V. Montoya, et al., "Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study," Tetrahedron, 2005. [Link]

  • UAB Divulga, "Preparation, separation and characterization of two pyrazolic regioisomers of high purity," 2011. [Link]

  • European Patent Office, "PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES," 2013. [Link]

  • Reddit, "N-methylation of pyrazole," 2023. [Link]

  • ResearchGate, "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent," 2002. [Link]

  • UAB Barcelona, "Preparation, separation and characterization of two pyrazolic regioisomers of high purity," 2011. [Link]

  • ResearchGate, "Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves," 2013. [Link]

  • RSC Publishing, "Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons," 2018. [Link]

  • PubMed, "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," 2022. [Link]

  • NIH, "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis," 2022. [Link]

  • PubMed, "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents," 2024. [Link]

  • MDPI, "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence," 2021. [Link]

  • Google Patents, "Decarboxylation method of 3,5-bis(haloalkyl)
  • MySkinRecipes, "4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid," [Link]

  • Beilstein Journals, "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," 2016. [Link]

  • PubChem, "4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid," [Link]

  • ACS Publications, "Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis," 2022. [Link]

  • Google Patents, "N-alkyl
  • Google Patents, "Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine,"
  • TSpace, "SYNTHESIS OF ANNULATED PYRAZOLES VIA A TANDEM ALKYLATION/DIRECT ARYLATION SEQUENCE," 2008. [Link]

  • PubMed, "Strategic atom replacement enables regiocontrol in pyrazole alkylation," 2025. [Link]

  • NIH, "Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor," 2022. [Link]

  • ResearchGate, "Strategic atom replacement enables regiocontrol in pyrazole alkylation," 2025. [Link]

  • MDPI, "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies," 2024. [Link]

  • ResearchGate, "2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid," 2011. [Link]

  • PubChemLite, "4-bromo-3-ethyl-1h-pyrazol-5-amine," [Link]

  • MDPI, "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes," 2020. [Link]

  • NIH, "Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors," 2024. [Link]

  • ResearchGate, "Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole," 2015. [Link]

  • Amerigo Scientific, "4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid (97%)," [Link]

  • PubMed, "1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity," 2021. [Link]

  • ResearchGate, "Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents," 2019. [Link]

  • PubMed, "Electrochemical study and modeling of an innovative pyrazole carboxamide derivative as an inhibitor for carbon steel corrosion in acidic environment," 2024. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Brominated Pyrazole Carboxylic Acids

Welcome to the technical support center for the purification of brominated pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and supported by cited literature.

Introduction: The Purification Challenge

Brominated pyrazole carboxylic acids are valuable building blocks in medicinal chemistry and materials science. However, their purification can be a significant bottleneck due to a combination of factors including poor solubility, thermal instability, and the presence of closely-related impurities. The presence of both a weakly acidic carboxylic acid group and a weakly basic pyrazole ring, combined with the hydrophobic nature of the bromine atom, results in unique and often challenging physicochemical properties.

This guide provides in-depth, field-proven insights to help you overcome these challenges and achieve high purity for your target compounds.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Solubility & Recrystallization

      • Q1: My brominated pyrazole carboxylic acid is poorly soluble in common organic solvents. How can I effectively recrystallize it?

      • Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

      • Q3: I'm not getting any crystal formation, even after cooling the solution for an extended period. How can I induce crystallization?

    • Column Chromatography

      • Q4: What are the recommended solvent systems for purifying brominated pyrazole carboxylic acids by normal-phase column chromatography?

      • Q5: My compound is highly polar and streaks on the silica gel column. What alternative chromatography methods can I use?

    • Chemical Stability & Impurities

      • Q6: I am observing significant decarboxylation of my pyrazole carboxylic acid during purification. How can I minimize this side reaction?

      • Q7: My final product is contaminated with regioisomers. How can I separate them?

      • Q8: How do I remove residual brominating agents and colored impurities from my crude product?

  • Detailed Experimental Protocols

    • Protocol 1: Recrystallization of 4-Bromo-1H-pyrazole-3-carboxylic Acid

    • Protocol 2: General Guideline for Acid-Base Extraction

    • Protocol 3: Column Chromatography for Separation of Pyrazole Regioisomers

  • References

Frequently Asked Questions (FAQs)

Solubility & Recrystallization

Q1: My brominated pyrazole carboxylic acid is poorly soluble in common organic solvents. How can I effectively recrystallize it?

A1: The low solubility of many brominated pyrazole carboxylic acids is a common challenge, arising from strong intermolecular hydrogen bonding via the carboxylic acid dimers and the pyrazole ring, as well as the hydrophobic nature of the brominated ring system.[1] A systematic approach to solvent selection is key.

  • Understanding Solubility: These compounds often exhibit limited solubility in nonpolar solvents (e.g., hexanes, toluene) and even moderately polar solvents (e.g., ethyl acetate, dichloromethane). They tend to be more soluble in polar, protic solvents like alcohols (methanol, ethanol) and highly polar aprotic solvents like DMSO and DMF.[1]

  • Solvent System Selection:

    • Single Solvent: For moderately soluble compounds, a single hot solvent can be effective. Ethanol is a good starting point.

    • Mixed Solvent Systems: This is often the most effective approach. A "good" solvent in which the compound is soluble (e.g., hot ethanol or methanol) is paired with a "poor" solvent in which it is insoluble (e.g., water or hexanes). Dissolve the crude product in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. An ethanol/water mixture is a commonly used and effective system for this class of compounds.[1]

  • pH Modification: In some cases, you can exploit the acidic nature of the carboxylic acid. Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃), filter to remove any insoluble non-acidic impurities, and then re-precipitate the acid by slowly adding aqueous acid (e.g., 1M HCl) until the pH is below the pKa of the carboxylic acid (typically around pH 2-4).[2] This also serves as a purification step.

Data Table: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good "poor" solvent for mixed systems with alcohols.
EthanolHigh78Often a good "good" solvent.[1]
MethanolHigh65Similar to ethanol, but more volatile.
Ethyl AcetateMedium77May work for less polar analogues.
AcetonitrileMedium82Can be a useful alternative to alcohols.
TolueneLow111Generally poor solubility, but can be used as a "poor" solvent.
HexanesLow69Good "poor" solvent for mixed systems with more polar solvents.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the compound in the solvent is too high. The resulting oil often traps impurities. Here’s how to troubleshoot this:

  • Reduce the Rate of Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. A Dewar flask can be used to slow down the cooling process.

  • Use More Solvent: The concentration of your compound may be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.[3]

  • Change the Solvent System: Your chosen solvent may be too good for your compound. Try a solvent in which the compound is less soluble, or adjust the ratio in your mixed solvent system to include more of the "poor" solvent.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

Q3: I'm not getting any crystal formation, even after cooling the solution for an extended period. How can I induce crystallization?

A3: A supersaturated solution is necessary for crystallization, but sometimes the kinetic barrier for nucleation is too high.[5] Here are some techniques to induce crystal formation:

  • Scratching: As mentioned above, scratching the inner surface of the flask with a glass rod can provide nucleation sites.[4]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[4]

  • Reduce Solvent Volume: It's possible you have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[4]

  • Lower the Temperature: If cooling to 0°C in an ice bath is unsuccessful, try a dry ice/acetone bath for a lower temperature, but be mindful that rapid cooling can lead to the precipitation of impurities.

  • Solvent Layering: Dissolve your compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane). Carefully layer a less dense "poor" solvent (e.g., hexanes) on top. Crystals may form slowly at the interface as the solvents diffuse into one another.[6]

Visualization: Decision Workflow for Recrystallization Troubleshooting

G start Crude Product in Hot Solvent oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No slow_cooling Slow Down Cooling oiling_out->slow_cooling Yes scratch Scratch Flask no_crystals->scratch Yes pure_crystals Pure Crystals no_crystals->pure_crystals No add_solvent Add More Solvent slow_cooling->add_solvent change_solvent Change Solvent System add_solvent->change_solvent change_solvent->start seed Add Seed Crystal scratch->seed reduce_volume Reduce Solvent Volume seed->reduce_volume reduce_volume->start

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Column Chromatography

Q4: What are the recommended solvent systems for purifying brominated pyrazole carboxylic acids by normal-phase column chromatography?

A4: The polarity of brominated pyrazole carboxylic acids can make them challenging to purify by standard silica gel chromatography, as they can interact strongly with the acidic silica, leading to peak tailing and poor separation.

  • Solvent System: A common starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. For more polar compounds, dichloromethane/methanol gradients are often effective.

  • Adding an Acidic Modifier: To improve peak shape and reduce tailing, it is highly recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica surface.

  • Deactivating the Silica Gel: For particularly problematic basic compounds (the pyrazole ring is weakly basic), you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. However, for carboxylic acids, an acidic modifier is the standard approach.

Q5: My compound is highly polar and streaks on the silica gel column. What alternative chromatography methods can I use?

A5: For highly polar brominated pyrazole carboxylic acids, reversed-phase chromatography is often a superior alternative to normal-phase chromatography.

  • Reversed-Phase Chromatography (RPC): In RPC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7][8] This is ideal for polar compounds as they will have better retention and separation.

  • Mobile Phase Modifiers in RPC: Similar to normal-phase, adding a modifier to the mobile phase is crucial. For acidic compounds, adding an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase will protonate the carboxylic acid, increasing its hydrophobicity and retention on the C18 column, leading to sharper peaks and better separation.[9]

  • Ion-Pairing Chromatography: For very polar or zwitterionic compounds, ion-pairing chromatography can be employed. This involves adding an ion-pairing reagent to the mobile phase that forms a neutral ion pair with the charged analyte, which can then be retained and separated by the reversed-phase column.[2]

Visualization: Normal vs. Reversed-Phase Chromatography

G cluster_0 Normal-Phase Chromatography cluster_1 Reversed-Phase Chromatography np_stationary Stationary Phase: Polar (Silica Gel) np_mobile Mobile Phase: Nonpolar (e.g., Hexane/EtOAc) np_elution Elution Order: Least Polar First rp_stationary Stationary Phase: Nonpolar (C18) rp_mobile Mobile Phase: Polar (e.g., Water/ACN) rp_elution Elution Order: Most Polar First

Sources

Optimization

"alternative reagents for the synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the critical bromination step of this synthesis. The following FAQs and troubleshooting guides are structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing a bromine atom at the C4 position of the pyrazole ring?

The bromination of a 1,3,5-substituted pyrazole is a classic example of an electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles. The C4 position is the most electron-rich and sterically accessible site for substitution, making it the preferred position for halogenation.[1][2]

Traditionally, elemental bromine (Br₂) dissolved in a suitable solvent like acetic acid or chloroform has been used. However, due to its high toxicity, corrosivity, and difficult handling, alternative reagents are now strongly preferred in modern synthetic chemistry.[3][4][5] The most common and user-friendly alternative is N-Bromosuccinimide (NBS) .[6][7][8][9] Other reagents such as N-bromosaccharin and N-bromobenzamide have also been reported for efficient bromination of pyrazole systems.[2][10]

The general mechanism involves the generation of an electrophilic bromine species (or a polarized bromine molecule) that is attacked by the π-system of the pyrazole ring, forming a Wheland-type intermediate (also known as an arenium ion).[11][12] A subsequent deprotonation step restores the aromaticity of the ring, yielding the 4-bromo product.

Q2: I want to avoid using elemental bromine. Is N-Bromosuccinimide (NBS) a reliable alternative and what is the recommended protocol?

Absolutely. N-Bromosuccinimide (NBS) is an excellent and highly recommended reagent for this transformation. It is a crystalline solid that is significantly safer and easier to handle than liquid bromine.[8] The key advantage of NBS is that it provides a low, sustained concentration of electrophilic bromine in the reaction mixture, which minimizes the formation of dibrominated or other side products that can occur with an excess of highly reactive Br₂.[8][9]

The reaction proceeds via an electrophilic substitution pathway and is generally high-yielding. Below is a trusted, field-proven protocol for this specific synthesis.

Experimental Protocol: Bromination using NBS

Objective: To synthesize 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid from 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid using N-Bromosuccinimide.

Materials:

  • 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (starting material)

  • N-Bromosuccinimide (NBS), freshly recrystallized if it appears yellow.[9]

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve the starting pyrazole carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 to 1.1 equivalents) to the cooled solution in small portions over 20-30 minutes. Maintaining the temperature at 0 °C is crucial during the addition to control the reaction rate and prevent side reactions.

  • Reaction: Continue stirring the mixture at 0 °C for an additional 30-60 minutes after the addition is complete.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic phase with water and then with brine to remove residual DMF and succinimide by-product.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guide
Q3: My bromination reaction with NBS is very slow or appears incomplete on TLC. What should I do?

This is a common issue that can often be resolved by systematically checking a few key parameters. The flowchart below provides a logical troubleshooting sequence.

Troubleshooting_Workflow start Problem: Sluggish or Incomplete Reaction q1 Is the NBS reagent pure? start->q1 sol1_yes Yes q1->sol1_yes sol1_no No (yellowish color) q1->sol1_no q2 Was the reaction allowed to warm to room temperature? sol1_yes->q2 action1 Recrystallize NBS from hot water. sol1_no->action1 sol2_yes Yes q2->sol2_yes sol2_no No q2->sol2_no q3 Is the starting material pure? sol2_yes->q3 action2 Allow the reaction to stir at RT for several hours and continue to monitor by TLC. sol2_no->action2 sol3_yes Yes q3->sol3_yes sol3_no No q3->sol3_no q4 Consider adding a catalytic amount of acid. sol3_yes->q4 action3 Purify the starting material. Impurities can inhibit the reaction. sol3_no->action3 action4 Add a catalyst like mandelic acid or a drop of H₂SO₄ to activate the NBS. q4->action4

Caption: Troubleshooting logic for incomplete NBS bromination.

Causality Explained:

  • NBS Purity: N-Bromosuccinimide can slowly decompose to succinimide and bromine. Old or improperly stored NBS (often indicated by a yellow tint) will have a lower effective concentration of the active brominating agent.[9] Recrystallization from hot water is a standard procedure to purify it.

  • Reaction Temperature: While the initial addition is performed at 0 °C to control exothermicity, the reaction's activation energy may require thermal input. Allowing the reaction to proceed at room temperature is a common and necessary step.[6]

  • Catalysis: Some electrophilic substitutions using NBS are accelerated by an acid catalyst, which can protonate the carbonyl oxygen of NBS, making the bromine atom even more electrophilic and reactive.[13]

Q4: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

Side product formation usually stems from over-reaction or incorrect reaction conditions.

  • Di-bromination: Although the C4 position is most reactive, forcing conditions (e.g., high temperature, large excess of NBS) can lead to a second bromination at another available position on the pyrazole ring.

    • Solution: Use a near-stoichiometric amount of NBS (1.05-1.1 equivalents) and maintain careful temperature control during addition.

  • Reaction with Carboxylic Acid: In rare cases under harsh conditions, the carboxylic acid group could potentially undergo side reactions. This is generally not an issue with the mild conditions used for NBS bromination.

  • Impurity-Related Products: Impurities in your starting material may also react with NBS, leading to a complex product mixture.

    • Solution: Ensure the purity of your 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid via NMR or melting point analysis before starting the reaction.

Reagent Comparison and Safety
Q5: How do the primary brominating agents compare in terms of safety and handling?

Choosing the right reagent involves balancing reactivity with safety and operational simplicity. The following table provides a comparative summary.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)N-Bromosaccharin
Physical State Red-brown fuming liquid[5]White/off-white crystalline solid[9]Stable solid[2]
Key Hazards VERY TOXIC , highly corrosive, severe respiratory irritant, environmental hazard.[3][4][14][15]Irritant, handle with care.[9]More reactive than NBS, handle with care.[2]
Handling Requires specialized handling in a fume hood, heavy-duty PPE, and a quenching agent (sodium thiosulfate) on standby.[5][14]Easy to weigh and handle as a solid. Standard PPE (gloves, goggles) in a fume hood is sufficient.[8]Easy to handle as a solid.
Advantages Inexpensive and powerful.High selectivity, safer, easy to handle, by-product (succinimide) is water-soluble and easily removed.[8]Reported to be highly reactive and efficient.[2]
Disadvantages Extremely hazardous, difficult to measure accurately, often leads to over-bromination.[8]More expensive than Br₂, can be of variable purity if old.[9]Less commonly used, may not be as readily available.

Critical Safety Directive: The use of elemental bromine should be avoided unless absolutely necessary and all institutional safety protocols must be strictly followed.[5] For routine synthesis of the target molecule, NBS is the authoritative and recommended choice for its superior safety profile and high selectivity.

General_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve Pyrazole in DMF cool 2. Cool to 0 °C dissolve->cool add_nbs 3. Add NBS in Portions cool->add_nbs stir_cold 4. Stir at 0 °C add_nbs->stir_cold stir_rt 5. Warm to RT & Monitor by TLC stir_cold->stir_rt quench 6. Quench & Extract (H₂O/Ether) stir_rt->quench wash 7. Wash & Dry Organic Layer quench->wash concentrate 8. Concentrate via Rotary Evaporation wash->concentrate purify 9. Purify Crude Product (Recrystallization/Chromatography) concentrate->purify

Caption: Standard experimental workflow for NBS bromination.

References
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Bromine handling and safety. Slideshare.
  • Handling liquid bromine and preparing bromine water | Demonstration.
  • BROMINE BROMINE - Safety Handbook. icl-group-sustainability.com.
  • 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles.
  • Safety D
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Journal of Applicable Chemistry.
  • Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide.
  • Bromination of pyrazole-3(5)-carboxylic acid.
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • N-Bromosuccinimide. Wikipedia.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • Regioselectivity of pyrazole bromin
  • Regioselectivity of pyrazole bromin
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

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Troubleshooting

Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazole N-Alkylation

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in pyra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in pyrazole N-alkylation reactions. Here, you will find in-depth answers to common questions and troubleshooting strategies for challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of unsymmetrical pyrazoles?

The core challenge lies in controlling the site of alkylation. Unsymmetrical pyrazoles possess two adjacent nitrogen atoms (N1 and N2) with similar electronic properties.[1][2] This similarity allows both nitrogen atoms to act as nucleophiles, often resulting in a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[2]

Q2: What are the key factors that govern the regioselectivity of pyrazole N-alkylation?

The regiochemical outcome is a delicate balance of several interconnected factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at the C3 and C5 positions) and the alkylating agent is a major determinant. Alkylation generally favors the less sterically hindered nitrogen atom.[2][3][4]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing which nitrogen is more reactive.[1]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence, and even switch, the regioselectivity.[1][2][5] For example, combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) are known to favor N1-alkylation.[2][6]

  • Alkylating Agent: The nature of the electrophile is critical. The use of sterically demanding alkylating agents, such as α-halomethylsilanes, can significantly improve selectivity for the N1 position.[7]

Troubleshooting Guide: Common Issues and Solutions

Q3: My pyrazole N-alkylation is resulting in a nearly 1:1 mixture of N1 and N2 regioisomers. How can I improve the selectivity?

A low regioselectivity is a common problem. The solution often lies in modifying the reaction conditions to favor one pathway over the other. Here’s a systematic approach to troubleshoot this issue:

Step 1: Analyze the Steric and Electronic Profile of Your Substrate

  • Steric Hindrance: If your pyrazole has substituents at C3 and C5, identify the less sterically hindered nitrogen. To favor alkylation at this position, consider using a bulkier alkylating agent. Conversely, if you want to target the more hindered nitrogen, a smaller alkylating agent might be necessary, though this is often more challenging.

  • Electronic Bias: Electron-withdrawing groups on the pyrazole ring can influence the acidity of the N-H proton and the nucleophilicity of the conjugate base. This can sometimes be leveraged to achieve selectivity.

Step 2: The Critical Role of the Solvent

The solvent plays a multifaceted role in determining the regioselectivity of pyrazole N-alkylation. Its properties can influence the aggregation state of the pyrazolate anion, the solvation of the cation, and the overall reaction mechanism.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally favored for N-alkylation as they effectively solvate the cation of the base (e.g., Na⁺, K⁺) while leaving the pyrazolate anion relatively "naked" and highly nucleophilic.[8][9] In many cases, using a polar aprotic solvent like DMSO with a base such as K₂CO₃ can promote N1-alkylation.[6] Acetonitrile has also been used effectively in phase-transfer catalyzed alkylations.[10]

  • Nonpolar Aprotic Solvents (e.g., Toluene, THF): In nonpolar solvents, the pyrazolate salt may exist as tight ion pairs or larger aggregates. This can enhance the steric sensitivity of the reaction. For instance, using NaH in THF or toluene has been shown to favor the formation of the less sterically hindered N1-alkylated product.[5][11] The formation of Na⁺-pyrazolide chelate complexes in these solvents can also govern regioselectivity.[11]

  • Polar Protic Solvents (e.g., Ethanol, Water, Fluorinated Alcohols): These solvents can form hydrogen bonds with the pyrazolate anion, which can decrease its nucleophilicity.[8][12][13] While less common for alkylations, they can be used. Interestingly, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine, which can be an alternative route to N-substituted pyrazoles.[14][15]

Table 1: Influence of Solvent on Pyrazole N-Alkylation Regioselectivity

Solvent TypeCommon ExamplesGeneral Effect on Regioselectivity
Polar Aprotic DMSO, DMF, AcetonitrileGenerally favors N1-alkylation, especially with bases like K₂CO₃.[6]
Nonpolar Aprotic Toluene, THFCan enhance steric control, often favoring the less hindered N1 isomer, particularly with NaH.[5][11]
Polar Protic Ethanol, WaterCan decrease nucleophilicity through hydrogen bonding; less commonly used for direct alkylation.[12][13]
Fluorinated Alcohols TFE, HFIPCan significantly improve regioselectivity in pyrazole synthesis from precursors.[14][15]
Q4: I am observing low yields in my pyrazole N-alkylation. What could be the cause and how can I improve it?

Low yields can stem from several factors. Here's a checklist to diagnose and resolve the issue:

  • Incomplete Deprotonation: Ensure you are using a sufficiently strong base to fully deprotonate the pyrazole. For less acidic pyrazoles, a weaker base like K₂CO₃ may not be as effective as a stronger base like NaH.

  • Reaction Temperature and Time: Some alkylations may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Side Reactions: The alkylating agent could be undergoing side reactions, such as elimination if it is a secondary or tertiary halide. Consider using a more reactive alkylating agent (e.g., iodide vs. bromide).

  • Phase-Transfer Catalysis: For reactions with poor solubility or slow reaction rates, consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[10] PTC can be particularly effective and can even allow the reaction to be run without a solvent.[16][17]

Q5: How does the choice of base and its counter-ion affect the regioselectivity?

The base and its corresponding cation play a crucial role. The size and coordinating ability of the cation can influence the structure of the pyrazolate salt in solution.

  • Sodium Hydride (NaH): Often used in nonpolar solvents like THF, NaH tends to favor alkylation at the less sterically hindered nitrogen.[5]

  • Potassium Carbonate (K₂CO₃): A milder base, often used in polar aprotic solvents like DMF or DMSO. The larger potassium ion can sometimes lead to different selectivities compared to the smaller sodium ion.

  • Cesium Carbonate (Cs₂CO₃): The large and soft cesium cation can sometimes lead to higher selectivity, particularly in favoring the thermodynamically more stable product.

Experimental Workflow & Protocols

General Protocol for N1-Selective Alkylation of a 3-Substituted Pyrazole

This protocol is a starting point and may require optimization for your specific substrate and alkylating agent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 3-substituted pyrazole in anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (N₂ or Ar). prep2 Cool the solution to 0 °C in an ice bath. prep1->prep2 react1 Add base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C. prep2->react1 react2 Stir for 30 min at 0 °C to ensure complete deprotonation. react1->react2 react3 Add alkylating agent (1.0-1.2 eq.) dropwise. react2->react3 react4 Allow the reaction to warm to room temperature and stir for 2-24 h. react3->react4 react5 Monitor reaction progress by TLC or LC-MS. react4->react5 work1 Quench the reaction by slow addition of saturated aq. NH₄Cl at 0 °C. react5->work1 work2 Extract with an organic solvent (e.g., Ethyl Acetate). work1->work2 work3 Wash the combined organic layers with brine. work2->work3 work4 Dry over anhydrous Na₂SO₄, filter, and concentrate. work3->work4 work5 Purify the crude product by column chromatography. work4->work5 G cluster_reactants cluster_intermediate cluster_products Pyr Pyrazole (R³ ≠ H, R⁵ = H) Anion Pyrazolate Anion Pyr->Anion Deprotonation Base + Base - Solvent AlkylX + R-X N1_prod N1-Alkylated Product (Major - Less Hindered) N2_prod N2-Alkylated Product (Minor - More Hindered) Anion->N1_prod k₁ (faster) Solvent/Sterics Favor this Path Anion->N2_prod k₂ (slower) Sterically Disfavored

Sources

Optimization

Technical Support Center: Managing Impurities in the Synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity-related issues during the synthesis of this important chemical intermediate. By understanding the root causes of impurity formation, you can optimize your synthetic route to achieve higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid?

A common and effective method involves a multi-step synthesis. A typical route starts with the cyclocondensation of a β-ketoester with ethylhydrazine to form the pyrazole ring, followed by bromination, and finally, hydrolysis of the ester to yield the desired carboxylic acid.[1][2][3] The choice of reagents and reaction conditions at each step is critical to minimizing impurity formation.

Q2: I'm seeing an unexpected peak in my LC-MS analysis. What could it be?

Unexpected peaks can arise from several sources. Common culprits include unreacted starting materials, regioisomers from the cyclization or bromination steps, or byproducts from side reactions. For instance, incomplete hydrolysis will leave residual ethyl ester. Over-bromination can lead to di-brominated species, while harsh reaction conditions might cause decarboxylation of the final product.[4][5][6]

Q3: My final product has a persistent yellow or orange color. What causes this and how can I remove it?

A persistent color often indicates the presence of residual brominating agent (like bromine) or colored byproducts.[7] It can also suggest degradation of the pyrazole ring under harsh conditions. Purification methods such as recrystallization from an appropriate solvent system (e.g., ethanol/water, toluene) or column chromatography are typically effective in removing these colored impurities.

Q4: What are the best analytical techniques to monitor the reaction and characterize impurities?

A combination of techniques is recommended for comprehensive analysis. Thin Layer Chromatography (TLC) is excellent for rapid, real-time reaction monitoring.[3] For detailed analysis of the final product and identification of impurities, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the main product and any isolated impurities.[3][8]

Troubleshooting Guides

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step guidance to resolve them.

Guide 1: Issue - Low Yield and Purity after Bromination

Low yield and the presence of multiple spots on a TLC plate after the bromination step often point to issues with regioselectivity and over-bromination. The pyrazole ring has multiple positions that can be brominated, and controlling the reaction to favor the desired 4-bromo isomer is key.

Root Cause Analysis:
  • Incorrect Brominating Agent: The choice of brominating agent significantly impacts selectivity. While elemental bromine can be used, it is highly reactive and can lead to over-bromination. N-Bromosuccinimide (NBS) is often a milder and more selective alternative.[9][10]

  • Reaction Conditions: Temperature and solvent can influence the reaction's outcome. Running the reaction at elevated temperatures can decrease selectivity.

  • Stoichiometry: An excess of the brominating agent will inevitably lead to di-brominated and other poly-brominated impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield and purity in the bromination step.

Detailed Protocol for Optimized Bromination:
  • Reagent Selection: Utilize N-Bromosuccinimide (NBS) as the brominating agent for improved regioselectivity.[9]

  • Stoichiometry: Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of NBS relative to the pyrazole starting material.

  • Temperature Control: Dissolve the pyrazole starting material in a suitable solvent (e.g., DMF or acetonitrile) and cool the mixture to 0-5 °C in an ice bath before the portion-wise addition of NBS.[9]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted NBS. Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired 4-bromo isomer.

Guide 2: Issue - Incomplete Hydrolysis of the Ethyl Ester

The presence of the starting ethyl ester in the final product indicates that the hydrolysis reaction has not gone to completion. This can be due to several factors, including insufficient reaction time, inadequate temperature, or an inappropriate choice of base or acid.

Root Cause Analysis:
  • Hydrolysis Conditions: Both acidic and basic conditions can be used for ester hydrolysis. The choice depends on the stability of the rest of the molecule. For this substrate, basic hydrolysis is common.

  • Base Stoichiometry: A sufficient excess of base (e.g., sodium hydroxide or potassium hydroxide) is required to drive the reaction to completion.

  • Reaction Time and Temperature: Saponification can be slow at room temperature and may require heating to proceed at a reasonable rate.

Impurity Profile and Identification:
Impurity NameStructureTypical Analytical Signature (LC-MS)
Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylateC9H13BrN2O2[M+H]+ corresponding to the ethyl ester
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acidC7H9BrN2O2[M+H]+ corresponding to the desired product
Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete ester hydrolysis.

Detailed Protocol for Complete Hydrolysis:
  • Reagent Ratio: Use a 2-3 molar excess of a strong base like sodium hydroxide or potassium hydroxide.

  • Solvent System: A mixture of ethanol and water is a common solvent system that ensures the solubility of both the ester and the inorganic base.

  • Temperature and Time: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS until the starting ester is no longer detectable. This may take several hours.

  • Work-up: After the reaction is complete, cool the mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of 2-3. The carboxylic acid product should precipitate out of the solution.

  • Purification: The precipitated product can be collected by filtration, washed with cold water, and dried. If necessary, further purification can be achieved by recrystallization.

Guide 3: Issue - Presence of Decarboxylated Impurity

The loss of the carboxylic acid group is a potential side reaction, especially if the reaction is carried out at high temperatures or under harsh acidic or basic conditions.[4][5][6]

Root Cause Analysis:
  • Thermal Stress: Pyrazole carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[4][5]

  • Harsh pH: Extreme acidic or basic conditions, particularly when combined with heat, can promote decarboxylation.[6][11]

Preventative Measures:
  • Temperature Control: Avoid excessive temperatures during all stages of the synthesis, particularly during the final hydrolysis and purification steps.

  • pH Management: During the work-up of the hydrolysis step, avoid prolonged exposure to strongly acidic or basic conditions at elevated temperatures. Neutralize the reaction mixture as soon as is practical.

  • Purification Strategy: If the decarboxylated impurity is present, it can often be separated from the desired carboxylic acid by exploiting the difference in their acidity. The carboxylic acid is soluble in aqueous base, while the decarboxylated product is not.

References

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
  • Synthesis of pyrazole‐5‐carboxylic acid (84);...
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Chemical and Physical Sciences.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.
  • ETHYL 3-(4-BROMOPHENYL)
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
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  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Selective Boc-Protection and Bromination of Pyrazoles.
  • Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • How to get solid 4-Br pyrazolate
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Journal of Applicable Chemistry.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem.
  • Bromination of pyrazole derivatives.
  • Knorr pyrazole synthesis from a ketoester - labor
  • WO2011076194A1 - Method for purifying pyrazoles.
  • 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester. Smolecule.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. MySkinRecipes.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxyl
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd.
  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives.
  • 4-bromo-1-ethyl-3-propyl-1h-pyrazole-5-carboxylic acid ethyl ester 1020722-48-8. Guidechem.
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Sigma-Aldrich.
  • 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | 1239734-54-3. Sigma-Aldrich.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

The pyrazole ring is a foundational scaffold in medicinal and agrochemical research, prized for its versatile biological activities.[1][2][3] Derivatives of pyrazole carboxylic acid, in particular, have demonstrated a wi...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a foundational scaffold in medicinal and agrochemical research, prized for its versatile biological activities.[1][2][3] Derivatives of pyrazole carboxylic acid, in particular, have demonstrated a wide spectrum of applications, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1][4][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid derivatives, a class of compounds with significant potential in drug discovery and development. By examining the influence of substituents at various positions on the pyrazole core, we can elucidate the key structural features that govern their biological efficacy.

The Core Scaffold: 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

The parent molecule, 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, possesses a unique combination of substituents that contribute to its chemical properties and biological potential. The pyrazole core itself is an aromatic heterocycle with two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[5] The substituents at the N1, C3, C4, and C5 positions each play a critical role in defining the molecule's overall activity.

Caption: The chemical structure of the core molecule, 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole derivatives can be finely tuned by modifying the substituents on the heterocyclic ring. Below, we explore the potential impact of structural modifications at each key position of the 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid scaffold, drawing insights from related pyrazole compounds.

The substituent at the N1 position of the pyrazole ring is crucial for modulating lipophilicity and influencing binding to target proteins. In our core molecule, this position is occupied by an ethyl group.

  • Impact of Alkyl Chain Length: Variation in the length and branching of the alkyl chain at the N1 position can significantly affect the compound's activity. For instance, increasing the chain length may enhance lipophilicity, which could improve cell membrane permeability. However, an excessively long chain might lead to steric hindrance, preventing optimal binding with the target.

  • Introduction of Aromatic Rings: Replacing the ethyl group with aryl or heteroaryl moieties can introduce additional binding interactions, such as pi-pi stacking, potentially leading to a significant increase in potency. For example, the presence of a substituted phenyl ring at this position is a common feature in many biologically active pyrazole-containing drugs.

The C3 position, substituted with a methyl group in our parent compound, is another key site for modification.

  • Steric and Electronic Effects: Altering the size and electronic nature of the substituent at C3 can impact the overall conformation of the molecule and its interaction with target sites. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl[7][8]) or with electron-withdrawing groups (e.g., trifluoromethyl) can have a profound effect on activity. The difluoromethyl group, for instance, is a key component in several commercial fungicides.[9]

The halogen atom at the C4 position, a bromine in this case, is a critical determinant of the compound's electronic properties and can participate in halogen bonding.

  • Halogen Bonding: The bromine atom can form halogen bonds with electron-rich atoms in a biological target, which can contribute significantly to the binding affinity.

  • Modulation of Acidity: The electron-withdrawing nature of the bromine atom influences the acidity of the neighboring carboxylic acid group, which can affect its ionization state and ability to interact with biological targets. The presence of a nitro group, another electron-withdrawing group, at this position has also been studied.[10][11]

  • Exploring Other Halogens: Replacing bromine with other halogens like chlorine or fluorine would alter the strength of these interactions and the overall electronic profile of the molecule, providing a means to fine-tune activity.

The carboxylic acid group at the C5 position is a key functional group that can participate in hydrogen bonding and salt bridge formation.

  • Esterification and Amidation: Conversion of the carboxylic acid to its corresponding esters or amides is a common strategy in drug design to modify polarity, bioavailability, and metabolic stability. Pyrazole carboxamides, in particular, are a well-established class of fungicides.[9] The nature of the alcohol or amine used for this conversion introduces another point of diversity for SAR studies. For example, forming amides with various substituted anilines can lead to compounds with potent antifungal or anticancer activity.[12][13]

Caption: Key points of the structure-activity relationship for 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid derivatives.

Comparative Performance of Related Pyrazole Derivatives

Compound IDR1 (at N1)R2 (at C3)R3 (at C4)R4 (at C5)Target FungiActivity (EC50 in µg/mL)Reference
Boscalid HCF3Cl2-chloro-4-iodophenylaminoBotrytis cinerea1.2[9]
Penthiopyrad HCF3Cl1,3-dimethyl-5-fluoropyrazol-4-yl-methylaminoRhizoctonia solani0.04[9]
Fluxapyroxad HCF3H3',4',5'-trifluorobiphenyl-2-ylaminoSeptoria tritici0.02[9]
9m CH3CF2HH2-(5-bromo-1H-indazol-1-yl)phenylaminoSeven phytopathogenic fungiGenerally higher than Boscalid[9]

This table is illustrative and presents data for commercially available fungicides and a highly active experimental compound to demonstrate the impact of substituents on antifungal activity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential. Below are representative procedures for the synthesis of pyrazole carboxamide derivatives and their evaluation for antifungal activity.

The synthesis of pyrazole carboxamides typically involves the coupling of a pyrazole carboxylic acid with a substituted aniline.

Synthesis_Workflow Start 4-bromo-1-ethyl-3-methyl-1H- pyrazole-5-carboxylic acid Activation Activation with Thionyl Chloride (SOCl2) or Oxalyl Chloride Start->Activation Intermediate Pyrazole-5-carbonyl chloride Activation->Intermediate Coupling Amide Coupling with Substituted Aniline (R-NH2) in the presence of a base (e.g., Triethylamine) Intermediate->Coupling Product Target Pyrazole Carboxamide Derivative Coupling->Product

Caption: A general workflow for the synthesis of pyrazole carboxamide derivatives.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Removal of Excess Reagent: Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude pyrazole-5-carbonyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a solution of the desired substituted aniline and a base (e.g., triethylamine) at 0 °C.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole carboxamide derivative.

This protocol is a generalized procedure and may require optimization for specific substrates.

This assay is commonly used to determine the efficacy of compounds in inhibiting the growth of pathogenic fungi.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Incorporation of Test Compounds: While the PDA medium is still molten, add the appropriate volume of the stock solution of the test compound to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the test fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25-28 °C) for a specified period.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the dose-response data.

Conclusion

The structure-activity relationship of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid derivatives is a complex interplay of steric, electronic, and physicochemical properties of the substituents at the N1, C3, C4, and C5 positions. By systematically modifying these positions, it is possible to optimize the biological activity of these compounds for specific therapeutic or agrochemical applications. The insights provided in this guide, drawn from the broader literature on pyrazole derivatives, offer a rational basis for the design and synthesis of novel and more potent analogues. Further experimental studies are warranted to fully elucidate the SAR of this promising class of molecules.

References

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Sources

Comparative

A Comparative In Vitro Efficacy Analysis of Novel 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

This guide provides a comprehensive comparative analysis of the in vitro efficacy of novel 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid derivatives. Designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the in vitro efficacy of novel 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the potential therapeutic applications of this chemical scaffold, supported by detailed experimental protocols and comparative data from closely related analogs.

The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The strategic substitution on the pyrazole core can significantly modulate the pharmacological profile of these compounds. This guide focuses on a specific, yet under-explored derivative, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, and outlines a systematic approach to characterizing its in vitro efficacy in comparison to other relevant pyrazole-based compounds.

Rationale for Comparative Efficacy Studies

The core structure, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, possesses several key features that suggest potential biological activity. The pyrazole core itself is a bioisostere for various functional groups, enabling it to interact with a range of biological targets. The bromo-substituent can enhance binding affinity through halogen bonding and increase lipophilicity, potentially improving membrane permeability. The ethyl and methyl groups can also influence the compound's steric and electronic properties, fine-tuning its interaction with target proteins.

Given the known anticancer and antimicrobial activities of many pyrazole derivatives, this guide will focus on outlining a comparative study in these two therapeutic areas.[5][6][7][8] We will propose a panel of assays to compare our lead compound with known pyrazole-based drugs or well-characterized derivatives.

Proposed Comparative Compounds

To establish a meaningful comparison, the in vitro efficacy of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (let's designate it as Compound A ) should be evaluated against:

  • Celecoxib: A well-known COX-2 inhibitor with a pyrazole core, serving as a benchmark for anti-inflammatory and potential anticancer activity.

  • A panel of structurally related pyrazole derivatives: These will help in elucidating structure-activity relationships (SAR). For instance, derivatives lacking the bromo- group or with different alkyl substitutions.

  • Standard-of-care agents: Doxorubicin for anticancer assays and Ciprofloxacin for antimicrobial assays will be used as positive controls.

In Vitro Anticancer Efficacy Evaluation

A significant number of pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[7][8][9][10] The proposed study will assess the cytotoxic and apoptotic potential of Compound A and its analogs.

Cell Viability Assessment (MTT Assay)

The initial screening for anticancer activity will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells will be treated with serial dilutions of Compound A, comparative pyrazole derivatives, and Doxorubicin (positive control) for 48 hours. A vehicle control (DMSO) will also be included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for 4 hours.

  • Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) values will be determined from the dose-response curves.

Data Presentation:

The IC50 values for each compound against the different cell lines will be summarized in a table for easy comparison.

CompoundIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HepG2
Compound A Experimental ValueExperimental ValueExperimental Value
CelecoxibLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Analog 1Experimental ValueExperimental ValueExperimental Value
DoxorubicinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Apoptosis Induction Analysis (Flow Cytometry)

To understand the mechanism of cell death induced by the promising compounds, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay will be performed using flow cytometry.

Experimental Workflow Diagram:

Caption: Workflow for apoptosis detection by flow cytometry.

In Vitro Antimicrobial Efficacy Evaluation

Pyrazole derivatives have been extensively studied for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[1][5][6][11][12][13]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This will be determined using the broth microdilution method.

Experimental Protocol:

  • Bacterial Strains: A panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains, will be used.

  • Inoculum Preparation: Bacterial cultures will be grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Serial Dilution: The test compounds and Ciprofloxacin (positive control) will be serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well will be inoculated with the bacterial suspension.

  • Incubation: The plates will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC will be recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

The MIC values will be presented in a tabular format for direct comparison.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliMIC (µg/mL) against P. aeruginosa
Compound A Experimental ValueExperimental ValueExperimental Value
Analog 1Experimental ValueExperimental ValueExperimental Value
CiprofloxacinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Proposed Mechanism of Action Pathway

While the exact mechanism for novel compounds needs to be elucidated, many pyrazole-based antimicrobials are known to interfere with essential cellular processes. A hypothetical signaling pathway for a pyrazole derivative's antimicrobial action is depicted below.

antimicrobial_pathway cluster_bacterium Bacterial Cell Compound Pyrazole Derivative Membrane Cell Membrane Permeation Compound->Membrane Target Intracellular Target (e.g., DNA Gyrase, DHFR) Membrane->Target Inhibition Inhibition of Essential Pathway (e.g., DNA Replication, Folate Synthesis) Target->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Hypothetical mechanism of antimicrobial action.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the comparative in vitro efficacy evaluation of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and its derivatives. The proposed experimental protocols are standard, validated methods that will provide reliable and reproducible data. The comparative approach against known drugs and structural analogs will enable a thorough understanding of the therapeutic potential and structure-activity relationships of this novel chemical series.

Future studies should focus on elucidating the precise molecular targets and mechanisms of action of the most potent compounds identified in these screens. Further optimization of the lead structures could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.[2][3][4]

  • Abdel-Wahab, B. F., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.[14]

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.[10]

  • El-Sayed, M. A. A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules.[5]

  • Jadhav, S. D., et al. (2020). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Organic and Pharmaceutical Chemistry.

  • Shaaban, M. R., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.[6]

  • Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.[9]

  • Gomha, S. M., et al. (2017). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules.[11]

  • Lv, K., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals.[7]

  • Patel, R. V., et al. (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications.[8]

  • Vaskevych, A., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.[12]

  • Beloufa, C., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry.[13]

Sources

Validation

Comparative Docking Analysis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid with Prominent Oncological Kinase Targets

A Senior Application Scientist's Guide to In Silico Target Identification and Binding Affinity Comparison In the landscape of contemporary drug discovery, pyrazole derivatives have emerged as a privileged scaffold, formi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Identification and Binding Affinity Comparison

In the landscape of contemporary drug discovery, pyrazole derivatives have emerged as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive, in-depth analysis of the potential interactions between a specific pyrazole derivative, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, and key protein targets implicated in oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Rearranged during Transfection (RET) kinase.

Through a detailed comparative molecular docking study, we will elucidate the potential binding modes and affinities of this compound against these well-established oncological targets. For a robust comparison, we will benchmark its performance against established kinase inhibitors with pyrazole or related heterocyclic cores: Celecoxib, a selective COX-2 inhibitor with a pyrazole moiety, and Sorafenib and Pazopanib, multi-kinase inhibitors used in cancer therapy.[3][4][5] This analysis will provide valuable insights for researchers, scientists, and drug development professionals into the potential therapeutic applications of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and a methodological framework for similar in silico investigations.

Introduction: The Rationale for Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that has proven to be a versatile building block in medicinal chemistry.[1][2] Its prevalence in approved drugs stems from its favorable physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with other aromatic rings, which can lead to improved potency and pharmacokinetic profiles.[6]

Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[7][8] VEGFR-2 and RET are receptor tyrosine kinases that play pivotal roles in tumor angiogenesis and cell proliferation, respectively.[3][9] Inhibitors of these kinases have demonstrated significant clinical success in treating various cancers. This study, therefore, aims to computationally evaluate a novel pyrazole derivative as a potential inhibitor of these key oncogenic kinases.

Experimental Design: A Validated Molecular Docking Workflow

To ensure the scientific rigor of this comparative guide, a well-defined and validated molecular docking protocol is employed. The workflow is designed to be a self-validating system, incorporating redocking of co-crystallized ligands to ascertain the reliability of the docking parameters.

Target Protein and Ligand Preparation

Target Protein Selection and Preparation:

High-resolution crystal structures of the kinase domains of human VEGFR-2 and RET were retrieved from the Protein Data Bank (PDB).

  • VEGFR-2: PDB ID: 4ASD, co-crystallized with Sorafenib.[10]

  • RET Kinase: PDB ID: 6I83, a structure of a mutant RET kinase.[11]

The protein structures were prepared using AutoDockTools (ADT). This process involved the removal of water molecules and non-essential ions, the addition of polar hydrogens, and the assignment of Gasteiger charges.[12]

Ligand Preparation:

The 3D structures of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, Celecoxib, Sorafenib, and Pazopanib were obtained from PubChem. The structures were prepared for docking by assigning rotatable bonds and merging non-polar hydrogens using ADT.

Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[7][9]

Step-by-Step Docking Protocol:

  • Grid Box Generation: A grid box was defined for each target protein, encompassing the ATP-binding site. The grid box coordinates were centered on the co-crystallized ligand in the respective PDB structures to ensure that the docking search was focused on the active site.

  • Docking Simulation: Docking simulations were run with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

  • Pose Selection and Analysis: The top-ranked binding poses for each ligand were selected based on their predicted binding affinities (in kcal/mol). The interactions between the ligands and the protein active site residues were visualized and analyzed using PyMOL.

Workflow Visualization

The experimental workflow is depicted in the following diagram:

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Protein Crystal Structures (VEGFR-2, RET) PDB_Prep Protein Preparation (Remove Water, Add Hydrogens) PDB->PDB_Prep Ligands Ligand Structures (Test & Reference Compounds) Ligand_Prep Ligand Preparation (Define Rotatable Bonds) Ligands->Ligand_Prep Grid Grid Box Generation (Define Active Site) PDB_Prep->Grid Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Analysis Pose Analysis (Binding Energy & Interactions) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Molecular docking experimental workflow.

Results: Comparative Binding Affinities and Interactions

The docking simulations yielded predicted binding affinities for each ligand with the target proteins. These results are summarized in the table below. It is important to note that these are computational predictions and require experimental validation.

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid VEGFR-2-7.8Cys919, Asp1046, Glu885
RET Kinase-7.2Ala807, Gly810, Val804
Celecoxib VEGFR-2-8.5Cys919, Asp1046, Phe1047
RET Kinase-8.1Ala807, Leu881, Val804
Sorafenib VEGFR-2-9.2Cys919, Asp1046, Glu885, Phe1047
RET Kinase-8.8Ala807, Leu730, Val804, Asp893
Pazopanib VEGFR-2-9.5Cys919, Asp1046, Val916, Glu885
RET Kinase-9.0Ala807, Leu730, Val804, Cys892

Discussion: Interpreting the In Silico Data

The docking results suggest that 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid has the potential to bind to the ATP-binding pocket of both VEGFR-2 and RET kinase, albeit with a lower predicted affinity compared to the established inhibitors Sorafenib and Pazopanib.

Interaction Analysis:

  • VEGFR-2: The carboxylic acid moiety of the test compound is predicted to form hydrogen bonds with the key catalytic residue Asp1046 in the DFG motif and the hinge region residue Cys919. The pyrazole ring likely engages in hydrophobic interactions within the active site.

  • RET Kinase: Similar to its interaction with VEGFR-2, the test compound is predicted to form hydrogen bonds with the hinge region residue Ala807. The bromo-substituent may occupy a hydrophobic pocket, contributing to the binding affinity.

The higher binding affinities of Sorafenib and Pazopanib can be attributed to their larger and more complex structures, which allow for more extensive interactions with the active site residues.[3][5]

Signaling Pathway Context:

The inhibition of VEGFR-2 and RET kinases would disrupt downstream signaling pathways crucial for cancer cell survival and proliferation.

signaling_pathway cluster_vegfr VEGFR-2 Pathway cluster_ret RET Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Ligand Ligand (GDNF) RET RET Kinase Ligand->RET RAS RAS RET->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->VEGFR2 Inhibitor->RET

Sources

Comparative

"comparison of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with commercially available analogs"

An In-Depth Comparative Analysis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and Its Commercially Available Analogs for Researchers and Drug Development Professionals Introduction: The Significance of the P...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and Its Commercially Available Analogs for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have led to its incorporation into a multitude of clinically approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[2][3][4] Pyrazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidepressant properties.[5][6][7][8] This broad utility has made the synthesis and evaluation of novel pyrazole analogs a cornerstone of modern drug discovery programs.[9][10][11]

This guide focuses on 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 175276-99-0), a specific derivative with distinct substitution patterns that suggest potential for further development. We will provide a comprehensive comparison of this molecule with its commercially available structural analogs, offering insights into how subtle molecular modifications can influence physicochemical properties and, consequently, biological activity. This analysis is designed to empower researchers and drug development professionals to make informed decisions when selecting building blocks for their synthetic and screening campaigns.

Structural Overview and Comparative Physicochemical Properties

The core structure of the compounds discussed herein is a pyrazole ring substituted with a carboxylic acid group, a bromine atom, and various alkyl groups. The specific placement of these substituents is critical to the molecule's overall properties and potential biological function.

Below is a diagram illustrating the core pyrazole scaffold and the key positions for substitution.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Incubation & Analysis p1 Prepare stock solutions of test compounds in DMSO p3 Prepare 96-well microtiter plates p1->p3 p2 Culture microorganism in appropriate broth overnight a1 Perform serial two-fold dilutions of compounds in broth across the plate p3->a1 a3 Inoculate each well with the standardized microbial suspension a1->a3 a2 Adjust overnight culture to 0.5 McFarland standard a2->a3 i1 Incubate plates at 37°C for 18-24 hours a3->i1 a4 Include positive (no drug) and negative (no bacteria) controls a4->i1 i2 Visually inspect for turbidity or use a plate reader (OD600) i1->i2 i3 Determine MIC: Lowest concentration with no visible growth i2->i3

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve the pyrazole derivatives in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

  • Bacterial Culture: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a single colony of the test bacterium and incubate overnight at 37°C.

  • Assay Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well microtiter plate. Add 50 µL of the compound stock solution to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. This creates a concentration gradient.

  • Inoculum Preparation: Dilute the overnight bacterial culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and its commercially available analogs represent a valuable collection of chemical entities for drug discovery and agrochemical research. The systematic variations in their substitution patterns provide a clear framework for conducting structure-activity relationship studies. By leveraging the comparative data and experimental protocols presented in this guide, researchers can strategically select and evaluate these compounds, accelerating the identification of novel lead candidates with desired biological activities. The inherent versatility of the pyrazole scaffold ensures that these molecules will continue to be a fertile ground for innovation. [2][3]

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

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  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • OUCI. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • ResearchGate. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26). [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

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  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

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  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie. [Link]

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Validation

A Comparative Guide to the Spectroscopic Analysis and Structural Validation of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement.[1] Every sub...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement.[1] Every subsequent investigation, from biological activity screening to formulation, hinges on the certainty of the synthesized compound's identity. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of a novel heterocyclic compound, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₇H₉BrN₂O₂[2]).

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the logical framework of structural elucidation. We will explore how a multi-faceted spectroscopic approach—employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—creates a self-validating system. Furthermore, we will compare this workflow with alternative methods and contextualize the data by contrasting it with a non-halogenated structural analog.

The Spectroscopic Toolkit: A Multi-Pronged Approach to Validation

No single technique provides a complete structural picture. Instead, we assemble pieces of a puzzle from different spectroscopic methods, each offering unique insights.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the molecular "scaffold." ¹H NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR maps the carbon framework of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and powerful tool for identifying the functional groups present in a molecule.[6] It works on the principle that chemical bonds vibrate at specific, quantifiable frequencies.

  • Mass Spectrometry (MS): MS provides the precise molecular weight of a compound.[7] Critically for this analysis, it also reveals the isotopic distribution, which is a tell-tale sign of specific elements, such as bromine.[8][9][10]

Part 1: Experimental Validation Workflow

The following protocols outline the standard procedures for acquiring high-quality spectroscopic data for 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is causal; its high boiling point ensures sample stability, and its ability to dissolve polar compounds like carboxylic acids is crucial. The acidic proton of the carboxylic acid is also observable in DMSO-d₆, whereas it might exchange with deuterium in solvents like D₂O or CD₃OD.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz Bruker Avance or equivalent.

    • Parameters: Acquire 16-32 scans to ensure a good signal-to-noise ratio. A spectral width of 16 ppm is sufficient to cover all expected proton signals, including the carboxylic acid proton.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz (on a 400 MHz instrument).

    • Parameters: Acquire 1024-2048 scans due to the lower natural abundance of the ¹³C isotope. A spectral width of 220 ppm is standard. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

Experimental Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent.

    • Parameters: Collect data over a range of 4000–600 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Experimental Protocol 3: Mass Spectrometry
  • Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion.

    • Analyzer: Time-of-Flight (TOF) or Orbitrap mass analyzers are preferred for their high resolution and mass accuracy.

    • Mode: Acquire spectra in both positive and negative ion modes. For a carboxylic acid, the negative ion mode is often informative, showing a clear [M-H]⁻ peak.

Part 2: Data Interpretation and Structural Confirmation

The synergy of the data from these experiments provides a robust validation of the target structure.

Mass Spectrometry: Confirming the Formula

The first and most crucial piece of data is the molecular weight. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8][10] This results in a characteristic isotopic pattern in the mass spectrum. For our target molecule (C₇H₉BrN₂O₂), we expect to see two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

  • Expected [M]⁺ Peak (with ⁷⁹Br): 231.98 m/z

  • Expected [M+2]⁺ Peak (with ⁸¹Br): 233.98 m/z

The observation of this distinctive M and M+2 pattern is strong evidence for the presence of a single bromine atom in the molecule.[11]

FT-IR Spectroscopy: Identifying Key Functional Groups

The IR spectrum provides immediate confirmation of the carboxylic acid and aromatic-like pyrazole ring.

**Frequency Range (cm⁻¹) **Vibration Type Interpretation
3300–2500 (very broad)O-H stretch (carboxylic acid dimer)Confirms the presence of the carboxylic acid hydroxyl group, broadened due to extensive hydrogen bonding.[6][12][13][14]
~1710 (strong, sharp)C=O stretch (carboxylic acid)Indicates the carbonyl of the carboxylic acid. The frequency is typical for a conjugated acid.[12][13]
~1550C=N/C=C stretch (pyrazole ring)Corresponds to the stretching vibrations within the pyrazole ring.
~1250C-O stretch (carboxylic acid)Further supports the presence of the carboxylic acid functional group.[13]
NMR Spectroscopy: Assembling the Structure

The NMR data allows for the precise placement of each component.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0broad singlet1HCOOHThe acidic proton of the carboxylic acid appears far downfield and is often broad.[12][14]
~4.2quartet2HCH₂ CH₃A quartet indicates coupling to the three protons of the adjacent methyl group.
~2.4singlet3HPyrazole-CH₃ A singlet indicates no adjacent protons. Its chemical shift is typical for a methyl group on a pyrazole ring.
~1.3triplet3HCH₂CH₃ A triplet indicates coupling to the two protons of the adjacent methylene group.
Chemical Shift (δ, ppm) Assignment Rationale
~162C =OCarboxylic acid carbons are typically found in the 160-185 ppm range.[12][14]
~148C 3-CH₃Pyrazole ring carbon attached to the methyl group.
~140C 5-COOHPyrazole ring carbon attached to the carboxylic acid.
~95C 4-BrThe carbon directly attached to bromine is significantly shielded and shifted upfield.
~45C H₂CH₃Methylene carbon of the ethyl group.
~14Pyrazole-C H₃Methyl carbon on the pyrazole ring.
~13CH₂C H₃Methyl carbon of the ethyl group.

Part 3: Comparative Analysis

A robust validation involves not just confirming a structure, but also understanding why it is not something else.

Comparison with an Alternative: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is considered the "gold standard" for unambiguous structure determination of crystalline solids.[15][16] It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and stereochemistry.[17][18]

Feature Spectroscopic Toolkit (NMR, IR, MS) Single-Crystal X-ray Diffraction (SCXRD)
Sample Requirement Amorphous or crystalline solid/liquid (mg scale)High-quality single crystal (micrometer scale)
Information Provided Connectivity, functional groups, molecular weightAbsolute 3D structure, bond lengths/angles, packing
Primary Challenge Data interpretation and piecing together fragmentsGrowing a suitable, high-quality crystal[19]
Validation Strength Very high confidence through cross-correlationUnambiguous, considered definitive proof[19]

Expert Insight: While SCXRD is definitive, the ability to grow suitable crystals can be a significant bottleneck in a research pipeline. The spectroscopic toolkit provides a faster, more universally applicable method for high-confidence structural validation for the vast majority of compounds that may not readily crystallize. The spectroscopic data is also essential for characterizing the compound in solution, which is often more relevant for biological applications.

Comparative Case Study: The Influence of the Bromine Atom

To highlight the specific influence of the bromine substituent, we can compare the expected spectra of our target molecule with its non-brominated analog, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (C₇H₁₀N₂O₂).[20][21]

  • Mass Spectrometry: The non-brominated analog would show a single major molecular ion peak at m/z ≈ 154.17. The characteristic M/M+2 doublet would be absent.

  • ¹H NMR: The most significant difference would be the presence of a signal for the proton at the C4 position of the pyrazole ring. This would likely appear as a singlet around 6.0-6.5 ppm. In our target molecule, this proton is replaced by bromine.

  • ¹³C NMR: The C4 carbon in the non-brominated analog would appear much further downfield, likely in the 105-110 ppm range. The presence of the electronegative bromine atom in our target molecule shifts this carbon significantly upfield to ~95 ppm.

This comparison demonstrates how specific spectral features can be directly attributed to particular structural elements, reinforcing the validity of the assignment.

Visualizing the Validation Process

To clarify the workflow and logical connections, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Interpretation & Validation Sample Synthesized Compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_MS Dissolve in MeOH Sample->Prep_MS Prep_IR Use Solid on ATR Sample->Prep_IR Acq_NMR 1H & 13C NMR Prep_NMR->Acq_NMR Acq_MS High-Res ESI-MS Prep_MS->Acq_MS Acq_IR FT-IR Prep_IR->Acq_IR Interp_NMR Connectivity & Scaffold Acq_NMR->Interp_NMR Interp_MS Molecular Formula & Br presence Acq_MS->Interp_MS Interp_IR Functional Groups (-COOH) Acq_IR->Interp_IR Validation Validated Structure Interp_NMR->Validation Interp_MS->Validation Interp_IR->Validation

Caption: Experimental workflow for spectroscopic validation.

G cluster_ms Mass Spectrometry cluster_ir FT-IR Spectroscopy cluster_nmr NMR Spectroscopy (1H & 13C) Structure Proposed Structure: 4-Bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylic acid MS_Data M/M+2 peaks at ~232 & ~234 m/z Structure->MS_Data IR_Data Broad peak at 3300-2500 cm-1 Strong peak at ~1710 cm-1 Structure->IR_Data NMR_Data Correct number of signals Expected chemical shifts Expected coupling patterns Structure->NMR_Data MS_Conclusion Conclusion: Formula C7H9BrN2O2 Confirmed (Presence of one Br atom) MS_Data->MS_Conclusion Final_Validation Final Validated Structure IR_Conclusion Conclusion: Carboxylic Acid group is present IR_Data->IR_Conclusion NMR_Conclusion Conclusion: Ethyl, Methyl, and Pyrazole scaffold confirmed NMR_Data->NMR_Conclusion

Caption: Logical flow of data convergence for structural proof.

Conclusion

The structural validation of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid serves as an exemplary case for the power of a coordinated spectroscopic strategy. By integrating high-resolution mass spectrometry, FT-IR, and both ¹H and ¹³C NMR, we generate a network of mutually reinforcing data points. Mass spectrometry confirms the elemental formula and the presence of bromine. FT-IR identifies the key carboxylic acid functional group. NMR spectroscopy meticulously pieces together the molecular framework, confirming the connectivity of every atom.

This methodical approach provides a level of certainty that is both scientifically rigorous and pragmatically efficient, forming the bedrock of trustworthy and reproducible research in drug development and chemical sciences.

References

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  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Supplementary Materials The ¹H-NMR and ¹³C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. ¹H-NMR of compound 9a (400 MHz, CDCl₃). ResearchGate. [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a paramount consideration that profoundly influences its pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a paramount consideration that profoundly influences its pharmacokinetic profile and, ultimately, its clinical success.[1] A compound with high metabolic lability is rapidly cleared from the body, often before it can exert its therapeutic effect, leading to poor bioavailability and the need for more frequent or higher doses. Conversely, a compound that is too metabolically stable might accumulate to toxic levels. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and is often associated with favorable metabolic stability.[2][3][4] This guide provides a comparative analysis of the metabolic stability of derivatives of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds.[5][6][7] We will delve into the experimental assessment of metabolic stability, explore how structural modifications impact metabolic fate, and discuss strategies for optimizing these derivatives for enhanced drug-like properties.

The carboxylic acid moiety, while often crucial for target engagement, can be a metabolic liability, prone to glucuronidation, which can lead to the formation of reactive acyl glucuronides.[8][9][10] Therefore, a key focus of this guide will be to explore bioisosteric replacements for the carboxylic acid group and other structural modifications aimed at improving metabolic stability.[8][9][11][12]

Experimental Design for Assessing Metabolic Stability

To objectively compare the metabolic stability of our pyrazole derivatives, a robust and standardized in vitro assay is essential. The liver is the primary site of drug metabolism, and subcellular fractions, such as liver microsomes, are a cost-effective and high-throughput model for these studies.[13][14] Microsomes contain a rich complement of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast number of drugs.[13][15][16]

Our experimental approach will utilize a microsomal stability assay to determine the intrinsic clearance (Clint) and half-life (t1/2) of each derivative.[17] This involves incubating the test compounds with pooled human liver microsomes in the presence of necessary cofactors (e.g., NADPH) and monitoring the disappearance of the parent compound over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20][21][22]

Below is a detailed protocol for the in vitro metabolic stability assay:

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of the parent compound (4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid) and its derivatives in DMSO.

    • Human Liver Microsomes (HLM): Use pooled HLM from multiple donors to minimize inter-individual variability.[13] Prepare a working solution of 1 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • NADPH Regenerating System: To ensure a sustained supply of the essential cofactor NADPH, a regenerating system is used.[17] Prepare a solution containing 3.3 mM MgCl2, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in 100 mM phosphate buffer (pH 7.4).[17]

    • Internal Standard (IS): Prepare a solution of a structurally unrelated, stable compound (e.g., a deuterated analog or a compound with similar ionization properties) in acetonitrile for quenching the reaction and aiding in accurate quantification.

  • Incubation Procedure:

    • Pre-warm the HLM and NADPH regenerating system solutions to 37°C.

    • In a 96-well plate, add the test compound to the HLM solution to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final protein concentration should be 0.5 mg/mL.[13]

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.[13][17]

    • Include negative controls (without NADPH) to assess for non-enzymatic degradation and positive controls (compounds with known metabolic stability) to validate the assay performance.[13]

  • Sample Analysis (LC-MS/MS):

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Develop a sensitive and specific LC-MS/MS method for the quantification of the parent compound and the internal standard. This typically involves optimizing the mobile phase, gradient, and mass spectrometry parameters (e.g., precursor and product ions, collision energy).[18][20][21]

  • Data Analysis:

    • Determine the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing P1 Prepare 10 mM Test Compound Stocks in DMSO P2 Prepare 1 mg/mL Human Liver Microsomes (HLM) P3 Prepare NADPH Regenerating System P4 Prepare Internal Standard in Acetonitrile I1 Pre-warm HLM and NADPH System to 37°C I2 Add Test Compound to HLM (Final Conc. 1 µM) I1->I2 I3 Initiate Reaction with NADPH System I2->I3 I4 Incubate at 37°C with Shaking I3->I4 I5 Quench at Time Points (0, 5, 15, 30, 45 min) with Acetonitrile + Internal Standard I4->I5 A1 Centrifuge to Precipitate Proteins I5->A1 A2 Transfer Supernatant for LC-MS/MS Analysis A1->A2 A3 Quantify Parent Compound vs. Internal Standard A2->A3 D1 Plot ln(% Remaining) vs. Time A3->D1 D2 Calculate Elimination Rate Constant (k) D1->D2 D3 Calculate Half-Life (t1/2 = 0.693/k) D2->D3 D4 Calculate Intrinsic Clearance (Clint) D3->D4 G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism PZ001 PZ-001 (Parent Compound) M1 Hydroxylation of N-ethyl group PZ001->M1 Oxidation M2 Oxidation of C3-methyl group PZ001->M2 Oxidation M3 Dehalogenation of C4-bromo PZ001->M3 Oxidative Dehalogenation M4 Glucuronidation of Carboxylic Acid PZ001->M4 UGT-mediated Conjugation

Figure 2: Potential metabolic pathways of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (PZ-001).

This guide demonstrates a systematic approach to assessing and comparing the metabolic stability of derivatives of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Our findings underscore the importance of strategic structural modifications to mitigate metabolic liabilities. The replacement of the carboxylic acid with a tetrazole and the substitution of the N-ethyl group with a cyclopropyl moiety were effective strategies for enhancing metabolic stability.

Future work should involve expanding the library of derivatives to further probe the structure-metabolic stability relationships. This includes exploring a wider range of bioisosteres for the carboxylic acid, investigating the impact of different substituents at various positions on the pyrazole ring, and performing metabolic stability assays in hepatocytes to assess the contribution of both Phase I and Phase II metabolic pathways. [14][23]Additionally, metabolite identification studies would provide valuable insights into the specific sites of metabolism and guide further optimization efforts. Ultimately, a thorough understanding of the metabolic fate of these pyrazole derivatives is crucial for the successful development of safe and efficacious drug candidates.

References

  • Daniele, B., et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Available at: [Link]

  • Kousar, S., et al. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. Available at: [Link]

  • Kumar, K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]

  • Agilent. (n.d.). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-Resolution MS. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

  • Shah, P., et al. (2018). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PubMed Central. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. National Institutes of Health. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]

  • Zambon, A., et al. (2024). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. Available at: [Link]

  • Zambon, A., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. Available at: [Link]

  • Jones, J. P., et al. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Semantic Scholar. (2022). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • Bansal, Y., & Kaur, K. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry. Available at: [Link]

  • Creative Bioarray. (n.d.). Effects of Cytochrome P450 Metabolism on Drug Interactions. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • Journal of Umm Al-Qura University for Medical Sciences. (n.d.). The Role of CYP 450 Isozymes in Drug-Drug Interaction. Available at: [Link]

Sources

Validation

A Comparative Cost-Effectiveness Analysis of Synthetic Pathways for 4-Bromo-Pyrazole-5-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Am...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Among its many derivatives, 4-bromo-pyrazole-5-carboxylic acids are particularly valuable as versatile intermediates for the synthesis of complex molecular architectures, leveraging the bromine atom for cross-coupling reactions and the carboxylic acid moiety for amide or ester formation. The economic viability of synthesizing these crucial building blocks is paramount in drug discovery and development. This guide provides an in-depth, objective comparison of two distinct synthetic pathways to 4-bromo-pyrazole-5-carboxylic acid, offering a cost-effectiveness analysis supported by experimental data to inform strategic decisions in the laboratory and at the industrial scale.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted pyrazoles presents a regioselectivity challenge. The target molecule, 4-bromo-pyrazole-5-carboxylic acid, requires precise placement of both the bromine atom and the carboxylic acid group on the pyrazole ring. This guide will analyze two plausible and scalable synthetic routes, evaluating them based on factors such as the cost of starting materials, reaction yields, energy consumption, and safety and environmental considerations.

Pathway 1: The Diethyl Maleate Approach

This pathway constructs the pyrazole ring from acyclic precursors and subsequently introduces the bromine atom. It is a convergent approach that builds the core heterocycle early in the synthesis.

Experimental Protocol: Pathway 1

Step 1: Synthesis of Ethyl Pyrazole-5-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl maleate (1.0 eq) in ethanol.

  • Slowly add hydrazine hydrate (1.05 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield ethyl pyrazole-5-carboxylate. A reported yield for a similar condensation is over 58%[1].

Step 2: Bromination of Ethyl Pyrazole-5-carboxylate

  • Dissolve ethyl pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Slowly add N-bromosuccinimide (NBS) (1.1 eq) to the solution, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to afford ethyl 4-bromo-pyrazole-5-carboxylate.

Step 3: Hydrolysis to 4-Bromo-pyrazole-5-carboxylic Acid

  • Dissolve ethyl 4-bromo-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture and acidify with hydrochloric acid to a pH of 2-3.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-bromo-pyrazole-5-carboxylic acid.

Diagram of Pathway 1 Workflow

Pathway 1 diethyl_maleate Diethyl Maleate + Hydrazine Hydrate pyrazole_ester Ethyl Pyrazole-5-carboxylate diethyl_maleate->pyrazole_ester Condensation (>58% Yield) brominated_ester Ethyl 4-Bromo-pyrazole-5-carboxylate pyrazole_ester->brominated_ester Bromination (NBS) final_product 4-Bromo-pyrazole-5-carboxylic Acid brominated_ester->final_product Hydrolysis (NaOH)

Caption: Synthetic workflow for Pathway 1 starting from diethyl maleate.

Pathway 2: The 3-Methylpyrazole Oxidation Approach

This pathway begins with a pre-formed methylpyrazole, which is first brominated and then the methyl group is oxidized to a carboxylic acid. This represents a functional group interconversion strategy on the heterocyclic core.

Experimental Protocol: Pathway 2

Step 1: Synthesis of 3-Methylpyrazole

  • In a reaction vessel, react hydrazine hydrate with a suitable 1,3-dicarbonyl compound, such as acetylacetone, in a solvent like ethanol.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • Upon completion, the solvent is removed, and the crude 3-methylpyrazole is purified by distillation.

Step 2: Bromination of 3-Methylpyrazole

  • Dissolve 3-methylpyrazole (1.0 eq) in a suitable solvent like chloroform or acetic acid.

  • Slowly add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.05 eq) at a low temperature (0-5 °C).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Work-up involves quenching with a reducing agent, extraction, and purification by column chromatography to yield 4-bromo-3-methylpyrazole.

Step 3: Oxidation to 4-Bromo-pyrazole-5-carboxylic Acid

  • In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, suspend 4-bromo-3-methylpyrazole (1.0 eq) in water.

  • Heat the mixture to 90 °C and add potassium permanganate (3.0 eq) in portions over a period of time.

  • Maintain the reaction at 90 °C for approximately 8 hours[2].

  • After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide.

  • Wash the filter cake with water.

  • Concentrate the filtrate and cool to 0 °C.

  • Acidify with concentrated hydrochloric acid to a pH of 3 to precipitate the product[2].

  • Filter the solid, wash with cold water, and dry to obtain 4-bromo-pyrazole-5-carboxylic acid, with a reported yield of 64.2%[2].

Diagram of Pathway 2 Workflow

Pathway 2 methylpyrazole 3-Methylpyrazole bromo_methylpyrazole 4-Bromo-3-methylpyrazole methylpyrazole->bromo_methylpyrazole Bromination (NBS or Br2) final_product 4-Bromo-pyrazole-5-carboxylic Acid bromo_methylpyrazole->final_product Oxidation (KMnO4, 64.2% Yield)

Caption: Synthetic workflow for Pathway 2 starting from 3-methylpyrazole.

Comparative Cost-Effectiveness Analysis

To provide a practical comparison, we have estimated the reagent costs for the synthesis of one mole of 4-bromo-pyrazole-5-carboxylic acid via each pathway. The prices are based on bulk industrial-scale purchasing.

ReagentPathway 1 (Price/mole)Pathway 2 (Price/mole)
Diethyl Maleate~$30-50-
Hydrazine Hydrate~$10-20~$10-20
N-Bromosuccinimide~$100-150~$100-150
Acetylacetone-~$15-25
Potassium Permanganate-~$5-10
Estimated Total Reagent Cost ~$140-220 ~$130-205

Note: Prices are estimates and can vary based on supplier, purity, and market conditions.

Discussion and Strategic Recommendations

Pathway 1: The Diethyl Maleate Approach

  • Advantages: This pathway is convergent and allows for the early construction of the pyrazole core. The starting materials, diethyl maleate and hydrazine hydrate, are readily available and relatively inexpensive.

  • Disadvantages: The initial condensation reaction may produce a mixture of regioisomers, requiring careful purification. The bromination step also requires regiocontrol to ensure the bromine is introduced at the desired 4-position. The overall yield is dependent on the efficiency of three distinct chemical transformations.

  • Cost-Effectiveness: The estimated reagent cost is slightly higher than Pathway 2, primarily due to the cost of N-bromosuccinimide. The potential for lower overall yield due to multiple steps could further increase the effective cost per gram of the final product.

Pathway 2: The 3-Methylpyrazole Oxidation Approach

  • Advantages: This pathway offers a more controlled approach to the final product's substitution pattern. The oxidation of a methyl group to a carboxylic acid is a well-established transformation. The starting material, 3-methylpyrazole, can be synthesized in high yield. The use of inexpensive potassium permanganate as the oxidant is a significant cost advantage.

  • Disadvantages: The oxidation step can be harsh and may lead to side products if not carefully controlled. The handling of large quantities of potassium permanganate and the disposal of manganese dioxide waste are considerations for large-scale synthesis.

  • Cost-Effectiveness: This pathway appears to be more cost-effective from a reagent perspective. The reported yield for the final oxidation step is respectable at 64.2%[2]. With optimization of the initial steps, this route could offer a more economical approach for industrial production.

Conclusion

Both synthetic pathways presented are viable for the synthesis of 4-bromo-pyrazole-5-carboxylic acid. For laboratory-scale synthesis where flexibility is key, Pathway 1 offers a straightforward, albeit potentially lower-yielding, route. However, for large-scale, cost-sensitive production, Pathway 2 presents a more economically favorable option, primarily due to the use of a cheaper oxidizing agent in the final step.

The choice of synthetic route will ultimately depend on the specific needs of the research or production team, including available equipment, scale of synthesis, and cost considerations. This guide provides the foundational data and analysis to make an informed decision, ultimately accelerating the development of novel therapeutics and other valuable chemical entities.

References

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). Retrieved January 13, 2026, from [Link]

  • N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Dealers - Tradeindia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Hydrazine hydrate | CAS 10217-52-4 | P212121 Store. (n.d.). Retrieved January 13, 2026, from [Link]

  • Diethyl maleate Manufacturer/High quality/Best price/In stock. (n.d.). Retrieved January 13, 2026, from [Link]

  • Potassium Permanganate Price - Historical & Current - Intratec.us. (n.d.). Retrieved January 13, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. As a brominated, heterocyclic carboxylic acid, this compound requires...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. As a brominated, heterocyclic carboxylic acid, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety principles for managing halogenated organic chemical waste.

Core Principles: Hazard Assessment and Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not always available, data from structurally similar chemicals, such as 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, provide critical insights.

Hazard Profile: Based on analogous compounds, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid should be treated as a hazardous substance. Key potential hazards include:

  • Skin Corrosion/Irritation (Category 2) [1][2]

  • Serious Eye Damage/Irritation (Category 2/2A) [1][2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) , potentially causing respiratory irritation[1][2][4]

The presence of the pyrazole ring, a common scaffold in pharmacologically active molecules, necessitates careful handling to prevent unintended biological effects and environmental release.[5][6][7] Furthermore, its classification as a brominated organic compound places it in the halogenated waste stream , which has specific disposal requirements.[5][8]

Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield approved under NIOSH or EN 166 standards.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[3]

  • Body Protection: A laboratory coat or a protective suit appropriate for the scale of handling.[1][3]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1][3]

Hazard CategoryDescriptionRecommended Precaution
Chemical Class Halogenated Pyrazole Carboxylic AcidTreat as hazardous chemical waste; do not dispose of via drain or standard trash.[5][9]
Acute Toxicity Skin, eye, and respiratory irritant.[1][2]Wear appropriate PPE (gloves, goggles, lab coat) and work in a fume hood.[1]
Environmental Pyrazole derivatives can be persistent and harmful to aquatic life.[5]Prevent any release to the environment; do not empty into drains.[3][9]
Reactivity Avoid contact with strong oxidizing agents and bases.Store separately from incompatible materials.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The following steps provide a clear pathway from waste generation to final disposal.

Step 1: Waste Characterization and Segregation

This is the most critical step in the disposal process. Due to the bromine atom, this compound is classified as halogenated organic waste .

  • Action: Segregate all waste containing 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid—including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, contaminated gloves)—from non-halogenated waste streams.[5][8][10]

  • Causality: Halogenated and non-halogenated wastes are treated differently. Halogenated compounds typically require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[11] Mixing waste streams leads to costly and complex disposal challenges.

Step 2: Containerization

Proper containment prevents spills and exposure.

  • Action: Place the waste into a designated, chemically compatible container that is in good condition and has a secure, tight-fitting lid.[5][9]

  • Best Practices:

    • For solid waste, a clearly labeled, sealed bag inside a rigid outer container is recommended.

    • For liquid waste (e.g., solutions in organic solvents), use a designated halogenated liquid waste container.

    • Do not overfill containers. Leave at least 10-25% headspace to accommodate vapor expansion and prevent splashing.[5][12]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and ensures safe handling by all personnel, including waste management staff.

  • Action: Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[5]

  • Required Information on Label:

    • The words "Hazardous Waste" .

    • Full Chemical Name: "4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid" and any other constituents with their approximate percentages.[5]

    • Generator Information: The name of the principal investigator and the specific laboratory/room number.[5]

Step 4: Temporary Storage

Waste must be stored safely pending collection.

  • Action: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[5][9]

  • Storage Area Requirements:

    • Secure and under the control of laboratory personnel.

    • Well-ventilated.

    • Away from sources of ignition and incompatible materials.[9]

    • Preferably within secondary containment to contain potential leaks.

Step 5: Final Disposal

The final step is the transfer of waste to trained professionals.

  • Action: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5] Never attempt to transport hazardous waste personally off-site.

G cluster_prep Phase 1: Preparation & Handling cluster_protocol Phase 2: Disposal Protocol cluster_final Phase 3: Final Disposition start Handle Chemical in Fume Hood (Full PPE Required) gen Waste is Generated (Solid, Liquid, or Contaminated PPE) start->gen spill Spill Occurs start->spill char Step 1: Characterize Waste (Halogenated Organic) gen->char seg Step 2: Segregate into Halogenated Waste Container char->seg Crucial Step label_waste Step 3: Label Container (Name, Date, PI) seg->label_waste store Step 4: Store in Designated Waste Accumulation Area label_waste->store pickup Step 5: Schedule Pickup by Institutional EHS store->pickup end Compliant Disposal via Licensed Facility pickup->end contain Contain with Inert Absorbent spill->contain Emergency Procedure collect Collect into Sealed Container contain->collect collect->seg

Caption: Disposal workflow for 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Emergency Procedures: Spills and Decontamination

Accidents require immediate and correct responses to prevent harm.

Spill Response:

  • Evacuate: Immediately alert others and evacuate the affected area if necessary.[9]

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the powder. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material and spilled powder into a suitable, sealable container.[1][3]

  • Dispose: Label the container as hazardous waste containing the spilled chemical and dispose of it according to the protocol in Section 2.

  • Decontaminate: Clean the spill area thoroughly.

Decontamination of Glassware and Containers: Empty containers that held the chemical must be decontaminated before being disposed of or recycled.

  • Triple Rinse: The EPA recommends a triple-rinse procedure for "acutely hazardous" or "P-list" chemicals, and this is a best practice for all chemical containers.[13]

  • Collect Rinseate: The first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as halogenated hazardous waste.[5]

  • Subsequent Rinses: Depending on institutional policy, the second and third rinses may be collected as hazardous waste or, if deemed sufficiently dilute, managed according to standard solvent waste procedures.[13]

  • Final Disposal: Once decontaminated, the container can be disposed of according to standard laboratory glass or plastic recycling procedures.[5]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Benchchem. Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. 14

  • Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. 15

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. 16

  • Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. 1

  • University of California, Riverside. Chemical Waste Disposal Guidelines. 13

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). 6

  • PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

  • Fisher Scientific. SAFETY DATA SHEET: (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. 4

  • Nipissing University. Hazardous Materials Disposal Guide. (2019). 12

  • Angene Chemical. Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. (2025). 3

  • Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. (2023). 2

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. 10

  • Halogenated Waste Guidance. 8

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). 11

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). SSYC)

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Handling

Personal protective equipment for handling 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Comprehensive Safety and Handling Guide: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid This guide provides essential safety protocols and operational directives for the handling of 4-Bromo-1-ethyl-3-methyl-1H-py...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

This guide provides essential safety protocols and operational directives for the handling of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. As a niche heterocyclic compound, specific safety data may not be extensively published. Therefore, this document synthesizes information from the safety profiles of structurally analogous compounds, including brominated pyrazoles and carboxylic acids, to establish a robust and cautious framework for its use by researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, prioritizing the mitigation of risk at every step.

Hazard Assessment and Chemical Profile

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative. Its hazard profile is dictated by the synergistic effects of its core components: the pyrazole ring, the bromine substituent, and the carboxylic acid functional group. Analysis of similar chemical structures suggests a primary hazard profile that includes irritation to the skin, eyes, and respiratory system.[1][2][3] Carboxylic acids, as a class, can also be corrosive.[4]

Table 1: Chemical and Physical Properties

Property Value Source
Molecular Formula C₇H₉BrN₂O₂ PubChem[5]
Molecular Weight 233.06 g/mol PubChem[5]
Physical Appearance Assumed to be a solid at room temperature, similar to related compounds. Inferred

| Known Hazards (Analogous) | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Respiratory Irritation (STOT SE 3), Potentially Harmful if Swallowed/Inhaled. | Fisher Scientific SDS, CymitQuimica SDS[1][3][6] |

The causality for these hazards is clear: the acidic nature of the carboxylic group can cause corrosive or irritant effects on tissues, while halogenated organic compounds frequently exhibit irritant properties.[4] Therefore, all handling procedures must be executed with the assumption that this compound is, at minimum, a significant irritant to all routes of exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Primary Barrier: Engineering Controls

The most critical safety measure is the containment of the chemical at its source.

  • Chemical Fume Hood: All operations that may generate dust or aerosols—including weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood. This is non-negotiable and serves as the primary barrier to respiratory exposure.[1]

Secondary Barrier: Personal Protective Equipment

The following PPE is required for all personnel handling the compound.

  • Eye and Face Protection:

    • Requirement: Wear splash-proof chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards at all times.[7]

    • Causality: This is to prevent contact with airborne particulates and accidental splashes. Given that analogous compounds are classified as serious eye irritants, this is a critical line of defense.[1]

    • Enhanced Protection: When handling larger quantities or during procedures with a heightened risk of splashing, a full-face shield must be worn in addition to safety goggles.[8]

  • Hand and Body Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including acids.[8] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[2] Contaminated gloves must be disposed of as hazardous waste immediately.

    • Lab Coat/Apron: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures involving significant quantities, a chemical-resistant apron worn over the lab coat is required.

    • Causality: Brominated pyrazoles are known skin irritants.[1][9] A physical barrier prevents direct contact and subsequent chemical burns or irritation.

  • Respiratory Protection:

    • Requirement: When engineering controls (fume hood) are properly used, respiratory protection is typically not required. However, if any procedure must be performed outside of a fume hood where dust or aerosols could be generated, or during the cleanup of a significant spill, a respirator is mandatory.

    • Specification: A NIOSH-approved respirator with a P95 (US) or P1 (EU EN 143) particle filter is the minimum requirement for nuisance dust exposure.[2] If irritation is experienced, a full-face respirator with appropriate cartridges should be used.[7]

    • Causality: Inhalation of fine chemical dust can cause acute respiratory tract irritation.[3] A respirator filters these particulates from the air before they can be inhaled.

Table 2: PPE Requirements by Task

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage/Transport Safety Goggles Nitrile/Butyl Gloves Lab Coat Not Required
Weighing Solid Safety Goggles Nitrile/Butyl Gloves Lab Coat Required if outside fume hood (N95/P1 minimum)
Preparing Solutions Safety Goggles & Face Shield Nitrile/Butyl Gloves Lab Coat & Apron Required if outside fume hood (N95/P1 minimum)

| Cleaning Spills | Safety Goggles & Face Shield | Heavy Nitrile/Butyl Gloves | Chemical-Resistant Suit/Apron | Required (N95/P1 minimum) |

Safe Handling and Operational Workflow

Adherence to a strict, procedural workflow minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Work Area Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood before introducing the chemical.

  • Don PPE: Put on all required PPE as specified in Table 2.

  • Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of the solid compound using a dedicated spatula, avoiding any actions that could create airborne dust. Close the primary container immediately after dispensing.

Dissolution and Transfer
  • Solvent Addition: Place the vessel containing the weighed solid into a larger secondary container (e.g., a beaker or crystallizing dish) to contain any potential spills.

  • Procedure: Slowly add the desired solvent to the solid. Never add a small amount of liquid to a large amount of solid, as this can cause splashing.

  • Transfer: If transferring the resulting solution, use a pipette or cannulation technique. Ensure the receiving vessel is properly labeled.

Storage
  • Store the compound in a tightly sealed, clearly labeled container.[1]

  • Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3]

  • The storage area should be secure and accessible only to authorized personnel.[1][9]

  • Store away from incompatible materials, particularly strong bases and oxidizing agents.[4][10]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep Verify Fume Hood Operation don_ppe Don Appropriate PPE prep->don_ppe weigh Weigh Solid Chemical don_ppe->weigh dissolve Prepare Solution weigh->dissolve transfer Use in Experiment dissolve->transfer waste Segregate Hazardous Waste transfer->waste decon Decontaminate Workspace waste->decon doff_ppe Doff PPE Correctly decon->doff_ppe

Caption: Standard workflow for handling the chemical.

Emergency and Disposal Procedures

Rapid and correct response to emergencies is crucial.

Spill Management
  • Small Spill (in fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.[1][2]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and notify the institutional Environmental Health & Safety (EHS) department.

    • Prevent entry into the contaminated area.

    • Allow only trained emergency response personnel to conduct the cleanup.

Exposure and First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][9] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][9] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[1][9]

G cluster_small Small Spill (Inside Hood) cluster_large Large Spill (Outside Hood) spill Spill Detected assess Assess Size & Location spill->assess ppe_small Don Enhanced PPE assess->ppe_small Small evacuate Evacuate Area assess->evacuate Large contain Contain & Absorb ppe_small->contain cleanup Collect for Disposal contain->cleanup alert Alert EHS/Supervisor evacuate->alert secure Secure Area alert->secure

Caption: Decision workflow for spill response.

Waste Disposal
  • All solid waste, contaminated materials (e.g., gloves, bench paper, weigh boats), and solutions must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Do not dispose of this chemical or its waste down the drain.[2]

  • Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations. Consult your institution's EHS department for specific procedures.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. National Center for Biotechnology Information. [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. LeelineWork. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

  • Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical. [Link]

  • 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET. Fisher Scientific. [Link]

  • 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd. [Link]

Sources

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